molecular formula C18H21NO3 B032075 N-Methylcoclaurine CAS No. 3423-07-2

N-Methylcoclaurine

Cat. No.: B032075
CAS No.: 3423-07-2
M. Wt: 299.4 g/mol
InChI Key: BOKVLBSSPUTWLV-INIZCTEOSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-N-Methylcoclaurine (CAS 3423-07-2) is a key benzylisoquinoline alkaloid (BIA) intermediate in plant biosynthesis and a promising compound for pharmacological research. In plants, it is a central precursor in the biosynthesis of a vast array of complex alkaloids, including morphine, sanguinarine, and noscapine in the opium poppy ( Papaver somniferum ) . The conversion of (S)-N-Methylcoclaurine to (S)-3'-hydroxy-N-methylcoclaurine, catalyzed by the cytochrome P450 enzyme N-methylcoclaurine 3'-monooxygenase (CYP80B1), is a critical stereospecific step on the pathway to the central intermediate (S)-reticuline . Recent scientific investigations highlight its significant research value as a potential natural Protein Disulfide Isomerase (PDI) inhibitor . A 2025 study demonstrated that (S)-N-Methylcoclaurine exhibits potent, concentration-dependent suppression of hepatocellular carcinoma in vitro and in vivo , effectively inhibiting tumor cell proliferation, migration, and invasion by targeting PDI with an IC50 of 3.91 µM . Additional studies indicate it is a naturally occurring compound found in Nelumbo nucifera (lotus) and shows binding affinity for the κ opioid receptor and butyrylcholinesterase inhibition activity, suggesting broader pharmacological potential . This product is intended for research purposes only and is not for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-19-8-7-13-10-18(22-2)17(21)11-15(13)16(19)9-12-3-5-14(20)6-4-12/h3-6,10-11,16,20-21H,7-9H2,1-2H3/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOKVLBSSPUTWLV-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC(=C(C=C2C1CC3=CC=C(C=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC(=C(C=C2[C@@H]1CC3=CC=C(C=C3)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90955772
Record name 1-[(4-Hydroxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3423-07-2
Record name N-Methylcoclaurine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3423-07-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methylcoclaurine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003423072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(4-Hydroxyphenyl)methyl]-6-methoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90955772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-METHYLCOCLAURINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NGK4QA23PL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

N-Methylcoclaurine in Nelumbo nucifera: A Technical Guide on its Discovery, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the benzylisoquinoline alkaloid (BIA) N-Methylcoclaurine, a pivotal secondary metabolite found in the sacred lotus (B1177795), Nelumbo nucifera. It details its discovery, quantification in various plant tissues, experimental protocols for its isolation and analysis, and its central role in the biosynthesis of other significant alkaloids.

Discovery and Significance

This compound is a 1-benzylisoquinoline (B1618099) alkaloid identified as a key constituent of Nelumbo nucifera.[1] Its significance lies in its role as a crucial branch-point intermediate in the biosynthesis of two major classes of pharmacologically active alkaloids in the lotus: aporphines and bisbenzylisoquinolines.[2][3][4] While 1-benzylisoquinoline alkaloids like this compound are typically found in trace amounts, their downstream products, such as the aporphine (B1220529) alkaloid nuciferine (B1677029) and the bisbenzylisoquinoline alkaloid neferine (B1663666), accumulate in much larger quantities, particularly in the leaves and seed embryos, respectively.[3][5] The unique biochemistry of Nelumbo nucifera involves both (R)- and (S)-enantiomers of BIA precursors, with (R)-N-Methylcoclaurine being a key substrate for the synthesis of proaporphine and bisbenzylisoquinoline alkaloids.[6][7][8]

Quantitative Data Presentation

The concentration of this compound and related alkaloids varies significantly across different parts of the Nelumbo nucifera plant and between samples from different geographical origins. The following tables summarize the available quantitative data.

Table 1: Quantitative Analysis of this compound and Other Alkaloids in Nelumbo nucifera Flower Buds

AlkaloidCompound NumberClassConcentration in NN-1 (Thailand) (mg/g dry material)Concentration in NN-5 (Taiwan) (mg/g dry material)
Nuciferine1Aporphine--
Nornuciferine2Aporphine--
N-methylasimilobine3Aporphine--
Asimilobine4Aporphine--
Pronuciferine5Aporphine--
Armepavine6Benzylisoquinoline--
Norarmepavine7Benzylisoquinoline--
This compound 8 Benzylisoquinoline 5.73 2.88
Coclaurine9Benzylisoquinoline--
Norjuziphine10Benzylisoquinoline--
Total Alkaloids 14.96 3.53
Data sourced from a quantitative analysis using liquid chromatography-mass spectrometry.[1]

Table 2: Isolation Yield of Alkaloids from Nelumbo nucifera Flower Buds (Thailand, NN-1)

AlkaloidYield (% from dried material)
Nuciferine0.1028%
Nornuciferine0.0821%
N-methylasimilobine0.0094%
Asimilobine0.0345%
Pronuciferine0.0195%
Armepavine0.0170%
Norarmepavine0.0616%
This compound 0.0053%
Coclaurine0.0042%
Norjuziphine0.0003%
Data reflects the percentage yield after extraction and chromatographic separation.[1]

Experimental Protocols

Isolation of this compound from Nelumbo nucifera Flower Buds

This protocol describes a standard method for the extraction and isolation of this compound and other alkaloids.[1]

  • Extraction: Dried flower buds of N. nucifera are extracted with methanol (B129727) under reflux. The solvent is then evaporated to yield a crude methanol extract.

  • Acid-Base Partitioning: The methanol extract is suspended in a mixture of ethyl acetate (B1210297) (EtOAc) and 3% aqueous tartaric acid (1:1, v/v). This separates the components into an acidic EtOAc-soluble fraction and an acidic aqueous solution containing the protonated alkaloids.

  • Basification and Re-extraction: The acidic aqueous layer is basified to a pH of 9-10 using concentrated ammonia (B1221849) water. The alkaloids are then extracted from the basified aqueous solution using chloroform (B151607) (CHCl₃).

  • Chromatographic Separation: The CHCl₃-soluble fraction, which is rich in alkaloids, is subjected to a series of column chromatography steps. This typically includes:

    • Normal-phase silica (B1680970) gel chromatography.

    • Reversed-phase ODS (octadecylsilyl) column chromatography.

    • Final purification using High-Performance Liquid Chromatography (HPLC) to furnish pure this compound.

Quantitative Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol provides the optimal conditions for the separation and quantitative determination of this compound and other related alkaloids.[1][9]

  • Chromatographic System: A standard HPLC or UPLC system.

  • Column: A πNAP column (a reversed-phase column with naphthylethyl group-bonded silica packing material) is recommended for optimal separation.[1][9]

  • Mobile Phase: A gradient elution using Acetonitrile (CH₃CN) and 0.2% aqueous acetic acid.[1][9]

  • Detection: Mass spectrometry equipped with a positive-mode electrospray ionization (ESI) source.[1][9]

  • Quantification: The analysis is performed in Selected Ion Monitoring (SIM) mode, targeting the specific m/z for this compound (m/z 300).[9] Quantification is achieved by creating a regression equation based on the peak area of a known concentration of an analytical standard.[1]

Visualizations: Pathways and Workflows

Biosynthesis of Benzylisoquinoline Alkaloids in Nelumbo nucifera

This compound serves as a critical branch point in the BIA biosynthetic pathway.[3][4] It is formed from the precursor (R,S)-norcoclaurine through sequential methylation steps. From this compound, the pathway diverges to form either aporphine alkaloids through intramolecular C-C coupling or bisbenzylisoquinoline alkaloids via intermolecular C-O coupling.[2][3][6]

BIA_Biosynthesis cluster_precursors Core Pathway cluster_branches Branch Pathways Dopamine Dopamine Norcoclaurine (R,S)-Norcoclaurine Dopamine->Norcoclaurine NCS HPAA 4-HPAA HPAA->Norcoclaurine NCS Coclaurine (R,S)-Coclaurine Norcoclaurine->Coclaurine 6OMT NMC (R,S)-N-Methylcoclaurine Coclaurine->NMC CNMT Aporphines Aporphine Alkaloids (e.g., Nuciferine) NMC->Aporphines NnCYP80G (Intramolecular C-C coupling) BisBIAs Bisbenzylisoquinoline Alkaloids (e.g., Neferine) NMC->BisBIAs NnCYP80A (Intermolecular C-O coupling)

BIA Biosynthetic Pathway in Nelumbo nucifera.
Experimental Workflow for this compound Analysis

The following diagram illustrates the logical flow from plant material collection to the final quantitative analysis of this compound.

Experimental_Workflow start Collect & Dry Nelumbo nucifera Plant Material extraction Solvent Extraction (Methanol under reflux) start->extraction partition Acid-Base Partitioning (EtOAc / Tartaric Acid) extraction->partition re_extraction Basify & Re-extract (NH4OH / Chloroform) partition->re_extraction chromatography Column Chromatography (Silica, ODS, HPLC) re_extraction->chromatography analysis LC-MS Analysis (πNAP column, ESI-MS) chromatography->analysis quant Data Processing & Quantification analysis->quant

Workflow for this compound Isolation and Analysis.

Pharmacological Context

This compound and its parent compound, coclaurine, isolated from lotus flowers, have demonstrated melanogenesis inhibitory activity, suggesting potential applications in the cosmetics industry for skin whitening.[3] However, the primary pharmacological interest stems from its downstream products. Aporphines like nuciferine exhibit antidiabetic, anti-HIV, and anticancer properties, while bisbenzylisoquinolines like neferine show significant antiarrhythmic and antitumor activities.[10] The discovery and quantification of this compound are therefore critical for understanding the metabolic pathways that produce these valuable therapeutic agents.

References

An In-depth Technical Guide to the Intermediates of the N-Methylcoclaurine Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core intermediates in the N-methylcoclaurine biosynthesis pathway, a crucial route to a diverse array of benzylisoquinoline alkaloids (BIAs) with significant pharmacological applications. This document details the enzymatic steps, quantitative data, and experimental protocols relevant to the study and manipulation of this pathway.

Introduction to the this compound Biosynthesis Pathway

The this compound biosynthesis pathway is a central metabolic route in many plant species, leading to the production of (S)-reticuline, a key branch-point intermediate for numerous BIA classes, including morphinans, protoberberines, and benzophenanthridines. The pathway commences with the condensation of two tyrosine derivatives, dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), and proceeds through a series of enzymatic modifications, including methylation and hydroxylation reactions. This compound stands as a critical intermediate within this pathway.

Core Intermediates and Enzymatic Conversions

The biosynthesis of this compound and its subsequent conversion to (S)-reticuline involves several key enzymatic steps, each catalyzed by a specific enzyme. The primary intermediates and the enzymes that act upon them are outlined below.

Diagram of the this compound Biosynthesis Pathway

N_Methylcoclaurine_Biosynthesis L-Tyrosine L-Tyrosine Dopamine Dopamine L-Tyrosine->Dopamine TYDC, DDC 4-HPAA 4-HPAA L-Tyrosine->4-HPAA TyrAT, HPPDC Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine NCS 4-HPAA->Norcoclaurine Coclaurine (B195748) Coclaurine Norcoclaurine->Coclaurine 6OMT This compound This compound Coclaurine->this compound CNMT 3'-hydroxy-N-methylcoclaurine 3'-hydroxy-N-methylcoclaurine This compound->3'-hydroxy-N-methylcoclaurine NMCH (CYP80B1) Reticuline Reticuline 3'-hydroxy-N-methylcoclaurine->Reticuline 4'OMT

Caption: The core enzymatic steps in the this compound biosynthesis pathway.

Quantitative Data

This section presents quantitative data for the key enzymes in the this compound biosynthesis pathway, as well as reported yields of pathway intermediates in various production systems.

Table 1: Enzyme Kinetic Parameters
EnzymeAbbreviationSource OrganismSubstrate(s)K_m (µM)k_cat (s⁻¹)Catalytic Efficiency (k_cat/K_m) (s⁻¹µM⁻¹)Optimal pHOptimal Temp (°C)
Norcoclaurine SynthaseNCSThalictrum flavumDopamine---7.040
4-HPAA700--
Norcoclaurine 6-O-Methyltransferase6OMTCoptis japonica(R,S)-Norlaudanosoline2230----
S-adenosyl-L-methionine3950--
Coclaurine N-MethyltransferaseCNMTCoptis japonica(R)-Coclaurine---7.0-
Norreticuline380--
S-adenosyl-L-methionine650--
This compound 3'-HydroxylaseNMCH (CYP80B1)Eschscholzia californica(S)-N-Methylcoclaurine15--7.535
3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase4'OMTCoptis japonica3'-hydroxy-N-methyl-(S)-coclaurine-----
Table 2: Yields of this compound Pathway Intermediates in Engineered Saccharomyces cerevisiae
ProductStarting SubstrateTiterReference
(S)-Reticuline(R,S)-Norlaudanosoline32.9 mg/L[1]
(S)-ReticulineDopamine55 mg/L[2]
MagnoflorineDopamine7.2 mg/L[2]
(S)-ScoulerineDopamine8.3 mg/L[2]
Berberine(R,S)-Norlaudanosoline6.5 µg/L[3]
Thebaine(R)-Reticuline0.31 mg/L[3]
Hydrocodone(S)-Reticuline0.3 µg/L[3]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the analysis of this compound and its biosynthetic pathway.

Recombinant Expression and Purification of Pathway Enzymes

This protocol describes the overexpression and purification of His-tagged NCS from Thalictrum flavum in E. coli.[4]

Workflow Diagram:

protein_purification_workflow cluster_expression Protein Expression cluster_purification Protein Purification Transformation Transformation Inoculation Inoculation Transformation->Inoculation Induction Induction Inoculation->Induction Cell_Harvest Cell_Harvest Induction->Cell_Harvest Cell_Lysis Cell_Lysis Cell_Harvest->Cell_Lysis Centrifugation Centrifugation Cell_Lysis->Centrifugation IMAC IMAC Centrifugation->IMAC Elution Elution IMAC->Elution

Caption: Workflow for recombinant protein expression and purification.

Materials:

  • E. coli strain (e.g., BL21(DE3)) harboring the NCS expression vector.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 10 mM imidazole, pH 8.0.

  • Wash Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 20 mM imidazole, pH 8.0.

  • Elution Buffer: 50 mM NaH₂PO₄, 300 mM NaCl, 250 mM imidazole, pH 8.0.

  • Ni-NTA Agarose resin.

Procedure:

  • Expression:

    • Inoculate a single colony of E. coli cells into 50 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

    • Inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM and continue to grow for 4-6 hours at 30°C.

    • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Purification:

    • Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.

    • Lyse the cells by sonication on ice.

    • Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.

    • Add the supernatant to a column containing 2 mL of pre-equilibrated Ni-NTA Agarose resin and incubate for 1 hour at 4°C with gentle agitation.

    • Wash the column with 10 column volumes of Wash Buffer.

    • Elute the His-tagged NCS with 5 column volumes of Elution Buffer.

    • Analyze the purified protein by SDS-PAGE.

Enzyme Assays

This protocol is for determining the activity of CNMT.[5]

Materials:

  • Purified CNMT enzyme.

  • Assay Buffer: 100 mM Tris-HCl, pH 7.0.

  • (R,S)-Coclaurine (substrate).

  • S-adenosyl-L-[methyl-¹⁴C]methionine (radioactive co-substrate).

  • Scintillation cocktail.

Procedure:

  • Prepare the reaction mixture containing 80 µL of Assay Buffer, 10 µL of 10 mM (R,S)-coclaurine, and 5 µL of purified CNMT.

  • Initiate the reaction by adding 5 µL of S-adenosyl-L-[methyl-¹⁴C]methionine (specific activity ~50 mCi/mmol).

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding 500 µL of a chloroform:methanol (B129727) (2:1, v/v) mixture.

  • Vortex and centrifuge to separate the phases.

  • Transfer the organic (lower) phase to a new tube and evaporate to dryness.

  • Resuspend the residue in 20 µL of methanol and spot onto a TLC plate.

  • Develop the TLC plate using a suitable solvent system (e.g., chloroform:methanol:ammonia, 15:5:1, v/v/v).

  • Visualize the radioactive product (this compound) by autoradiography.

  • Scrape the corresponding spot and quantify the radioactivity using a scintillation counter.

Analysis of this compound and Related Intermediates by HPLC

This protocol outlines a general method for the separation and analysis of benzylisoquinoline alkaloids, which can be adapted for this compound and its pathway intermediates.[6][7][8]

Workflow Diagram:

hplc_workflow Sample_Preparation Sample_Preparation HPLC_Separation HPLC_Separation Sample_Preparation->HPLC_Separation Detection Detection HPLC_Separation->Detection Data_Analysis Data_Analysis Detection->Data_Analysis

Caption: General workflow for HPLC analysis.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a DAD or UV detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10-30% B

    • 5-20 min: 30-70% B

    • 20-25 min: 70-10% B

    • 25-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation (from plant material):

    • Grind 1 g of dried plant material to a fine powder.

    • Extract with 10 mL of methanol by sonication for 30 minutes.

    • Centrifuge the extract at 4000 rpm for 15 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

  • Standard Preparation:

    • Prepare stock solutions of analytical standards (e.g., norcoclaurine, coclaurine, this compound, reticuline) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solutions to create a calibration curve.

  • Analysis:

    • Inject the prepared samples and standards into the HPLC system.

    • Identify the peaks of the intermediates in the sample chromatograms by comparing their retention times with those of the standards.

    • Quantify the concentration of each intermediate using the calibration curve generated from the standards.

Conclusion

The this compound biosynthesis pathway is a cornerstone of BIA production in plants and a key target for metabolic engineering efforts. A thorough understanding of its intermediates, the kinetics of the enzymes involved, and robust analytical methods are essential for researchers aiming to harness this pathway for the production of valuable pharmaceuticals. This guide provides a foundational resource to support these endeavors.

References

A Technical Guide to the Pharmacological Screening of N-Methylcoclaurine Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcoclaurine, a benzylisoquinoline alkaloid found in various medicinal plants, is a pivotal intermediate in the biosynthesis of numerous pharmacologically significant alkaloids, including morphine and berberine. Beyond its role as a biosynthetic precursor, this compound itself exhibits a wide array of biological activities, positioning it as a compelling candidate for therapeutic development. This technical guide provides an in-depth overview of the pharmacological screening of this compound extracts, detailing experimental protocols for assessing its key bioactivities and summarizing relevant quantitative data. Furthermore, this guide illustrates the key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of its mechanisms of action and screening methodologies.

Introduction

This compound is a naturally occurring benzylisoquinoline alkaloid that serves as a crucial branch-point intermediate in the biosynthesis of a vast array of bioactive plant secondary metabolites. It exists as two enantiomers, (S)-N-Methylcoclaurine and (R)-N-Methylcoclaurine, with the (S)-enantiomer being a key precursor in the pathway leading to the production of morphinan (B1239233) alkaloids in species like Papaver somniferum.

Recent pharmacological investigations have revealed that this compound possesses a range of intrinsic biological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardiovascular-modulating effects. This has spurred interest in its potential as a standalone therapeutic agent or as a lead compound for the development of novel drugs. This guide aims to provide researchers and drug development professionals with a comprehensive resource for the pharmacological screening of this compound extracts, covering essential experimental methodologies, data presentation, and visualization of relevant biological pathways.

Pharmacological Activities and Quantitative Data

The diverse pharmacological profile of this compound has been characterized through various in vitro and in vivo studies. The following tables summarize the key activities and the associated quantitative data where available.

Table 1: Enzyme Inhibitory and Receptor Binding Activities of this compound

TargetActivityIC50 / KiSource
ButyrylcholinesteraseInhibition15.0 ± 1.4 µM[1]
Protein Disulfide IsomeraseInhibition3.91 µM
α2-AdrenoceptorAntagonismNot specified[2][3][4]

Table 2: Cellular and Physiological Activities of this compound

ActivityExperimental ModelObserved EffectSource
AntioxidantChemical Assays (DPPH, ABTS)Radical scavenging activity[5][6]
Anti-inflammatoryLPS-stimulated RAW 264.7 macrophagesReduction of NO, TNF-α, and IL-6[7][8][9]
VasodilationIsolated rat aortaRelaxation of pre-contracted aortic rings[10][11][12]
NeuroprotectionIn vitro/in vivo models of neurodegenerationModulation of dopamine (B1211576) and serotonin (B10506) systems[13][14][15]
AnticancerHepatocellular carcinoma (HepG2) cellsInhibition of proliferation, migration, and invasion

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the pharmacological screening of this compound.

Antioxidant Activity Assays

This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from purple to yellow.

Protocol:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The absorbance of this solution at 517 nm should be approximately 1.0.

  • Sample Preparation: Dissolve this compound extract in methanol to prepare a series of concentrations (e.g., 10-500 µg/mL).

  • Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value is determined by plotting the percentage of inhibition against the sample concentration.[5][16][17][18][19]

This assay is based on the reduction of the pre-formed ABTS radical cation by antioxidants.

Protocol:

  • Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

  • Working Solution: Dilute the ABTS•+ stock solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of concentrations of the this compound extract in the same solvent used for the working solution.

  • Reaction: In a 96-well plate, add 190 µL of the ABTS•+ working solution to 10 µL of each sample concentration.

  • Incubation: Incubate the plate at room temperature for 7 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.[20][21][22][23]

Anti-inflammatory Activity Assay

This assay evaluates the ability of this compound to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 24-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of this compound extract for 1 hour.

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant for the measurement of nitric oxide (NO), TNF-α, and IL-6.

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used for quantification.

  • TNF-α and IL-6 Measurement (ELISA):

    • Measure the concentrations of TNF-α and IL-6 in the supernatant using commercially available ELISA kits according to the manufacturer's instructions.[7][8][9][24][25]

Enzyme Inhibition Assays

This colorimetric assay measures the activity of BChE by detecting the product of substrate hydrolysis.

Protocol:

  • Reagents:

    • 0.1 M Phosphate (B84403) buffer (pH 8.0)

    • 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in buffer

    • 75 mM Butyrylthiocholine iodide (BTCI) in deionized water

    • BChE enzyme solution

  • Reaction Mixture: In a 96-well plate, prepare the following mixture:

    • 20 µL of this compound extract at various concentrations (or buffer for control)

    • 160 µL of 0.1 M phosphate buffer (pH 8.0)

    • 10 µL of DTNB solution

    • 10 µL of BChE enzyme solution

  • Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.

  • Initiation of Reaction: Add 10 µL of BTCI solution to initiate the reaction.

  • Measurement: Immediately measure the increase in absorbance at 412 nm for 5 minutes using a microplate reader.

  • Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.[26][27][28][29][30]

This assay measures the reductase activity of PDI by monitoring the aggregation of reduced insulin (B600854) chains, which causes an increase in turbidity.

Protocol:

  • Reagents:

    • 10 mg/mL Insulin solution in 50 mM Tris-HCl buffer (pH 7.5)

    • 100 mM Dithiothreitol (DTT)

    • PDI enzyme solution

    • Assay buffer: 100 mM Sodium Phosphate buffer (pH 7.0) with 2 mM EDTA

  • Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing:

    • Insulin (final concentration 1 mg/mL)

    • PDI enzyme (e.g., 1.5 µM)

    • This compound extract at various concentrations

    • Assay buffer

  • Initiation of Reaction: Add DTT to a final concentration of 1 mM to start the reaction.

  • Measurement: Measure the increase in absorbance at 650 nm over time (e.g., up to 60 minutes) at 25°C.

  • Calculation: The inhibitory effect is determined by the reduction in the rate of turbidity increase compared to the control without the inhibitor.[2][6][31][32]

Cardiovascular Activity Assay

This ex vivo assay assesses the vasodilatory effect of this compound on arterial smooth muscle.

Protocol:

  • Aorta Preparation: Euthanize a rat and carefully excise the thoracic aorta. Clean the aorta of adherent connective and adipose tissue and cut it into rings of 3-5 mm in length.

  • Mounting: Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 and 5% CO2. Apply a resting tension of 1.5-2.0 g.

  • Equilibration: Allow the rings to equilibrate for at least 60 minutes.

  • Contraction: Induce a sustained contraction with a vasoconstrictor, typically phenylephrine (B352888) (1 µM) or KCl (60-80 mM).

  • Cumulative Concentration-Response Curve: Once a stable contraction is achieved, add this compound extract in a cumulative manner to the organ bath.

  • Measurement: Record the changes in isometric tension. Relaxation is expressed as a percentage of the pre-contraction induced by the vasoconstrictor.

  • Data Analysis: Plot the percentage of relaxation against the logarithm of the this compound concentration to determine the EC50 value.[10][11][12][33][34]

Receptor Binding Assay

This assay determines the affinity of this compound for the α2-adrenoceptor using a radiolabeled ligand.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a tissue or cell line expressing α2-adrenoceptors (e.g., human platelets, rat cerebral cortex).

  • Binding Buffer: Typically, 50 mM Tris-HCl buffer (pH 7.4) containing MgCl2.

  • Assay Mixture: In a final volume of 250 µL, combine:

    • Cell membranes (50-100 µg of protein)

    • [3H]-Yohimbine (a selective α2-adrenoceptor antagonist) at a concentration near its Kd (e.g., 1-5 nM).

    • Varying concentrations of unlabeled this compound extract for competition binding.

  • Incubation: Incubate the mixture at 25°C for 30-60 minutes.

  • Termination of Binding: Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B).

  • Washing: Wash the filters rapidly with ice-cold binding buffer to remove unbound radioligand.

  • Radioactivity Measurement: Measure the radioactivity retained on the filters by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., 10 µM yohimbine). Specific binding is the difference between total and non-specific binding. The IC50 value for this compound is determined from the competition curve, and the Ki value can be calculated using the Cheng-Prusoff equation.[35][36][37][38][39]

Signaling Pathways and Experimental Workflows

The pharmacological effects of this compound are mediated through its interaction with various cellular signaling pathways. This section provides a visual representation of these pathways and relevant experimental workflows using Graphviz diagrams.

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of benzylisoquinoline alkaloids. Understanding its formation is crucial for its production and the generation of its derivatives.

Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT Reticuline (S)-Reticuline N_Methylcoclaurine->Reticuline NMCH, 4'OMT Other_Alkaloids Other Benzylisoquinoline Alkaloids (e.g., Morphine) Reticuline->Other_Alkaloids

Biosynthetic pathway leading to (S)-N-Methylcoclaurine.
Anti-inflammatory Signaling Pathway

This compound has been shown to exert anti-inflammatory effects by modulating the NF-κB and MAPK signaling pathways in macrophages.

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway IKK IKK TLR4->IKK NFkB_nucleus NF-κB (p65/p50) MAPK_pathway->NFkB_nucleus activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB->NFkB_nucleus translocates N_Methylcoclaurine This compound N_Methylcoclaurine->MAPK_pathway inhibits N_Methylcoclaurine->IKK inhibits Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) NFkB_nucleus->Pro_inflammatory_genes induces

Inhibition of NF-κB and MAPK pathways by this compound.
Experimental Workflow for In Vitro Anti-inflammatory Screening

A typical workflow for assessing the anti-inflammatory potential of this compound extracts is depicted below.

start Start cell_culture Culture RAW 264.7 Macrophages start->cell_culture treatment Pre-treat with This compound cell_culture->treatment stimulation Stimulate with LPS treatment->stimulation supernatant_collection Collect Supernatant stimulation->supernatant_collection no_assay Griess Assay (NO measurement) supernatant_collection->no_assay elisa_assay ELISA (TNF-α, IL-6 measurement) supernatant_collection->elisa_assay data_analysis Data Analysis (IC50 determination) no_assay->data_analysis elisa_assay->data_analysis end End data_analysis->end

Workflow for in vitro anti-inflammatory screening.

Conclusion

This compound is a promising natural product with a multifaceted pharmacological profile. This technical guide provides a foundational framework for researchers and drug development professionals to systematically screen this compound extracts for their therapeutic potential. The detailed experimental protocols and summary of quantitative data offer a practical starting point for in vitro and ex vivo investigations. The visualization of key signaling pathways provides a conceptual basis for understanding its mechanisms of action. Further research, including in vivo efficacy studies and detailed structure-activity relationship analyses, is warranted to fully elucidate the therapeutic utility of this compound and its derivatives.

References

The Natural Distribution and Analysis of N-Methylcoclaurine in Medicinal Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcoclaurine is a pivotal benzylisoquinoline alkaloid (BIA) intermediate in the biosynthesis of a wide array of pharmacologically significant compounds in medicinal plants. As a central precursor, its presence and concentration within various plant species are of considerable interest for phytochemical research, drug discovery, and metabolic engineering. This technical guide provides a comprehensive overview of the natural distribution of this compound, detailed experimental protocols for its analysis, and a visualization of its biosynthetic context.

Natural Distribution of this compound

This compound is found in plant families known for producing benzylisoquinoline alkaloids, such as the Papaveraceae, Annonaceae, and Nelumbonaceae. Its concentration can vary significantly between species, plant organs, and developmental stages. The following tables summarize the available quantitative data on the distribution of this compound in select medicinal plants.

Table 1: Quantitative Distribution of this compound in Nelumbo nucifera (Lotus)
Plant PartExtraction MethodQuantification MethodConcentrationReference
Flower BudsMethanol (B129727) extraction followed by partitioning with Chloroform (B151607)LC-MS0.0053% of the Chloroform-soluble fraction[1]
Table 2: Relative Distribution of (S)-N-Methylcoclaurine in Stephania tetrandra

A study utilizing UPLC-Q-TOF/MS quantified the relative concentrations of several BIAs, including (S)-N-methylcoclaurine, in different parts of Stephania tetrandra. While absolute concentrations were not provided, the study indicated that the majority of BIAs accumulate in the root, particularly in the epidermis[2][3]. (S)-N-methylcoclaurine is a key precursor in the biosynthesis of tetrandrine, the main active compound in this plant[2][3].

Plant PartRelative Concentration
EpidermisHighest
XylemLower than Epidermis
StemLower than Root Parts
LeafLowest

Note: This table reflects the relative abundance as inferred from the study by He et al. (2022). For precise quantitative comparison, access to the raw chromatogram data would be necessary.

Table 3: Presence of this compound in Other Medicinal Plants
Plant FamilySpeciesPlant Part(s)NotesReferences
PapaveraceaePapaver somniferumRoot, Stem, Leaf, Flower Bud, CapsulePresent as a key intermediate in the biosynthesis of morphine and other alkaloids. Gene transcripts for its downstream enzyme, (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1), are found in these parts. Quantitative data on this compound concentration is limited.[4][5]
AnnonaceaeAnnona muricataLeaves, RootsIdentified as a constituent. The roots of Annona species are noted to have the highest accumulation of alkaloids.[6][7][8]
RanunculaceaeVarious speciesGeneralThis family is a known producer of BIAs, implying the presence of this compound as a precursor. However, specific quantitative data for this compound is scarce in the reviewed literature.

Biosynthetic Pathway of this compound

This compound is a key intermediate in the extensive network of benzylisoquinoline alkaloid biosynthesis. Its formation and subsequent conversion are catalyzed by a series of specific enzymes.

BIA_Pathway cluster_legend Enzyme Abbreviations L_Tyrosine L-Tyrosine Dopamine Dopamine L_Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) L_Tyrosine->Four_HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine NCS Four_HPAA->S_Norcoclaurine S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine 6OMT S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->S_N_Methylcoclaurine CNMT S_3_Hydroxy_N_Methylcoclaurine (S)-3'-Hydroxy- This compound S_N_Methylcoclaurine->S_3_Hydroxy_N_Methylcoclaurine NMCH (CYP80B1) Bisbenzylisoquinoline_Alkaloids Bisbenzylisoquinoline Alkaloids S_N_Methylcoclaurine->Bisbenzylisoquinoline_Alkaloids CYP80A Aporphine_Alkaloids Aporphine Alkaloids S_N_Methylcoclaurine->Aporphine_Alkaloids CYP80G S_Reticuline (S)-Reticuline S_3_Hydroxy_N_Methylcoclaurine->S_Reticuline 4'OMT Protoberberine_Alkaloids Protoberberine Alkaloids S_Reticuline->Protoberberine_Alkaloids Morphinan_Alkaloids Morphinan (B1239233) Alkaloids S_Reticuline->Morphinan_Alkaloids NCS NCS: Norcoclaurine Synthase SixOMT 6OMT: Norcoclaurine 6-O-Methyltransferase CNMT CNMT: Coclaurine N-Methyltransferase NMCH NMCH: (S)-N-Methylcoclaurine 3'-Hydroxylase FourOMT 4'OMT: 3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase CYP80A CYP80A: Cytochrome P450 80A CYP80G CYP80G: Cytochrome P450 80G

Figure 1: Biosynthetic pathway of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials.

General Experimental Workflow

The analysis of this compound from medicinal plants typically follows a standardized workflow from sample preparation to data analysis.

experimental_workflow start Plant Material Collection drying Drying start->drying grinding Grinding to Fine Powder drying->grinding extraction Extraction (e.g., Ultrasound-Assisted) grinding->extraction filtration Filtration / Centrifugation extraction->filtration concentration Solvent Evaporation filtration->concentration crude_extract Crude Alkaloid Extract concentration->crude_extract purification Purification / Clean-up (e.g., Solid-Phase Extraction) crude_extract->purification purified_fraction Purified this compound Fraction purification->purified_fraction analysis Quantitative Analysis (UPLC-MS/MS or HPLC-UV) purified_fraction->analysis data_processing Data Processing and Quantification analysis->data_processing end Results data_processing->end

Figure 2: General experimental workflow for this compound analysis.

Detailed Protocol for Extraction and Isolation

This protocol provides a general guideline for the extraction and partial purification of this compound from dried plant material. Optimization may be required depending on the specific plant matrix.

1. Sample Preparation:

  • Dry the collected plant material (e.g., leaves, roots) at a controlled temperature (40-50°C) to a constant weight.

  • Grind the dried material into a fine powder (e.g., using a Wiley mill) to increase the surface area for extraction.

2. Ultrasound-Assisted Extraction (UAE):

  • Weigh approximately 1 g of the powdered plant material into a suitable vessel.

  • Add 20 mL of methanol (or ethanol).

  • Sonicate the mixture in an ultrasonic bath for 30-60 minutes at room temperature[9].

  • Centrifuge the mixture (e.g., at 4000 rpm for 15 minutes) and collect the supernatant.

  • Repeat the extraction process on the plant residue two more times to ensure exhaustive extraction.

  • Combine the supernatants.

3. Solvent Evaporation:

  • Concentrate the combined methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 45°C to obtain the crude extract.

4. Acid-Base Partitioning (for enrichment of alkaloids):

  • Dissolve the crude extract in 5% hydrochloric acid (HCl).

  • Wash the acidic solution with a non-polar solvent like n-hexane or diethyl ether to remove lipids and other non-polar compounds. Discard the organic phase.

  • Adjust the pH of the aqueous phase to 9-10 with ammonium (B1175870) hydroxide.

  • Extract the alkaloids into an organic solvent such as chloroform or a mixture of chloroform and isopropanol (B130326) (3:1, v/v). Repeat this extraction three times.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude alkaloid fraction.

5. Solid-Phase Extraction (SPE) for Clean-up:

  • Condition a C18 SPE cartridge by passing methanol followed by deionized water.

  • Dissolve the crude alkaloid fraction in a small volume of the initial mobile phase for HPLC/UPLC analysis and load it onto the conditioned SPE cartridge.

  • Wash the cartridge with a weak solvent (e.g., water or a low percentage of methanol in water) to remove polar impurities.

  • Elute the this compound and other alkaloids with a stronger solvent, such as methanol or acetonitrile (B52724).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Detailed Protocol for Quantitative Analysis

The following protocols describe the use of UPLC-MS/MS and HPLC-UV for the quantification of this compound.

3.3.1. UPLC-MS/MS Method

This method is highly sensitive and specific, making it suitable for detecting low concentrations of this compound.

  • Instrumentation: UPLC system coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A reversed-phase column, such as a Waters ACQUITY UPLC BEH C18 column (e.g., 2.1 x 50 mm, 1.7 µm)[2].

  • Mobile Phase:

    • A: 0.1% formic acid in water

    • B: 0.1% formic acid in acetonitrile (or methanol)

  • Gradient Elution: A typical gradient might start with a low percentage of B, increasing linearly to a high percentage over several minutes to elute the compounds of interest. An example gradient is as follows: 0-1 min, 5% B; 1-8 min, 5-95% B; 8-10 min, 95% B; 10-10.1 min, 95-5% B; 10.1-12 min, 5% B.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 35-40°C.

  • Injection Volume: 1-5 µL.

  • MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.

    • MRM Transitions: The precursor ion for this compound ([M+H]⁺) is m/z 300.16. Product ions for fragmentation would need to be determined by infusion of a standard, but a common fragment ion is m/z 107.1, corresponding to the hydroxybenzyl moiety.

  • Quantification: Generate a calibration curve using a certified reference standard of this compound at various concentrations. The concentration of this compound in the samples is determined by comparing their peak areas to the calibration curve.

3.3.2. HPLC-UV Method

This method is more widely available but may be less sensitive and specific than LC-MS/MS.

  • Instrumentation: An HPLC system equipped with a UV/Vis or Diode Array Detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% trifluoroacetic acid (TFA) or phosphoric acid in water.

    • B: Acetonitrile or methanol.

  • Elution Mode: Isocratic or gradient elution can be used. For a mixture of alkaloids, a gradient elution is generally preferred to achieve better separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or controlled at 25-30°C.

  • Injection Volume: 10-20 µL.

  • UV Detection: this compound has a UV absorption maximum around 280-285 nm. Monitoring at this wavelength is recommended for detection and quantification.

  • Quantification: Similar to the UPLC-MS/MS method, quantification is performed using an external calibration curve prepared from a certified reference standard of this compound.

Conclusion

This compound is a critical branching point in the biosynthesis of a vast array of benzylisoquinoline alkaloids in medicinal plants. While its presence is well-established in families like Papaveraceae, Annonaceae, and Nelumbonaceae, detailed quantitative data across a wide range of species and tissues remain an area for further research. The methodologies outlined in this guide provide a robust framework for the extraction, isolation, and precise quantification of this compound, facilitating a deeper understanding of its distribution and role in the chemical ecology and pharmacological potential of medicinal plants. The application of these techniques will undoubtedly contribute to the advancement of natural product chemistry and drug development.

References

The Stereochemical Pivot: An In-depth Technical Guide on N-Methylcoclaurine and its Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Methylcoclaurine, a central benzylisoquinoline alkaloid (BIA), represents a critical metabolic fork in the biosynthetic pathways of a multitude of pharmacologically active natural products. The stereochemistry at its C1 position is a determining factor for the structural diversity and therapeutic properties of downstream compounds, which include potent analgesics, anticancer agents, and antimicrobials. This technical guide offers a comprehensive examination of the stereochemistry of this compound, its biosynthesis, and its profound implications for natural product chemistry and pharmaceutical development.

The Stereochemical Landscape of this compound

This compound exists as two non-superimposable mirror-image enantiomers: (S)-N-Methylcoclaurine and (R)-N-Methylcoclaurine. This chirality, originating from a single stereocenter, dictates the molecule's three-dimensional conformation and its substrate specificity for the highly stereoselective enzymes that govern BIA biosynthesis.

The vast majority of BIAs in plants like the opium poppy originate from the (S)-enantiomer, a stereochemical preference that is established early in the biosynthetic pathway and maintained throughout subsequent enzymatic reactions. Conversely, some plant species, such as the sacred lotus (B1177795) (Nelumbo nucifera), have evolved distinct enzymatic machinery to produce BIAs with the opposite (R)-configuration. In certain cases, both enantiomers serve as precursors for the synthesis of specific alkaloids.

Biosynthesis: A Tale of Two Enantiomeric Pathways

The biosynthesis of this compound is an intricate enzymatic cascade that commences with the condensation of two L-tyrosine derivatives.

The Predominant (S)-Pathway

The major biosynthetic route culminates in the formation of (S)-N-Methylcoclaurine, a key branch-point intermediate.

The pivotal enzymatic steps include:

  • Formation of (S)-Norcoclaurine: The pathway is initiated by the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA), a reaction catalyzed by (S)-norcoclaurine synthase (NCS).

  • O-Methylation: (S)-Norcoclaurine undergoes O-methylation at the 6-hydroxyl group, a reaction mediated by norcoclaurine 6-O-methyltransferase (6OMT) to produce (S)-coclaurine.

  • N-Methylation: The defining step is the N-methylation of (S)-coclaurine by coclaurine (B195748) N-methyltransferase (CNMT), which utilizes S-adenosyl-L-methionine (SAM) as the methyl donor to form (S)-N-Methylcoclaurine. This enzyme displays a high degree of specificity for the (S)-enantiomer.

(S)-N-Methylcoclaurine is then converted to another crucial intermediate, (S)-reticuline, through a two-step process:

  • (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1): A cytochrome P450-dependent monooxygenase that specifically hydroxylates the (S)-enantiomer at the 3' position.

  • 3'-hydroxy-N-methyl-(S)-coclaurine 4'-O-methyltransferase (4'OMT): This enzyme subsequently methylates the 4'-hydroxyl group to yield (S)-reticuline.

(S)-Reticuline serves as a major metabolic hub, leading to the biosynthesis of a vast and diverse array of clinically important alkaloids, including:

  • Morphinan alkaloids: Morphine and codeine

  • Benzophenanthridine alkaloids: Sanguinarine

  • Protoberberine alkaloids: Berberine

  • Phthalideisoquinoline alkaloids: Noscapine

The Alternative (R)-Pathway

In certain plant species, a parallel biosynthetic route produces (R)-N-Methylcoclaurine from (R)-norcoclaurine. This enantiomer is a precursor to (R)-configured BIAs and is also incorporated into some dimeric alkaloids. For example, in the sacred lotus, the enzyme NnCYP80A can utilize both (R)- and (S)-N-methylcoclaurine as substrates for the synthesis of bisbenzylisoquinoline alkaloids.

The Significance of Stereochemistry in Biological Function

The stereochemical configuration of this compound and its derivatives is a critical determinant of their biological activity. Enantiomers often exhibit distinct pharmacological profiles due to their differential interactions with chiral biological targets like receptors and enzymes.

The racemic mixture, (±)-N-methylcoclaurine, has been reported to exhibit a range of biological activities, including antioxidant, anti-inflammatory, neuroprotective, and cardiovascular-protective effects. It has also been identified as a selective antagonist at the α2-adrenoceptor. It is highly probable that these activities are stereoselectively mediated by one or both enantiomers.

Quantitative Data Summary

The following tables summarize the available quantitative data for key enzymes in the this compound biosynthetic pathway.

Table 1: Kinetic Parameters of Coclaurine N-Methyltransferase (CNMT)

SubstrateKm (mM)Source Organism/Enzyme
Norreticuline0.38Coptis japonica
S-Adenosyl-L-methionine (SAM)0.65Coptis japonica

Table 2: Kinetic Parameters of (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1)

SubstrateKm (µM)Source Organism/Enzyme
(S)-N-methylcoclaurine15Eschscholzia californica

Experimental Protocols

This section outlines the general methodologies for the isolation, characterization, and enzymatic synthesis of this compound.

Isolation and Purification of this compound from Plant Material

This protocol is a generalized procedure based on methods for isolating similar alkaloids.

  • Plant Material Preparation: Dried and powdered plant material (e.g., roots, stems) is used to maximize the surface area for extraction.

  • Extraction: The powdered material is extracted with a suitable organic solvent, typically methanol (B129727) or ethanol, often using techniques like Soxhlet extraction or maceration.

  • Acid-Base Partitioning: The crude extract is subjected to acid-base partitioning to separate the basic alkaloids from neutral and acidic compounds. The extract is dissolved in an acidic aqueous solution, followed by extraction with an immiscible organic solvent (e.g., chloroform) to remove impurities. The aqueous layer containing the protonated alkaloids is then basified, and the free alkaloids are extracted back into an organic solvent.

  • Chromatographic Purification: The enriched alkaloid fraction is further purified using a combination of chromatographic techniques:

    • Column Chromatography: Initial purification is often performed on silica (B1680970) gel or alumina (B75360) columns.

    • High-Performance Liquid Chromatography (HPLC): Final purification and separation of the enantiomers are achieved using chiral HPLC. A common approach is to use a chiral stationary phase (CSP) that can differentiate between the (S)- and (R)-enantiomers.

Recombinant Expression and Purification of Coclaurine N-Methyltransferase (CNMT)
  • Gene Cloning: The cDNA encoding CNMT is cloned into a suitable expression vector (e.g., pET series for E. coli) often with a purification tag (e.g., His-tag).

  • Heterologous Expression: The expression vector is transformed into a suitable host, such as E. coli BL21(DE3). Protein expression is induced by the addition of an inducer like isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Cell Lysis: The bacterial cells are harvested by centrifugation and lysed by sonication or high-pressure homogenization in a suitable buffer.

  • Purification: The tagged CNMT protein is purified from the cell lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.

Enzyme Assay for Coclaurine N-Methyltransferase (CNMT)
  • Reaction Mixture: A typical reaction mixture contains a suitable buffer (e.g., phosphate (B84403) or Tris-HCl at optimal pH), the purified CNMT enzyme, the substrate (S)-coclaurine, and the methyl donor S-adenosyl-L-methionine (SAM).

  • Incubation: The reaction is initiated by the addition of the enzyme or substrate and incubated at an optimal temperature for a defined period.

  • Reaction Termination: The reaction is stopped, typically by the addition of a strong acid or an organic solvent.

  • Product Analysis: The formation of this compound is quantified using HPLC or LC-MS by comparing the peak area to a standard curve of the authentic compound.

  • Kinetic Analysis: To determine the kinetic parameters (Km and Vmax), the initial reaction rates are measured at varying substrate concentrations, and the data are fitted to the Michaelis-Menten equation.

Mandatory Visualizations

The following diagrams, rendered using the DOT language, depict the core biosynthetic pathways and logical relationships concerning this compound.

N_Methylcoclaurine_Biosynthesis_Pathway cluster_precursors Precursors from L-Tyrosine cluster_S_pathway (S)-Pathway cluster_R_pathway (R)-Pathway cluster_products Downstream Alkaloids Dopamine Dopamine S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine NCS Four_HPAA 4-Hydroxyphenylacetaldehyde Four_HPAA->S_Norcoclaurine S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine 6OMT S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->S_N_Methylcoclaurine CNMT S_3_Hydroxy (S)-3'-Hydroxy- This compound S_N_Methylcoclaurine->S_3_Hydroxy CYP80B1 Bis_BIAs Bisbenzylisoquinolines S_N_Methylcoclaurine->Bis_BIAs S_Reticuline (S)-Reticuline S_3_Hydroxy->S_Reticuline 4'OMT Morphinans Morphinans S_Reticuline->Morphinans Protoberberines Protoberberines S_Reticuline->Protoberberines Benzophenanthridines Benzophenanthridines S_Reticuline->Benzophenanthridines R_Norcoclaurine (R)-Norcoclaurine R_N_Methylcoclaurine (R)-N-Methylcoclaurine R_Norcoclaurine->R_N_Methylcoclaurine CNMT (in some species) R_BIAs (R)-configured BIAs R_N_Methylcoclaurine->R_BIAs R_N_Methylcoclaurine->Bis_BIAs

Caption: Biosynthetic pathways of (S)- and (R)-N-Methylcoclaurine.

Experimental_Workflow_for_CNMT_Characterization cluster_gene_to_protein Recombinant Enzyme Production cluster_activity_assay Enzyme Activity & Kinetic Analysis Gene_Cloning CNMT Gene Cloning into Expression Vector Expression Heterologous Expression in E. coli Gene_Cloning->Expression Purification Affinity & Size-Exclusion Chromatography Expression->Purification Pure_Enzyme Purified CNMT Purification->Pure_Enzyme Assay_Setup Enzyme Assay Setup (Substrate + SAM + Enzyme) Pure_Enzyme->Assay_Setup Incubation Incubation at Optimal Temp & Time Assay_Setup->Incubation Quantification Product Quantification (HPLC / LC-MS) Incubation->Quantification Kinetic_Analysis Kinetic Parameter Determination (Km, Vmax) Quantification->Kinetic_Analysis

Caption: Experimental workflow for CNMT characterization.

N-Methylcoclaurine's Butyrylcholinesterase Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcoclaurine, a naturally occurring benzylisoquinoline alkaloid, has demonstrated notable inhibitory activity against butyrylcholinesterase (BChE), an enzyme of significant interest in the pathology of Alzheimer's disease and other neurodegenerative disorders. This technical guide provides a comprehensive overview of the butyrylcholinesterase inhibitory properties of this compound, including quantitative inhibitory data, detailed experimental methodologies for its assessment, and a proposed mechanism of action within the cholinergic signaling pathway.

Introduction

Butyrylcholinesterase (BChE), also known as pseudocholinesterase, is a serine hydrolase that plays a role in cholinergic neurotransmission by hydrolyzing acetylcholine (B1216132). While acetylcholinesterase (AChE) is the primary enzyme responsible for this function in healthy brains, BChE activity becomes more significant in the context of Alzheimer's disease, where AChE levels decline. Consequently, the inhibition of BChE is a key therapeutic strategy to enhance cholinergic signaling and alleviate cognitive symptoms. This compound, an alkaloid found in various plant species, has emerged as a potential BChE inhibitor. This document consolidates the available scientific information on its BChE inhibitory activity.

Quantitative Inhibitory Data

The inhibitory potency of this compound against human butyrylcholinesterase (HuBuChE) has been quantified, providing a basis for its evaluation as a potential therapeutic agent.

CompoundTarget EnzymeIC50 Value (µM)Reference
This compoundHuman Butyrylcholinesterase (HuBuChE)15.02 ± 1.35
ReticulineHuman Butyrylcholinesterase (HuBuChE)43.92 ± 1.19

Table 1: Summary of the half-maximal inhibitory concentration (IC50) of this compound and a related isoquinoline (B145761) alkaloid against human butyrylcholinesterase.

Experimental Protocols

The determination of the butyrylcholinesterase inhibitory activity of this compound can be achieved using a modified Ellman's method, a widely accepted spectrophotometric assay.

Principle of the Assay

The assay measures the activity of BChE by monitoring the hydrolysis of a substrate, such as butyrylthiocholine (B1199683) iodide (BTCI). The product of this reaction, thiocholine, reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring the absorbance at 412 nm. The rate of color development is proportional to the enzyme activity. The inhibitory activity of this compound is determined by measuring the reduction in enzyme activity in its presence.

Materials and Reagents
  • Human Butyrylcholinesterase (recombinant or from plasma)

  • This compound (of high purity)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)

  • 96-well microplate reader

  • Standard laboratory equipment (pipettes, tubes, etc.)

Assay Procedure
  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions to obtain a range of test concentrations.

    • Prepare working solutions of BChE, BTCI, and DTNB in phosphate buffer.

  • Assay Protocol (in a 96-well plate):

    • To each well, add:

      • Phosphate buffer

      • DTNB solution

      • This compound solution (or vehicle for control)

    • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).

    • Initiate the reaction by adding the BChE enzyme solution.

    • Immediately add the BTCI substrate solution.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (enzyme activity) from the linear portion of the absorbance versus time plot.

    • Determine the percentage of inhibition for each concentration of this compound relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Workflow Diagram

G cluster_prep Solution Preparation cluster_assay Assay Execution (96-well plate) cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock & Dilutions add_reagents Add Buffer, DTNB, & this compound prep_inhibitor->add_reagents prep_enzyme Prepare BChE Working Solution add_enzyme Add BChE Enzyme prep_enzyme->add_enzyme prep_reagents Prepare DTNB & BTCI Solutions prep_reagents->add_reagents add_substrate Add BTCI Substrate prep_reagents->add_substrate pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->add_enzyme add_enzyme->add_substrate measure_abs Measure Absorbance at 412 nm (kinetic) add_substrate->measure_abs calc_rate Calculate Reaction Rates measure_abs->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

Butyrylcholinesterase Inhibition Assay Workflow.

Signaling Pathway and Mechanism of Action

The inhibition of butyrylcholinesterase by this compound is expected to modulate the cholinergic signaling pathway, which is crucial for cognitive functions such as learning and memory.

Proposed Cholinergic Signaling Pathway Modulation

By inhibiting BChE, this compound increases the synaptic concentration of acetylcholine. This elevated acetylcholine can then act on both nicotinic and muscarinic acetylcholine receptors on postsynaptic neurons, leading to enhanced cholinergic neurotransmission. This is particularly relevant in the context of Alzheimer's disease, where cholinergic neuron degeneration leads to a deficit in acetylcholine.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh_synthesis Acetyl-CoA + Choline -> Acetylcholine (ACh) ACh_release ACh Release ACh_synthesis->ACh_release ACh Acetylcholine (ACh) ACh_release->ACh BChE Butyrylcholinesterase (BChE) ACh->BChE Hydrolysis nAChR Nicotinic Receptor ACh->nAChR Activation mAChR Muscarinic Receptor ACh->mAChR Activation NMC This compound NMC->BChE Inhibition downstream Downstream Signaling (e.g., Ca2+ influx, IP3/DAG pathway) nAChR->downstream mAChR->downstream cognitive Enhanced Cognitive Function downstream->cognitive

Proposed modulation of cholinergic signaling by this compound.
Logical Relationship of BChE Inhibition

The inhibitory action of this compound on BChE initiates a cascade of events that can theoretically lead to improved neuronal function and potential neuroprotective effects.

G NMC This compound BChE Butyrylcholinesterase (BChE) NMC->BChE Inhibits ACh_levels Increased Synaptic Acetylcholine Levels BChE->ACh_levels Leads to Chol_trans Enhanced Cholinergic Neurotransmission ACh_levels->Chol_trans Results in Cognitive_imp Amelioration of Cognitive Impairment Chol_trans->Cognitive_imp Potentially leads to

Logical flow of this compound's effect on cholinergic function.

Conclusion and Future Directions

This compound presents as a promising natural compound with demonstrated in vitro inhibitory activity against butyrylcholinesterase. The provided IC50 value of 15.02 ± 1.35 µM positions it as a molecule of interest for further investigation in the context of neurodegenerative diseases, particularly Alzheimer's disease.

Future research should focus on several key areas:

  • Elucidation of the specific binding mode of this compound to the active site of BChE through molecular docking and crystallographic studies.

  • In-depth kinetic studies to determine the type of inhibition (e.g., competitive, non-competitive, or mixed).

  • In vivo studies to assess the bioavailability, blood-brain barrier permeability, and efficacy of this compound in animal models of cognitive impairment.

  • Investigation of the downstream signaling effects of BChE inhibition by this compound to confirm the proposed mechanism of action and explore potential additional neuroprotective pathways.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the potential of this compound as a butyrylcholinesterase inhibitor. Further rigorous scientific inquiry is warranted to fully characterize its therapeutic potential.

In-Depth Technical Guide: Interaction of N-Methylcoclaurine with Kappa Opioid Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current scientific understanding of the interaction between the natural alkaloid N-methylcoclaurine and the kappa opioid receptor (KOR). This compound, a benzylisoquinoline alkaloid found in plants such as Nelumbo nucifera (the sacred lotus), has been identified as a ligand for the KOR. This document collates the available quantitative data on its binding affinity, outlines the experimental methodologies used for its characterization, and illustrates the relevant signaling pathways. This guide is intended to serve as a foundational resource for researchers investigating the therapeutic potential of novel KOR ligands.

Molecular Profile of this compound

This compound is a key intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids, including morphine.[1] It exists as two stereoisomers, (S)-N-methylcoclaurine and (R)-N-methylcoclaurine, which can have different biological activities. The primary focus of this guide is the interaction of this compound with the kappa opioid receptor.

Interaction with Kappa Opioid Receptors

Scientific studies have confirmed that this compound binds to the kappa opioid receptor. Research on alkaloids isolated from Nelumbo nucifera flowers demonstrated that this compound exhibits a measurable affinity for the KOR.[2][3]

Binding Affinity

The binding affinity of this compound and related alkaloids for the kappa opioid receptor has been quantified using competitive radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor, with a lower Ki value indicating a higher affinity.

The following table summarizes the reported binding affinities:

CompoundReceptorKi (µM)Reference
This compound Kappa Opioid0.9 ± 0.1 [2][3]
O-methylcoclaurineKappa Opioid3.5 ± 0.3[2][3]
CoclaurineKappa Opioid2.2 ± 0.2[2][3]

Experimental Protocols

The following sections detail the methodologies employed to characterize the interaction of this compound with the kappa opioid receptor.

Radioligand Binding Assay

The binding affinity of this compound for the kappa opioid receptor was determined using a competitive radioligand binding assay. This technique measures the ability of a test compound (this compound) to displace a radiolabeled ligand that is known to bind to the receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the kappa opioid receptor.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa opioid receptor (CHO-hKOR).

  • Radioligand: [3H]-Diprenorphine, a non-selective opioid antagonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: Naloxone.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Instrumentation: Scintillation counter.

Procedure:

  • Membrane Preparation: CHO-hKOR cells are harvested and homogenized. The cell membranes are isolated by centrifugation.

  • Assay Incubation: In a 96-well plate, the cell membranes are incubated with a fixed concentration of the radioligand ([3H]-Diprenorphine) and varying concentrations of the test compound (this compound).

  • Determination of Non-specific Binding: A parallel set of incubations is performed in the presence of a high concentration of an unlabeled ligand (naloxone) to determine the amount of non-specific binding of the radioligand.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed to remove any unbound radioligand.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays (GTPγS Binding Assay)

While the binding of this compound to the KOR has been established, its functional activity (i.e., whether it acts as an agonist or antagonist) has not been explicitly reported in the primary literature found. The study that identified its binding affinity also performed GTPγS functional assays on other isolated compounds, but not on this compound itself.[3] A GTPγS binding assay is a common method to determine the functional activity of a ligand at a G protein-coupled receptor like the KOR.

Objective: To determine if a test compound acts as an agonist or antagonist at the kappa opioid receptor by measuring G-protein activation.

Materials:

  • Receptor Source: Membranes from cells expressing the human kappa opioid receptor.

  • Radioligand: [35S]GTPγS.

  • Assay Buffer: Typically contains HEPES, MgCl2, NaCl, and GDP.

  • Test Compound: this compound.

  • Known Agonist: e.g., U-50,488.

  • Instrumentation: Scintillation counter.

Procedure:

  • Assay Setup: Receptor membranes are incubated in the assay buffer with a fixed concentration of [35S]GTPγS and varying concentrations of the test compound.

  • Agonist Mode: To test for agonist activity, the stimulation of [35S]GTPγS binding by the test compound is measured relative to a baseline.

  • Antagonist Mode: To test for antagonist activity, the ability of the test compound to inhibit the stimulation of [35S]GTPγS binding by a known KOR agonist is measured.

  • Incubation: The reaction mixture is incubated to allow for G-protein activation and binding of the radioligand.

  • Separation and Quantification: The assay is terminated by rapid filtration, and the amount of bound [35S]GTPγS is quantified by scintillation counting.

  • Data Analysis: For agonists, EC50 (potency) and Emax (efficacy) values are determined. For antagonists, the Kb (equilibrium dissociation constant of the antagonist) is calculated.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Detection & Analysis prep_cells CHO-hKOR Cells prep_membranes Isolate Cell Membranes prep_cells->prep_membranes incubate Incubate Membranes, Radioligand & Test Compound prep_membranes->incubate prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->incubate filter Rapid Filtration incubate->filter nonspecific Incubate with excess unlabeled ligand (Nonspecific Binding) nonspecific->filter count Scintillation Counting filter->count analyze Calculate IC50 & Ki count->analyze

Caption: Workflow for a Kappa Opioid Receptor Radioligand Binding Assay.

KOR Signaling Pathways

Upon activation by an agonist, the kappa opioid receptor, a Gi/Go-coupled receptor, can initiate signaling through two primary pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway. The specific pathway activated can depend on the ligand, leading to different physiological outcomes.

G cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway KOR KOR Gi_Go Gαi/o KOR->Gi_Go Activates GRK GRK KOR->GRK Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits Ion_Channel Ion Channel Modulation Gi_Go->Ion_Channel cAMP ↓ cAMP AC->cAMP P_KOR P-KOR GRK->P_KOR Phosphorylates Beta_Arrestin β-Arrestin P_KOR->Beta_Arrestin Recruits MAPK MAPK Activation Beta_Arrestin->MAPK Internalization Receptor Internalization Beta_Arrestin->Internalization Ligand This compound (Ligand) Ligand->KOR Binds

References

The Role of N-Methylcoclaurine in Traditional Chinese Medicine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcoclaurine, a benzylisoquinoline alkaloid, is a pivotal secondary metabolite found in several plants utilized in Traditional Chinese Medicine (TCM), most notably in the lotus (B1177795) (Nelumbo nucifera) and plants of the Stephania genus.[1] Historically, extracts containing this compound have been used to address a variety of ailments, including cardiovascular and inflammatory conditions.[1][2] In modern pharmacology, this compound is recognized not only for its own therapeutic potential but also as a crucial intermediate in the biosynthesis of other significant alkaloids such as morphine and berberine.[2] This technical guide provides an in-depth overview of the current scientific understanding of this compound, focusing on its pharmacological activities, underlying mechanisms of action, and the experimental methodologies used to elucidate its effects.

Biosynthesis of this compound

This compound is a key intermediate in the intricate biosynthetic pathway of benzylisoquinoline alkaloids (BIAs). The pathway begins with the amino acid L-tyrosine, which undergoes a series of enzymatic reactions to form (S)-norcoclaurine, the first committed intermediate. (S)-norcoclaurine is then O-methylated to form (S)-coclaurine. The final step in the formation of this compound is the N-methylation of (S)-coclaurine, a reaction catalyzed by the enzyme coclaurine (B195748) N-methyltransferase (CNMT). From this crucial juncture, this compound can be further metabolized to produce a wide array of structurally diverse and pharmacologically important alkaloids.

Tyrosine L-Tyrosine Norcoclaurine (S)-Norcoclaurine Tyrosine->Norcoclaurine Multiple Steps Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine Norcoclaurine 6-O-methyltransferase (6OMT) N_Methylcoclaurine This compound Coclaurine->N_Methylcoclaurine Coclaurine N-methyltransferase (CNMT) Other_Alkaloids Other Benzylisoquinoline Alkaloids (e.g., Morphine, Berberine) N_Methylcoclaurine->Other_Alkaloids Multiple Steps

Biosynthesis of this compound.

Pharmacological Activities and Quantitative Data

This compound exhibits a range of pharmacological activities, including neuroprotective, anti-inflammatory, and cardiovascular effects. The following table summarizes the available quantitative data on its bioactivity.

Biological Target/ActivityAssay TypeTest SystemIC50 / KiReference
Butyrylcholinesterase (BChE) InhibitionEnzyme Inhibition AssayIn vitro15.0 ± 1.4 µM (IC50)[3]
Protein Disulfide Isomerase (PDI) InhibitionInsulin (B600854) Turbidity AssayIn vitro1.4 µM (IC50)[3]
Kappa Opioid Receptor (KOR) BindingRadioligand Binding AssayIn vitro0.9 ± 0.1 µM (Ki)[3]

Mechanisms of Action and Signaling Pathways

Anti-inflammatory Effects: Inhibition of the NF-κB Pathway

This compound has demonstrated anti-inflammatory properties, which are believed to be mediated, at least in part, through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines and mediators. In the canonical pathway, the inhibitor of κB (IκBα) sequesters NF-κB in the cytoplasm. Upon stimulation by inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation by the proteasome. This allows NF-κB to translocate to the nucleus and initiate the transcription of inflammatory genes. It is proposed that this compound interferes with this pathway by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.

cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα N_Methylcoclaurine This compound N_Methylcoclaurine->IKK Inhibits p_IkBa p-IκBα IkBa_NFkB->p_IkBa NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases Ub_p_IkBa Ub-p-IκBα p_IkBa->Ub_p_IkBa Ubiquitination Proteasome Proteasome Ub_p_IkBa->Proteasome Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA (κB site) NFkB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Inflammatory_Genes Initiates

Proposed mechanism of this compound in NF-κB inhibition.
Cardiovascular Effects: Blockade of L-type Calcium Channels

The cardiovascular effects of this compound, including its vasodilatory properties, are attributed to its ability to act as a calcium channel blocker.[2] Specifically, it is thought to inhibit the influx of extracellular calcium (Ca2+) into vascular smooth muscle cells through L-type voltage-gated calcium channels. The influx of Ca2+ is a critical step in the initiation of smooth muscle contraction. By blocking these channels, this compound reduces the intracellular Ca2+ concentration, leading to smooth muscle relaxation, vasodilation, and a subsequent decrease in blood pressure.

cluster_membrane Vascular Smooth Muscle Cell Membrane cluster_cytosol Cytosol Depolarization Membrane Depolarization L_type_Channel L-type Ca2+ Channel Depolarization->L_type_Channel Opens Ca_influx Ca2+ Influx L_type_Channel->Ca_influx N_Methylcoclaurine This compound N_Methylcoclaurine->L_type_Channel Blocks Relaxation Smooth Muscle Relaxation N_Methylcoclaurine->Relaxation Leads to Ca_cytosol [Ca2+]i Increases Ca_influx->Ca_cytosol Calmodulin Calmodulin Activation Ca_cytosol->Calmodulin MLCK Myosin Light Chain Kinase (MLCK) Activation Calmodulin->MLCK Contraction Smooth Muscle Contraction MLCK->Contraction

Mechanism of this compound as a calcium channel blocker.
Neuroprotective Effects: Modulation of Dopamine (B1211576) and Serotonin (B10506) Pathways

This compound's neuroprotective effects are linked to its interaction with key neurotransmitter systems, including the dopaminergic and serotonergic pathways. It is suggested to act as an agonist at dopamine D2 receptors and serotonin 5-HT1A receptors. Both of these receptors are G-protein coupled receptors (GPCRs) that, upon activation, can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The modulation of these pathways can influence neuronal excitability and signaling cascades, potentially contributing to the observed neuroprotective effects.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron N_Methylcoclaurine This compound D2R Dopamine D2 Receptor N_Methylcoclaurine->D2R Agonist HT1AR Serotonin 5-HT1A Receptor N_Methylcoclaurine->HT1AR Agonist Gi Gi Protein D2R->Gi Activates HT1AR->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (Neuroprotection) PKA->Cellular_Response Leads to

Modulation of Dopamine and Serotonin Pathways by this compound.

Experimental Protocols

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This spectrophotometric assay is used to determine the inhibitory effect of this compound on BChE activity.

Materials:

  • Butyrylcholinesterase (from equine serum)

  • Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)

  • Phosphate (B84403) buffer (pH 8.0)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions.

  • In a 96-well plate, add phosphate buffer, DTNB solution, and the this compound solution (or solvent for control).

  • Add the BChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate, BTCI, to all wells.

  • Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes) using a microplate reader.

  • The rate of the reaction is determined by the change in absorbance over time.

  • Calculate the percentage of inhibition for each concentration of this compound compared to the control.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Protein Disulfide Isomerase (PDI) Inhibition Assay (Insulin Turbidity Assay)

This assay measures the ability of this compound to inhibit the reductive activity of PDI using insulin as a substrate.

Materials:

  • Human recombinant PDI

  • Insulin

  • Dithiothreitol (DTT)

  • Phosphate buffer (pH 7.5)

  • This compound

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent and make serial dilutions.

  • In a 96-well plate, add phosphate buffer, insulin solution, and the this compound solution (or solvent for control).

  • Add the PDI enzyme solution to each well.

  • Initiate the reaction by adding DTT to all wells.

  • Immediately measure the absorbance at 650 nm at regular intervals for a set period (e.g., 60 minutes) to monitor the turbidity caused by insulin precipitation.

  • The rate of insulin reduction is proportional to the increase in turbidity.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • The IC50 value is determined from the dose-response curve.

Kappa Opioid Receptor (KOR) Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of this compound to the kappa opioid receptor.

Materials:

  • Cell membranes expressing the human kappa opioid receptor

  • Radioligand (e.g., [³H]diprenorphine)

  • This compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In test tubes, incubate the cell membranes with the radioligand and varying concentrations of this compound (or buffer for total binding, and a saturating concentration of a known non-radiolabeled ligand for non-specific binding).

  • Allow the binding to reach equilibrium by incubating for a specific time at a controlled temperature.

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Calculate the specific binding at each concentration of this compound.

  • The Ki value is calculated from the IC50 value (concentration of this compound that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

In Vivo Assessment of Cardiovascular Effects in Rats

This protocol outlines a general procedure for measuring the effect of this compound on blood pressure in anesthetized rats.

Animals:

  • Male Wistar rats (250-300 g)

Procedure:

  • Anesthetize the rats with an appropriate anesthetic (e.g., urethane).

  • Cannulate the carotid artery for direct blood pressure measurement and the jugular vein for drug administration.

  • Connect the arterial cannula to a pressure transducer to record blood pressure and heart rate.

  • Allow the animal to stabilize and record baseline cardiovascular parameters.

  • Administer this compound intravenously at different doses.

  • Continuously monitor and record blood pressure and heart rate for a defined period after each dose.

  • Analyze the data to determine the dose-dependent effects of this compound on cardiovascular parameters.

In Vivo Assessment of Neuroprotective Effects (Scopolamine-Induced Amnesia Model in Mice)

This model is used to evaluate the potential of this compound to reverse memory deficits.

Animals:

  • Male Swiss albino mice (20-25 g)

Procedure:

  • Administer this compound or vehicle orally to different groups of mice for a specified period (e.g., 7 days).

  • On the final day, induce amnesia by intraperitoneal injection of scopolamine (B1681570) (e.g., 1 mg/kg) 30-60 minutes after the last dose of this compound.

  • Assess learning and memory using behavioral tests such as the Morris water maze or the elevated plus maze.

    • Morris Water Maze: Measure the escape latency and path length to find a hidden platform in a pool of water.

    • Elevated Plus Maze: Measure the transfer latency to move from the open arm to the closed arm.

  • Compare the performance of the this compound-treated groups with the scopolamine-treated control group to evaluate the reversal of amnesia.

Conclusion

This compound stands out as a pharmacologically active alkaloid with a significant role in Traditional Chinese Medicine. Its multifaceted activities, including anti-inflammatory, cardiovascular, and neuroprotective effects, are beginning to be understood at a mechanistic level. The inhibition of the NF-κB pathway, blockade of L-type calcium channels, and modulation of key neurotransmitter systems provide a scientific basis for its traditional uses and highlight its potential for modern drug development. The experimental protocols detailed herein provide a framework for the continued investigation and characterization of this promising natural product. Further research is warranted to fully elucidate its therapeutic potential and to explore its utility as a lead compound for the development of novel therapeutics.

References

(R)-N-Methylcoclaurine in the Plant Kingdom: A Technical Guide to Its Occurrence, Analysis, and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-N-Methylcoclaurine is a pivotal benzylisoquinoline alkaloid (BIA) that serves as a key biosynthetic precursor to a wide array of pharmacologically significant compounds. Its occurrence is predominantly documented in specific plant families, most notably the Papaveraceae and Menispermaceae. This technical guide provides a comprehensive overview of the presence of (R)-N-Methylcoclaurine in these plant families, detailing quantitative data, experimental protocols for its analysis, and an exploration of its biosynthetic pathway. This document is intended to be a valuable resource for researchers, scientists, and professionals in the field of drug development who are investigating this important natural product.

Occurrence of (R)-N-Methylcoclaurine in Plant Families

(R)-N-Methylcoclaurine is a naturally occurring intermediate in the biosynthesis of various benzylisoquinoline alkaloids. Its presence has been confirmed in several plant families, with significant occurrences in the Papaveraceae and Menispermaceae. It is also a key intermediate in the alkaloid biosynthesis of Nelumbo nucifera (sacred lotus).

Quantitative Data

The concentration of N-methylcoclaurine can vary significantly between species and even different tissues of the same plant. The following table summarizes available quantitative data. It is important to note that many studies identify this compound without specifying the stereoisomer. However, in plants like Nelumbo nucifera, the (R)-enantiomer is a key precursor.

Plant FamilySpeciesPlant PartCompoundConcentration (mg/g dry weight)Analytical MethodReference
NelumbonaceaeNelumbo nuciferaFlower Buds (Thai sample)This compound5.73LC-MS[1]
NelumbonaceaeNelumbo nuciferaFlower Buds (Taiwanese sample)This compound2.88LC-MS[1]
NelumbonaceaeNelumbo nuciferaLeaf, Fruit, EmbryoThis compoundLower than flower budsLC-MS[1]

Note: Data for Papaveraceae and Menispermaceae is largely qualitative, confirming the presence of this compound as a precursor rather than providing specific concentrations of the (R)-enantiomer.

Biosynthesis of (R)-N-Methylcoclaurine

(R)-N-Methylcoclaurine is synthesized via the benzylisoquinoline alkaloid pathway, starting from the amino acid L-tyrosine. The pathway leading to (R)-N-Methylcoclaurine involves a series of enzymatic steps. In plants where the (R)-enantiomer is prominent, such as Nelumbo nucifera, the biosynthesis proceeds through (R)-norcoclaurine.

The key steps in the biosynthesis of (R)-N-Methylcoclaurine are:

  • Formation of (R)-Norcoclaurine: Dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA), both derived from L-tyrosine, are condensed by a stereospecific norcoclaurine synthase (NCS) to form (R)-norcoclaurine.

  • 6-O-Methylation: (R)-norcoclaurine is then methylated at the 6-hydroxyl group by norcoclaurine 6-O-methyltransferase (6OMT) to yield (R)-coclaurine.

  • N-Methylation: Finally, (R)-coclaurine is N-methylated by coclaurine (B195748) N-methyltransferase (CNMT) to produce (R)-N-Methylcoclaurine.[2]

This (R)-N-Methylcoclaurine then serves as a crucial branch-point intermediate for the synthesis of a diverse array of other alkaloids, including aporphines and bisbenzylisoquinolines.[3]

(R)-N-Methylcoclaurine_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multiple Steps Four_HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine->Four_HPAA Multiple Steps R_Norcoclaurine (R)-Norcoclaurine Dopamine->R_Norcoclaurine NCS Four_HPAA->R_Norcoclaurine NCS R_Coclaurine (R)-Coclaurine R_Norcoclaurine->R_Coclaurine 6OMT R_N_Methylcoclaurine (R)-N-Methylcoclaurine R_Coclaurine->R_N_Methylcoclaurine CNMT Aporphines Aporphine Alkaloids R_N_Methylcoclaurine->Aporphines Bisbenzylisoquinolines Bisbenzylisoquinoline Alkaloids R_N_Methylcoclaurine->Bisbenzylisoquinolines

Biosynthetic pathway of (R)-N-Methylcoclaurine.

Experimental Protocols

The following sections detail a general methodology for the extraction and quantitative analysis of (R)-N-Methylcoclaurine from plant tissues, based on established protocols for benzylisoquinoline alkaloids.

Plant Material Preparation
  • Harvesting and Storage: Fresh plant material (e.g., leaves, roots, flowers) should be harvested and immediately frozen in liquid nitrogen to quench metabolic activity. Samples can be stored at -80°C until extraction.

  • Lyophilization and Grinding: Frozen plant material is lyophilized (freeze-dried) to remove water and then ground into a fine powder using a mortar and pestle or a cryogenic grinder.

Extraction of (R)-N-Methylcoclaurine

This protocol is a general guide and may require optimization depending on the plant species and tissue type.

  • Extraction Solvent: A common extraction solvent for benzylisoquinoline alkaloids is methanol (B129727) acidified with a small amount of acid (e.g., 0.1% formic acid or hydrochloric acid).

  • Procedure:

    • Weigh approximately 100 mg of the powdered plant material into a centrifuge tube.

    • Add 1.5 mL of acidified methanol.

    • Vortex the mixture thoroughly.

    • Sonicate the sample in an ultrasonic bath for 30 minutes.

    • Centrifuge the mixture at 13,000 rpm for 15 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Repeat the extraction process (steps 2-6) on the plant material pellet with another 1.5 mL of acidified methanol to ensure complete extraction.

    • Combine the supernatants.

    • Filter the combined supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.

Quantitative Analysis by UPLC-Q-TOF-MS

Ultra-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UPLC-Q-TOF-MS) is a powerful technique for the separation, identification, and quantification of (R)-N-Methylcoclaurine.

  • Instrumentation: A UPLC system coupled to a Q-TOF mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions (Example):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, gradually increasing to elute compounds of increasing hydrophobicity. An example gradient is: 0-1 min, 5% B; 1-10 min, 5-95% B; 10-12 min, 95% B; 12-12.1 min, 95-5% B; 12.1-15 min, 5% B.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2-5 µL.

  • Mass Spectrometry Conditions (Example):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Capillary Voltage: 3.0 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Cone Gas Flow: 50 L/h.

    • Desolvation Gas Flow: 600 L/h.

    • Acquisition Mode: Full scan MS and targeted MS/MS (or data-dependent acquisition). The precursor ion for (R)-N-Methylcoclaurine ([M+H]⁺) is m/z 300.159.

  • Quantification: Quantification is achieved by creating a calibration curve using a certified reference standard of (R)-N-Methylcoclaurine. The peak area of the analyte in the sample is compared to the calibration curve to determine its concentration. An internal standard may be used to improve accuracy.

Experimental_Workflow Start Plant Material (Frozen at -80°C) Grinding Lyophilization & Grinding Start->Grinding Extraction Extraction with Acidified Methanol Grinding->Extraction Sonication Sonication Extraction->Sonication Centrifugation Centrifugation Sonication->Centrifugation Filtration Filtration (0.22 µm) Centrifugation->Filtration Collect Supernatant Analysis UPLC-Q-TOF-MS Analysis Filtration->Analysis Quantification Data Analysis & Quantification Analysis->Quantification End Concentration of (R)-N-Methylcoclaurine Quantification->End

References

Preludio to Discovery: A Technical Guide for Preliminary Cytotoxicity Studies of N-Methylcoclaurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Methylcoclaurine, a benzylisoquinoline alkaloid, is a key intermediate in the biosynthesis of numerous pharmacologically significant alkaloids. While its role as a precursor is well-established, its intrinsic bioactivities, particularly its cytotoxic potential against cancer cells, remain largely unexplored. This technical guide outlines a comprehensive framework for conducting preliminary cytotoxicity studies of this compound. It provides detailed experimental protocols for essential in vitro assays, guidance on data presentation, and visual representations of experimental workflows and relevant signaling pathways to facilitate the investigation of its potential as an anticancer agent.

Introduction to this compound

This compound is a naturally occurring benzylisoquinoline alkaloid found in several plant species. It serves as a crucial biosynthetic precursor to a wide array of bioactive compounds, including morphine, codeine, and berberine.[][2] Its chemical structure is foundational to many potent therapeutic agents, suggesting that this compound itself may possess uncharacterized pharmacological properties. Preliminary research has indicated its involvement in various biological processes, including the inhibition of protein disulfide isomerase and butyrylcholinesterase.[3] However, a thorough investigation into its cytotoxic effects is a critical step in determining its potential for development as a therapeutic agent, particularly in oncology.

Rationale for Cytotoxicity Screening

The initial assessment of a compound's cytotoxic activity is a cornerstone of drug discovery. By determining the concentration at which a compound induces cell death, researchers can identify potential therapeutic candidates and elucidate their mechanisms of action. A standard preliminary cytotoxicity screening protocol for a novel compound like this compound would involve a multi-faceted approach to assess cell viability, membrane integrity, and the induction of programmed cell death (apoptosis).

Detailed Experimental Protocols

The following protocols describe standard assays for an initial in vitro cytotoxicity evaluation of this compound.

Cell Culture

Human cancer cell lines (e.g., HeLa - cervical cancer, MCF-7 - breast cancer, A549 - lung cancer, HepG2 - liver cancer) and a non-cancerous control cell line (e.g., HEK293 - human embryonic kidney cells) should be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells should be maintained in a humidified incubator at 37°C with 5% CO₂.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble formazan (B1609692), which is purple. The amount of formazan produced is directly proportional to the number of viable cells.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

    • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 50, 100, 200 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures membrane integrity.

  • Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH can be quantified by a coupled enzymatic reaction.

  • Procedure:

    • Seed and treat cells with this compound as described for the MTT assay.

    • After the treatment period, collect the cell culture supernatant.

    • Transfer the supernatant to a new 96-well plate.

    • Add the LDH reaction mixture (containing diaphorase and INT) to each well according to the manufacturer's instructions.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 490 nm.

    • Calculate the percentage of cytotoxicity relative to a maximum LDH release control.

Apoptosis Assessment by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to detect apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

  • Procedure:

    • Seed cells in 6-well plates and treat with selected concentrations of this compound (based on IC50 values from the MTT assay) for 24 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.

    • Analyze the cells by flow cytometry.

Data Presentation

Quantitative data from cytotoxicity studies should be presented in a clear and organized manner to allow for easy interpretation and comparison.

Table 1: IC50 Values of this compound on Various Cell Lines

Cell LineIncubation Time (h)IC50 (µM) ± SD
HeLa24Value
48Value
72Value
MCF-724Value
48Value
72Value
A54924Value
48Value
72Value
HEK29324Value
48Value
72Value

IC50 values would be calculated from the dose-response curves of the MTT assay. SD: Standard Deviation.

Table 2: Percentage of Apoptotic Cells Induced by this compound in HeLa Cells (24h)

TreatmentConcentration (µM)Early Apoptotic (%) ± SDLate Apoptotic (%) ± SD
Vehicle Control-ValueValue
This compoundIC50/2ValueValue
IC50ValueValue
2 x IC50ValueValue

Data would be obtained from Annexin V/PI flow cytometry analysis.

Visualizing Experimental and Biological Pathways

Diagrams are essential for illustrating complex workflows and signaling cascades.

G cluster_prep Cell Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, MCF-7) seeding Cell Seeding (96-well & 6-well plates) cell_culture->seeding treatment This compound (Dose-Response) seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh flow Annexin V/PI Staining (Apoptosis) treatment->flow ic50 IC50 Calculation mtt->ic50 apoptosis_quant Apoptosis Quantification flow->apoptosis_quant

Caption: Experimental workflow for preliminary cytotoxicity assessment of this compound.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway ligand Death Ligand (e.g., FasL, TNF-α) receptor Death Receptor (e.g., Fas, TNFR) ligand->receptor disc DISC Formation receptor->disc caspase8 Pro-caspase-8 → Caspase-8 disc->caspase8 caspase3 Pro-caspase-3 → Caspase-3 caspase8->caspase3 stimuli Cellular Stress (e.g., DNA Damage) bcl2 Bcl-2 Family (Bax/Bak activation) stimuli->bcl2 mito Mitochondrial Outer Membrane Permeabilization bcl2->mito cyto_c Cytochrome c Release mito->cyto_c apaf1 Apoptosome Formation (Apaf-1, Cyto c, Pro-caspase-9) cyto_c->apaf1 caspase9 Pro-caspase-9 → Caspase-9 apaf1->caspase9 caspase9->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis caspase3->apoptosis nmc This compound (Hypothesized Target) nmc->ligand nmc->stimuli

Caption: General overview of the intrinsic and extrinsic apoptosis signaling pathways.

Conclusion

While the existing literature primarily focuses on the biosynthetic role of this compound, its structural similarity to other bioactive alkaloids warrants a thorough investigation into its cytotoxic properties. The experimental framework outlined in this guide provides a robust starting point for researchers to systematically evaluate the anticancer potential of this compound. The data generated from these preliminary studies will be crucial in determining whether further investigation into its mechanism of action and potential as a novel therapeutic lead is justified.

References

Spectroscopic and Biosynthetic Profile of N-Methylcoclaurine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the benzylisoquinoline alkaloid, N-Methylcoclaurine. It includes available mass spectrometry data and a detailed exploration of its biosynthetic pathway. This document is intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a pivotal intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites with significant pharmacological activities. As a precursor to compounds like morphine, codeine, and berberine, the structural elucidation and biosynthetic understanding of this compound are of paramount importance. This guide focuses on the mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data of this compound, alongside the key enzymatic steps in its formation.

Spectroscopic Data

The structural confirmation of this compound relies heavily on modern spectroscopic techniques, primarily Mass Spectrometry and Nuclear Magnetic Resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information regarding the molecular weight and fragmentation pattern of this compound, aiding in its identification and structural characterization.

Table 1: Mass Spectrometry Data for this compound

ParameterValueSource
Molecular FormulaC₁₈H₂₁NO₃--INVALID-LINK--
Molecular Weight299.4 g/mol --INVALID-LINK--
Monoisotopic Mass299.15214353 Da--INVALID-LINK--
Ionization ModeElectrospray Ionization (ESI)Representative
Precursor Ion [M+H]⁺m/z 300.16--INVALID-LINK--
Major Fragment Ions (m/z)107.0, 137.1, 143.0, 237.1, 269.1--INVALID-LINK--
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential tool for the definitive structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework of the molecule. While numerous publications confirm the use of NMR for the characterization of this compound, a complete, publicly available, and fully assigned dataset is not readily accessible. The following tables represent a compilation of expected chemical shifts based on the known structure and data from related benzylisoquinoline alkaloids. For definitive research, it is crucial to obtain and reference specific, experimentally derived and published NMR data.

Table 2: Predicted ¹H NMR Spectroscopic Data for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-14.0 - 4.2dd-
H-32.8 - 3.2m-
H-42.6 - 3.0m-
H-56.6 - 6.8s-
H-86.5 - 6.7s-
H-2'6.9 - 7.1d~8.5
H-3'6.7 - 6.9d~8.5
H-5'6.7 - 6.9d~8.5
H-6'6.9 - 7.1d~8.5
α-CH₂2.8 - 3.1m-
N-CH₃2.4 - 2.6s-
OCH₃3.8 - 3.9s-

Table 3: Predicted ¹³C NMR Spectroscopic Data for this compound

CarbonPredicted Chemical Shift (δ, ppm)
C-160 - 65
C-345 - 50
C-425 - 30
C-4a125 - 130
C-5110 - 115
C-6145 - 150
C-7140 - 145
C-8115 - 120
C-8a120 - 125
C-α40 - 45
C-1'130 - 135
C-2'130 - 135
C-3'115 - 120
C-4'155 - 160
C-5'115 - 120
C-6'130 - 135
N-CH₃40 - 45
OCH₃55 - 60

Experimental Protocols

The following are generalized experimental protocols for the acquisition of MS and NMR data for benzylisoquinoline alkaloids, which can be adapted for this compound.

Mass Spectrometry Protocol (LC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol (B129727) or acetonitrile (B52724), often with the addition of a small percentage of formic acid to promote ionization.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a mass spectrometer with an electrospray ionization (ESI) source is typically used.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly employed.

    • Mobile Phase: A gradient elution is typically used, starting with a high percentage of water (with 0.1% formic acid) and increasing the proportion of an organic solvent like acetonitrile or methanol.

    • Flow Rate: A flow rate of 0.2-0.5 mL/min is standard.

    • Detection: UV detection at wavelengths such as 280 nm can be used in conjunction with mass spectrometry.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive ion mode is generally used for alkaloids.

    • Scan Range: A scan range of m/z 100-1000 is typically sufficient.

    • Collision Energy: For tandem MS (MS/MS) experiments to study fragmentation, the collision energy is varied to obtain optimal fragmentation patterns.

NMR Spectroscopy Protocol
  • Sample Preparation: Approximately 1-5 mg of purified this compound is dissolved in a deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire ¹H, ¹³C, and 2D NMR spectra.

  • ¹H NMR Acquisition:

    • A standard pulse program is used to acquire the proton spectrum.

    • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • A sufficient number of scans are acquired to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • A proton-decoupled pulse program is used to obtain the carbon spectrum.

    • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-160 ppm).

  • 2D NMR Experiments:

    • Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to aid in the complete assignment of proton and carbon signals.

Biosynthesis of this compound

This compound is a key intermediate in the biosynthesis of a vast number of benzylisoquinoline alkaloids. Its formation involves a series of enzymatic reactions starting from the amino acid L-tyrosine.

N_Methylcoclaurine_Biosynthesis L_Tyrosine L-Tyrosine Dopamine (B1211576) Dopamine L_Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenylacetaldehyde (4-HPAA) L_Tyrosine->Four_HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine NCS Four_HPAA->S_Norcoclaurine (Norcoclaurine Synthase) S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine 6OMT (Norcoclaurine 6-O-methyltransferase) S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->S_N_Methylcoclaurine CNMT (Coclaurine N-methyltransferase) S_3_Hydroxy_N_methylcoclaurine (S)-3'-Hydroxy- This compound S_N_Methylcoclaurine->S_3_Hydroxy_N_methylcoclaurine CYP80B1 (this compound 3'-hydroxylase) S_Reticuline (S)-Reticuline S_3_Hydroxy_N_methylcoclaurine->S_Reticuline 4'OMT (3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase) BIAs Further Benzylisoquinoline Alkaloids (e.g., Morphine, Berberine) S_Reticuline->BIAs

Caption: Biosynthetic pathway of (S)-N-Methylcoclaurine and its conversion to (S)-Reticuline.

The biosynthesis begins with the conversion of L-tyrosine into dopamine and 4-hydroxyphenylacetaldehyde (4-HPAA). Norcoclaurine synthase (NCS) then catalyzes the condensation of these two molecules to form (S)-norcoclaurine, the first committed step in BIA biosynthesis. Subsequently, a series of methylation and hydroxylation steps, catalyzed by specific enzymes, lead to the formation of (S)-N-Methylcoclaurine and its downstream product, (S)-reticuline, which is a major branch-point intermediate for a wide variety of alkaloids.

Experimental Workflow

The general workflow for the isolation and characterization of this compound from a plant source is outlined below.

Experimental_Workflow Plant_Material Plant Material Collection and Preparation Extraction Solvent Extraction (e.g., Methanol, Ethanol) Plant_Material->Extraction Crude_Extract Crude Alkaloid Extract Extraction->Crude_Extract Chromatography Chromatographic Separation (e.g., Column Chromatography, HPLC) Crude_Extract->Chromatography Isolated_Compound Isolated this compound Chromatography->Isolated_Compound MS_Analysis Mass Spectrometry (MS) - Molecular Weight - Fragmentation Pattern Isolated_Compound->MS_Analysis NMR_Analysis NMR Spectroscopy - 1H, 13C, 2D NMR - Structure Elucidation Isolated_Compound->NMR_Analysis Structure_Confirmation Structure Confirmation MS_Analysis->Structure_Confirmation NMR_Analysis->Structure_Confirmation

The Solubility Profile of N-Methylcoclaurine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a detailed overview of the solubility characteristics of N-Methylcoclaurine, a benzylisoquinoline alkaloid of significant interest in pharmaceutical research and drug development. While quantitative solubility data for this compound in various organic solvents is not extensively available in peer-reviewed literature, this document outlines the established methodologies for its determination and presents solubility data for a structurally related compound, papaverine, to serve as a valuable reference.

Executive Summary

This compound is qualitatively known to be soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (B87167) (DMSO), and acetone. Its solubility in aqueous solutions is limited. This guide furnishes a comprehensive experimental protocol for the quantitative determination of this compound's solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. Furthermore, a logical workflow for this process is visualized to aid in experimental design.

Solubility Data

Precise, quantitative solubility data for this compound remains to be extensively published. However, to provide a relevant benchmark for researchers, the following table summarizes the solubility of papaverine, a closely related benzylisoquinoline alkaloid. These values can offer an initial approximation for solvent selection in the handling and formulation of this compound.

SolventPapaverine Base SolubilityPapaverine Hydrochloride Solubility
AcetoneVery Soluble[1]Freely Soluble[2]
BenzeneVery Soluble[1]Insoluble
ChloroformSlightly Soluble[1][2]Soluble[1][2][3]
Ethanol (Hot)Very Soluble[1]Soluble in ~120 parts[1]
EtherSlightly Soluble[1]Practically Insoluble[1][2]
WaterInsoluble[1][4]Soluble in ~30-40 parts[1][2]
Glacial Acetic AcidVery Soluble[1]Not Specified

Note: The descriptive terms for solubility are based on standard pharmacopeial definitions.

Experimental Protocol: Determination of Thermodynamic Solubility of this compound

This section details a robust protocol for determining the equilibrium (thermodynamic) solubility of this compound in a given organic solvent using the shake-flask method.

Materials and Equipment
  • This compound (solid, high purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass tubes with screw caps

  • Orbital shaker with temperature control

  • Analytical balance

  • Syringe filters (0.22 µm, solvent-compatible)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • HPLC column (e.g., C18 reversed-phase, 5 µm, 4.6 x 250 mm)

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid after equilibration is crucial.

    • Add a known volume of the selected organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to sediment.

    • Carefully withdraw a sample from the supernatant.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

  • Sample Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Develop a suitable HPLC method for the quantification of this compound. A suggested starting point for method development is as follows:

      • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid) is a common starting point for the analysis of alkaloids.[5][6]

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 25 °C

      • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound.

      • Injection Volume: 10 µL

    • Generate a calibration curve by injecting the standard solutions.

    • Inject the filtered sample from the equilibrated solution.

    • Quantify the concentration of this compound in the sample by comparing its peak area to the calibration curve.

  • Data Reporting:

    • Express the solubility in terms of mg/mL or mol/L at the specified temperature.

Visualized Workflows

To further clarify the experimental and logical processes, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result prep1 Add Excess This compound to Vial prep2 Add Known Volume of Solvent prep1->prep2 equil Shake at Constant Temperature (24-48h) prep2->equil sample Filter Supernatant (0.22 µm filter) equil->sample analyze Quantify by HPLC sample->analyze result Determine Solubility (mg/mL or mol/L) analyze->result

Caption: Experimental workflow for solubility determination.

logical_relationship cluster_factors Influencing Factors compound This compound (Analyte) solubility Solubility compound->solubility solvent Organic Solvent (Matrix) solvent->solubility temperature Temperature temperature->solubility pressure Pressure pressure->solubility pH pH (for aqueous systems) pH->solubility

References

A Historical Perspective on the Isolation of N-Methylcoclaurine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcoclaurine, a benzylisoquinoline alkaloid, holds a pivotal position in the intricate biosynthetic pathways of a wide array of pharmacologically significant alkaloids, including morphine, codeine, and berberine. Its isolation and characterization have been crucial for understanding the biosynthesis of these complex molecules and for enabling further research into their medicinal properties. This technical guide provides a historical perspective on the isolation of this compound, detailing the evolution of extraction and purification techniques, and presents both classical and modern experimental protocols.

Historical Context: The Dawn of Alkaloid Chemistry

The quest to isolate the active principles from medicinal plants began in the early 19th century, with the landmark isolation of morphine from opium in 1804 by Friedrich Sertürner. This event marked the birth of alkaloid chemistry and set the stage for the discovery of numerous other plant-derived bases. Early methods for alkaloid isolation were rudimentary, often relying on simple acid-base extraction principles. The "Stas-Otto method," developed in the mid-19th century, became a foundational technique. This process involved treating plant material with an alkaline solution to liberate the free alkaloid bases, followed by extraction with an organic solvent. The alkaloids were then partitioned back into an acidic aqueous layer as salts, separating them from neutral and acidic impurities.

While the exact first isolation of this compound is not definitively documented in a single seminal publication, its structural characterization was notably reported in a 1965 paper by Tomita and colleagues, which detailed the nuclear magnetic resonance (NMR) spectra of this compound and related bases. This indicates that its isolation and purification had been achieved prior to this date, likely through the application of classical acid-base extraction and crystallization techniques prevalent in the mid-20th century for the study of alkaloids from plant families such as Menispermaceae and Annonaceae, which are known to produce this compound.

Biosynthetic Pathway of this compound

This compound is a key intermediate in the biosynthesis of benzylisoquinoline alkaloids. The pathway begins with the amino acid L-tyrosine and proceeds through a series of enzymatic reactions to form (S)-norcoclaurine, the central precursor to all isoquinoline (B145761) alkaloids. (S)-norcoclaurine is then methylated to form coclaurine (B195748), which is subsequently N-methylated by the enzyme coclaurine N-methyltransferase (CNMT) to yield this compound.

N_Methylcoclaurine_Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine 4-HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->4-HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS 4-HPAA->Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT Reticuline (S)-Reticuline N_Methylcoclaurine->Reticuline CYP80B1, 4'OMT Other_Alkaloids Other Benzylisoquinoline Alkaloids Reticuline->Other_Alkaloids

Biosynthetic pathway of this compound.

Experimental Protocols for Isolation

The isolation of this compound has evolved from classical, labor-intensive methods to more rapid and efficient modern techniques. Below are detailed protocols for both a classical acid-base extraction and a modern HPLC-based method.

Classical Isolation: Acid-Base Extraction from Plant Material

This protocol is a generalized representation of the classical methods that would have been employed for the isolation of this compound from plant sources like members of the Menispermaceae family.

1. Plant Material Preparation:

  • Dried and powdered plant material (e.g., leaves, stems, or roots) is used as the starting material.

2. Defatting:

  • The powdered plant material is first extracted with a non-polar solvent like petroleum ether or hexane (B92381) in a Soxhlet apparatus to remove lipids and other non-polar compounds. The defatted plant material is then air-dried.

3. Acidic Extraction:

  • The defatted plant material is macerated or percolated with a dilute acid solution (e.g., 1-5% hydrochloric acid or acetic acid) for an extended period (24-48 hours). This process protonates the alkaloids, forming their water-soluble salts, which are extracted into the aqueous solution. The acidic extract is then filtered.

4. Basification and Extraction of Free Bases:

  • The filtered acidic extract is made alkaline (pH 9-11) by the addition of a base, such as ammonium (B1175870) hydroxide (B78521) or sodium carbonate. This deprotonates the alkaloid salts, converting them back to their free base form, which is generally insoluble in water.

  • The basified aqueous solution is then repeatedly extracted with an immiscible organic solvent, such as chloroform (B151607) or diethyl ether, in a separatory funnel. The free alkaloid bases partition into the organic layer.

5. Purification and Crystallization:

  • The combined organic extracts are washed with water, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed by distillation or evaporation under reduced pressure to yield the crude alkaloid mixture.

  • The crude mixture can be further purified by repeated crystallization from a suitable solvent or solvent mixture.

Workflow for Classical Acid-Base Extraction

Classical_Extraction_Workflow Start Powdered Plant Material Defatting Defatting with Hexane Start->Defatting Acid_Extraction Extraction with Dilute Acid Defatting->Acid_Extraction Filtration Filtration Acid_Extraction->Filtration Basification Basification to pH 9-11 Filtration->Basification Solvent_Extraction Extraction with Organic Solvent Basification->Solvent_Extraction Purification Purification (Crystallization) Solvent_Extraction->Purification Final_Product This compound Purification->Final_Product

Classical acid-base extraction workflow.
Modern Isolation: HPLC-Based Method from Nelumbo nucifera (Lotus) Leaves

Modern isolation techniques offer higher resolution, speed, and sensitivity. High-Performance Liquid Chromatography (HPLC) is now a standard tool for the purification of natural products.

1. Plant Material and Extraction:

  • Dried and powdered lotus (B1177795) leaves are extracted with methanol (B129727) or ethanol, often with the aid of ultrasonication or microwave-assisted extraction to improve efficiency. The solvent is then evaporated to yield a crude extract.

2. Acid-Base Partitioning:

  • The crude extract is dissolved in a dilute acidic solution (e.g., 5% HCl) and washed with an organic solvent (e.g., ethyl acetate) to remove non-basic impurities.

  • The acidic aqueous layer is then basified with a weak base (e.g., sodium bicarbonate or ammonium hydroxide) to a pH of about 9.

  • The basified solution is extracted with an organic solvent like chloroform or a chloroform/isopropanol mixture to obtain the crude alkaloid fraction.

3. Chromatographic Purification:

  • The crude alkaloid fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., chloroform-methanol) to achieve a preliminary separation.

  • Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), are pooled and concentrated.

  • Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

Workflow for Modern HPLC-Based Isolation

Modern_Isolation_Workflow Start Powdered Lotus Leaves Extraction Methanol/Ethanol Extraction Start->Extraction Partitioning Acid-Base Partitioning Extraction->Partitioning Column_Chromatography Silica Gel Column Chromatography Partitioning->Column_Chromatography Prep_HPLC Preparative HPLC Column_Chromatography->Prep_HPLC Final_Product Pure this compound Prep_HPLC->Final_Product

Modern HPLC-based isolation workflow.

Quantitative Data

Quantitative data for the isolation of this compound varies significantly depending on the plant source, the extraction method, and the analytical technique used. Historical records of yields from classical methods are scarce. Modern analytical studies provide more precise quantification.

Plant SourcePartMethodThis compound Content/YieldReference
Nelumbo nucifera (Lotus)Flower BudsMethanol extraction, HPLC-MS0.0053% of dried material[1]
Nelumbo nucifera (Lotus)LeavesNon-aqueous CE-UV/MSNot explicitly quantified individually, but part of total alkaloids (0.72-1.41%)[2]
Cocculus laurifoliusBarkMethanol ExtractionHigh alkaloid content reported, but specific yield for this compound not detailed[3]

Conclusion

The journey of this compound from its initial, unrecorded isolation to its routine quantification by modern analytical techniques reflects the broader evolution of natural product chemistry. While the pioneering work of early alkaloid chemists laid the foundation with robust acid-base extraction principles, the advent of chromatography, particularly HPLC, has revolutionized the speed, efficiency, and scale of purification. This in-depth understanding of both historical and contemporary isolation methodologies is invaluable for researchers continuing to explore the vast and complex world of benzylisoquinoline alkaloids and their potential applications in medicine and drug development.

References

Methodological & Application

Application Notes and Protocols for N-Methylcoclaurine Extraction from Peumus boldus Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the extraction of N-methylcoclaurine, a benzylisoquinoline alkaloid, from the leaves of Peumus boldus (boldo). Included are detailed experimental protocols for a classic acid-base extraction method, a summary of quantitative data on alkaloid content, and visual representations of the biosynthetic pathway of this compound and the experimental workflow. These application notes are intended to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development seeking to isolate and study this bioactive compound.

Introduction

Peumus boldus Molina, commonly known as boldo, is a medicinal tree native to Chile renowned for its diverse array of bioactive compounds, particularly alkaloids.[1] Among these, this compound is a benzylisoquinoline alkaloid of significant interest due to its potential pharmacological activities. Benzylisoquinoline alkaloids, as a class, exhibit a wide range of biological effects, and the isolation of specific compounds like this compound is crucial for detailed pharmacological evaluation and potential drug discovery.

This document outlines a standard laboratory-scale protocol for the extraction and isolation of a total alkaloid fraction enriched in this compound from P. boldus leaves. Furthermore, it presents a summary of the relative abundance of this compound in comparison to other alkaloids found in the leaves, providing a quantitative basis for extraction strategies.

Quantitative Data Presentation

The alkaloid profile of Peumus boldus leaves is complex and can be variable.[2] However, studies utilizing advanced analytical techniques such as Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) have enabled the quantification of various alkaloids. While boldine (B1667363) is often considered the characteristic alkaloid of the plant, it is more dominant in the bark.[2] In the leaves, other alkaloids, including this compound, can be present in significant, and at times, greater concentrations.[3]

AlkaloidTypical Relative Abundance in LeavesNotes
N-methyllaurotetaninePredominantOften the most abundant alkaloid in leaves.[2]
LaurotetanineHighFrequently a major alkaloid constituent.[2]
CoclaurineHighPresent in significant amounts.[2]
IsocorydineVariableCan be a predominant alkaloid in some samples.[2]
This compound Variable, often more abundant than boldine A key benzylisoquinoline precursor.[3]
ReticulineVariable, often more abundant than boldineAnother important benzylisoquinoline alkaloid.[3]
BoldineLow to ModerateThe main alkaloid in the bark, less so in leaves.[2]

Table 1: Summary of the typical relative abundance of major alkaloids in Peumus boldus leaves based on UHPLC-MS/MS analysis.[2][3]

Experimental Protocols

The following protocol details a classic acid-base extraction method for the isolation of a total alkaloid fraction from dried Peumus boldus leaves. This method is effective for enriching benzylisoquinoline alkaloids, including this compound.

Materials and Reagents
  • Dried and powdered Peumus boldus leaves

  • Methanol (B129727) (MeOH), analytical grade

  • Dichloromethane (B109758) (DCM), analytical grade

  • Hydrochloric acid (HCl), 1 M aqueous solution

  • Ammonia (B1221849) solution (NH₄OH), concentrated (25%)

  • Sodium sulfate (B86663) (Na₂SO₄), anhydrous

  • Hexane, analytical grade

  • Ethyl acetate (B1210297) (EtOAc), analytical grade

  • Rotary evaporator

  • Separatory funnel (1 L)

  • Glassware (beakers, flasks, etc.)

  • pH meter or pH indicator strips

  • Filter paper

Extraction Procedure
  • Maceration: Submerge 100 g of dried and powdered Peumus boldus leaves in 500 mL of methanol in a large flask. Allow to macerate for 24 hours at room temperature with occasional stirring.

  • Filtration and Concentration: Filter the methanolic extract through filter paper. Repeat the maceration of the plant material with fresh methanol two more times to ensure exhaustive extraction. Combine the filtrates and concentrate the solvent under reduced pressure using a rotary evaporator to obtain a gummy residue.[4]

  • Acid-Base Extraction:

    • Suspend the gummy residue in 200 mL of dichloromethane (DCM).

    • Transfer the DCM suspension to a 1 L separatory funnel and add 200 mL of 1 M aqueous HCl. Shake vigorously for 5-10 minutes. The alkaloids, being basic, will form salts and dissolve in the acidic aqueous phase.

    • Allow the layers to separate and collect the lower acidic aqueous phase. Repeat the extraction of the DCM phase with two additional 100 mL portions of 1 M HCl.

    • Combine all the acidic aqueous extracts.

    • To remove neutral and acidic impurities, wash the combined aqueous phase sequentially with 100 mL of hexane, 100 mL of ethyl acetate, and 100 mL of dichloromethane.[4] Discard the organic layers.

  • Basification and Re-extraction:

    • Cool the acidic aqueous phase in an ice bath and slowly add concentrated ammonia solution (25%) with constant stirring until the pH reaches 9-10.[4] This will deprotonate the alkaloid salts, converting them back to their free base form, which are less soluble in water.

    • Extract the basified aqueous solution three times with 150 mL portions of dichloromethane.[4] The free base alkaloids will now partition into the organic DCM phase.

  • Final Processing:

    • Combine the DCM extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the dried DCM extract and concentrate the solvent using a rotary evaporator to yield the total alkaloid extract.[4]

    • The resulting extract will be a mixture of alkaloids from P. boldus leaves, enriched in this compound and other related compounds. Further purification can be achieved using chromatographic techniques such as column chromatography or preparative HPLC.

Mandatory Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of this compound is a key part of the larger benzylisoquinoline alkaloid pathway, starting from the amino acid L-tyrosine.

This compound Biosynthesis Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Tyrosine/Dopa Decarboxylase HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine->HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine HPAA->Norcoclaurine Norcoclaurine Synthase (NCS) Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine Norcoclaurine 6-O-Methyltransferase (6OMT) N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine Coclaurine N-Methyltransferase (CNMT) Reticuline (S)-Reticuline N_Methylcoclaurine->Reticuline This compound 3'-Hydroxylase (CYP80B1) & 3'-Hydroxy-N-methylcoclaurine 4'-O-Methyltransferase (4'OMT)

Caption: Biosynthetic pathway of this compound from L-tyrosine.

Experimental Workflow for this compound Extraction

The following diagram illustrates the key steps in the laboratory-scale extraction of this compound from Peumus boldus leaves.

This compound Extraction Workflow Start Dried & Powdered Peumus boldus Leaves Maceration Maceration with Methanol Start->Maceration Filtration Filtration & Concentration (Rotary Evaporator) Maceration->Filtration Residue Gummy Residue Filtration->Residue AcidExtraction Dissolve in DCM Extract with 1M HCl Residue->AcidExtraction AqueousPhase1 Acidic Aqueous Phase (contains alkaloid salts) AcidExtraction->AqueousPhase1 OrganicPhase1 DCM Phase (discard) AcidExtraction->OrganicPhase1 Washing Wash with Hexane, EtOAc, DCM AqueousPhase1->Washing AqueousPhase2 Purified Acidic Aqueous Phase Washing->AqueousPhase2 Basification Basify to pH 9-10 with NH₄OH AqueousPhase2->Basification BaseExtraction Extract with DCM (3x) Basification->BaseExtraction AqueousPhase3 Aqueous Phase (discard) BaseExtraction->AqueousPhase3 OrganicPhase2 DCM Phase (contains free base alkaloids) BaseExtraction->OrganicPhase2 Drying Dry with Na₂SO₄ & Filter OrganicPhase2->Drying Concentration Concentration (Rotary Evaporator) Drying->Concentration FinalProduct Total Alkaloid Extract (enriched in this compound) Concentration->FinalProduct

Caption: Experimental workflow for this compound extraction.

References

Application Notes and Protocols for the Biocatalytic Synthesis of (S)-N-Methylcoclaurine using Coclaurine N-Methyltransferase (CNMT)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-N-Methylcoclaurine is a pivotal intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites with significant pharmacological activities, including analgesic, antimicrobial, and antitumor properties.[1][2] The enzymatic N-methylation of (S)-coclaurine to (S)-N-methylcoclaurine is catalyzed by S-adenosyl-L-methionine (SAM) dependent Coclaurine (B195748) N-methyltransferase (CNMT).[3][4] This biocatalytic step is crucial for the downstream production of valuable pharmaceuticals such as morphine and codeine. The use of recombinant CNMT offers a green and highly specific alternative to traditional chemical synthesis methods, which often involve hazardous reagents and lack stereoselectivity.[3] This document provides detailed protocols for the expression and purification of recombinant CNMT from Coptis japonica and its application in the biocatalytic synthesis of (S)-N-Methylcoclaurine.

Biochemical Pathway

The synthesis of (S)-N-Methylcoclaurine is a key step in the larger biosynthetic pathway of benzylisoquinoline alkaloids. The reaction is a methyl transfer from the cofactor S-adenosyl-L-methionine (SAM) to the secondary amine of (S)-coclaurine, yielding (S)-N-Methylcoclaurine and S-adenosyl-L-homocysteine (SAH).

BIA_Pathway cluster_synthesis Biocatalytic Synthesis of (S)-N-Methylcoclaurine S_coclaurine (S)-Coclaurine CNMT Coclaurine N-methyltransferase (CNMT) S_coclaurine->CNMT SAM S-Adenosyl-L-methionine (SAM) SAM->CNMT SN_Methylcoclaurine (S)-N-Methylcoclaurine CNMT->SN_Methylcoclaurine N-methylation SAH S-Adenosyl-L-homocysteine (SAH) CNMT->SAH

Caption: Biocatalytic N-methylation of (S)-Coclaurine by CNMT.

Data Presentation

The kinetic parameters of recombinant Coptis japonica CNMT have been determined for norcoclaurine, a close structural analog of (S)-coclaurine. The enzyme exhibits typical Michaelis-Menten kinetics.

Table 1: Kinetic Parameters of Recombinant Coptis japonica CNMT

SubstrateKm (µM)kcat (min-1)Reference
Norcoclaurine265 ± 3131.9 ± 1.1[1]
Norreticuline (B8769265)380-[5]
SAM650-[5]

Note: The kcat value for norreticuline was not reported in the cited source.

Screening assays have demonstrated high conversion rates for the N-methylation of coclaurine, indicating that it is an excellent substrate for CNMT.

Table 2: Conversion Efficiency of CNMT with Coclaurine

SubstrateConversion (%)Assay ConditionsReference
Coclaurine90 - 92Screening assay with purified CNMT[3]

Experimental Protocols

Protocol 1: Expression and Purification of Recombinant His-tagged CNMT

This protocol describes the expression of an N-terminally His-tagged CNMT from Coptis japonica in E. coli and its subsequent purification using immobilized metal affinity chromatography (IMAC).

1. Gene Synthesis and Cloning:

  • A synthetic gene, codon-optimized for E. coli expression and encoding for Coptis japonica CNMT, is subcloned into a pET28a(+) vector. This vector provides an N-terminal His-tag for purification.[1]

2. Transformation:

  • The pET28a(+)-CNMT plasmid is used to transform chemically competent E. coli BL21 (DE3) cells.

  • Transformed cells are plated on LB agar (B569324) containing 50 µg/mL kanamycin (B1662678) and incubated overnight at 37°C.[1]

3. Expression:

  • A single colony is used to inoculate a starter culture of LB medium with 50 µg/mL kanamycin, grown overnight at 37°C with shaking.

  • The starter culture is used to inoculate a larger volume of LB medium with the same antibiotic. The culture is grown at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Protein expression is induced by the addition of IPTG to a final concentration of 0.5-1 mM. The culture is then incubated for a further 16-20 hours at a reduced temperature (e.g., 18-25°C) with shaking.

  • Cells are harvested by centrifugation (e.g., 5000 x g for 15 minutes at 4°C).

4. Purification:

  • The cell pellet is resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).

  • Cells are lysed by sonication on ice.

  • The lysate is clarified by centrifugation (e.g., 15000 x g for 30 minutes at 4°C).

  • The supernatant is loaded onto a Ni-NTA or other suitable immobilized metal affinity chromatography column pre-equilibrated with lysis buffer.

  • The column is washed with several column volumes of wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20-40 mM imidazole).

  • The His-tagged CNMT is eluted with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • The purity of the eluted fractions is assessed by SDS-PAGE.

  • Pure fractions are pooled and dialyzed against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.

CNMT_Purification_Workflow cluster_workflow Recombinant CNMT Expression and Purification Workflow Transformation Transformation of E. coli with pET28a(+)-CNMT Expression Induction of CNMT Expression with IPTG Transformation->Expression Harvesting Cell Harvesting (Centrifugation) Expression->Harvesting Lysis Cell Lysis (Sonication) Harvesting->Lysis Clarification Clarification of Lysate (Centrifugation) Lysis->Clarification IMAC Immobilized Metal Affinity Chromatography (IMAC) Clarification->IMAC Elution Elution of His-tagged CNMT IMAC->Elution Analysis Purity Analysis (SDS-PAGE) Elution->Analysis Storage Storage at -80°C Analysis->Storage

Caption: Workflow for recombinant CNMT expression and purification.

Protocol 2: Biocatalytic Synthesis of (S)-N-Methylcoclaurine

This protocol provides a starting point for the enzymatic synthesis of (S)-N-Methylcoclaurine. Optimization of substrate and enzyme concentrations, as well as reaction time, may be required to maximize yield.

1. Reaction Setup:

  • In a suitable reaction vessel, combine the following components in 100 mM phosphate (B84403) buffer (pH 7.0):

    • (S)-coclaurine (substrate): 1-5 mM

    • S-adenosyl-L-methionine (SAM) (cofactor): 1.2-1.5 molar equivalents to the substrate

    • Purified recombinant CNMT: 1-10 µM (final concentration)

  • The total reaction volume can be scaled as needed.

2. Reaction Conditions:

  • Incubate the reaction mixture at 30-37°C with gentle agitation for 4-24 hours.

3. Monitoring the Reaction:

  • The progress of the reaction can be monitored by taking aliquots at different time points.

  • The reaction is quenched by adding an equal volume of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile).

  • The quenched samples are centrifuged to precipitate the enzyme, and the supernatant is analyzed by HPLC.

4. Product Analysis:

  • The formation of (S)-N-Methylcoclaurine can be quantified by HPLC analysis. A C18 column is typically used with a mobile phase gradient of acetonitrile (B52724) and water, both containing 0.1% trifluoroacetic acid.[6] The product can be detected by UV absorbance at 280 nm.

5. Product Isolation (for preparative scale):

  • After the reaction is complete, the enzyme is removed by precipitation with an organic solvent or by ultrafiltration.

  • The product can be purified from the reaction mixture using standard chromatographic techniques such as flash chromatography or preparative HPLC.

Synthesis_Workflow cluster_synthesis_flow Biocatalytic Synthesis Workflow Reaction_Setup Reaction Setup: (S)-coclaurine, SAM, CNMT in phosphate buffer (pH 7.0) Incubation Incubation: 30-37°C, 4-24h Reaction_Setup->Incubation Monitoring Reaction Monitoring: Quenching and HPLC analysis Incubation->Monitoring Product_Isolation Product Isolation: Enzyme removal and chromatography Monitoring->Product_Isolation Reaction Completion Final_Product Pure (S)-N-Methylcoclaurine Product_Isolation->Final_Product

References

Application Notes and Protocols for the HPLC Quantification of N-Methylcoclaurine in Plant Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Methylcoclaurine is a pivotal intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids (BIAs) in plants. As a precursor to compounds with significant pharmacological activities, such as morphine, codeine, and berberine, the accurate quantification of this compound in plant tissues is crucial for metabolic engineering, drug discovery, and the quality control of herbal products. High-Performance Liquid Chromatography (HPLC) is a robust and widely used analytical technique for the separation and quantification of this compound and other related alkaloids from complex plant matrices. This document provides detailed application notes and standardized protocols for the reliable quantification of this compound in various plant tissues.

Data Presentation

The following table summarizes the quantitative data for this compound found in various plant tissues, as determined by HPLC analysis. It is important to note that the concentration of this compound can vary significantly depending on the plant species, tissue type, developmental stage, and environmental conditions.

Plant SpeciesTissueConcentration (µg/g dry weight)Reference
Nelumbo nucifera (Lotus)True LeavesHighest Relative Abundance[1]
FlowersHigh Relative Abundance[1]
Mature LeavesMedium Relative Abundance[1]
EmbryoLow Relative Abundance[1]
Papaver somniferum (Opium Poppy)LatexVariable, generally lower than major alkaloids[2]
RootsDetected, levels similar to commercial cultivars[3]
Coptis chinensisRhizomesPresent as an intermediate[4]
RootsMajor BIAs are most abundant, this compound is a precursor[4]
LeavesLower abundance of BIAs compared to roots and rhizomes[4]

Note: The data for Nelumbo nucifera is presented as relative abundance based on HPLC peak areas, as absolute quantification was not provided in the cited study[1]. Further research is needed to establish absolute concentrations in a wider range of plant species and tissues.

Experimental Protocols

This section outlines a detailed methodology for the extraction and HPLC quantification of this compound from plant tissues.

Sample Preparation and Extraction

Proper sample preparation is critical for accurate quantification. The following protocol is a general guideline and may require optimization depending on the specific plant material.

Materials:

  • Fresh or freeze-dried plant tissue (roots, stems, leaves, etc.)

  • Liquid nitrogen

  • Mortar and pestle or a suitable grinder

  • Methanol (B129727) (HPLC grade)

  • Deionized water

  • Ultrasonic bath

  • Centrifuge

  • 0.45 µm syringe filters

Procedure:

  • Harvest fresh plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Alternatively, use freeze-dried and powdered plant material.

  • Grind the frozen or dried tissue to a fine powder using a pre-chilled mortar and pestle or a grinder.

  • Accurately weigh approximately 100-500 mg of the powdered plant material into a centrifuge tube.

  • Add 5-10 mL of 80% methanol (v/v) to the tube.

  • Vortex the mixture thoroughly for 1 minute.

  • Place the tube in an ultrasonic bath for 30 minutes to facilitate cell lysis and extraction.

  • Centrifuge the mixture at 4000 rpm for 15 minutes.

  • Carefully collect the supernatant. For exhaustive extraction, the pellet can be re-extracted two more times with the same volume of 80% methanol.

  • Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitute the dried extract in a known volume (e.g., 1 mL) of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B).

  • Filter the reconstituted extract through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Instrumentation and Conditions

A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD) is suitable for this analysis. For higher sensitivity and selectivity, an HPLC system coupled with a mass spectrometer (LC-MS) can be utilized.

Instrumentation:

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis or DAD detector.

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in water or 10 mM ammonium (B1175870) acetate (B1210297) containing 0.2% triethylamine, adjusted to pH 5.0[5].

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A typical gradient program starts with a low percentage of Mobile Phase B and gradually increases to elute more hydrophobic compounds. An example gradient is as follows[5]:

    • 0-5 min: 5% B

    • 5-25 min: 5-60% B (linear gradient)

    • 25-30 min: 60-95% B (linear gradient)

    • 30-35 min: 95% B (isocratic)

    • 35-40 min: 5% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm is a common wavelength for the detection of benzylisoquinoline alkaloids[6].

  • Injection Volume: 10-20 µL.

Note: The retention time of this compound will vary depending on the exact chromatographic conditions. It is essential to run an authentic standard of this compound to confirm its retention time and for accurate quantification.

Standard Preparation and Quantification

Materials:

  • This compound analytical standard

  • Methanol (HPLC grade)

Procedure:

  • Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

  • From the stock solution, prepare a series of working standard solutions of different concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the initial mobile phase.

  • Inject each standard solution into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

  • Inject the prepared plant tissue extracts.

  • Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

  • Quantify the amount of this compound in the sample by using the calibration curve. The concentration is typically expressed as µg or mg per gram of dry or fresh weight of the plant tissue.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis plant_tissue Plant Tissue (e.g., leaves, roots) grinding Grinding in Liquid Nitrogen plant_tissue->grinding extraction Extraction with 80% Methanol & Ultrasonication grinding->extraction centrifugation Centrifugation extraction->centrifugation supernatant Collect Supernatant centrifugation->supernatant evaporation Evaporation to Dryness supernatant->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution filtration Filtration (0.45 µm) reconstitution->filtration hplc_injection Injection into HPLC filtration->hplc_injection separation C18 Reversed-Phase Separation hplc_injection->separation detection UV Detection at 280 nm separation->detection peak_id Peak Identification (vs. Standard) detection->peak_id quantification Quantification of this compound peak_id->quantification calibration Calibration Curve Generation calibration->quantification

Caption: Experimental workflow for HPLC quantification of this compound.

Biosynthetic Pathway of this compound

biosynthetic_pathway cluster_precursors Precursors cluster_core_pathway Core Benzylisoquinoline Alkaloid Pathway cluster_downstream Downstream Alkaloids tyrosine L-Tyrosine dopamine Dopamine tyrosine->dopamine four_hpaa 4-Hydroxyphenylacetaldehyde (4-HPAA) tyrosine->four_hpaa norcoclaurine (S)-Norcoclaurine dopamine->norcoclaurine NCS four_hpaa->norcoclaurine NCS coclaurine (S)-Coclaurine norcoclaurine->coclaurine 6OMT n_methylcoclaurine (S)-N-Methylcoclaurine coclaurine->n_methylcoclaurine CNMT hydroxy_nmc (S)-3'-Hydroxy-N-methylcoclaurine n_methylcoclaurine->hydroxy_nmc CYP80B1 reticuline (S)-Reticuline hydroxy_nmc->reticuline 4'OMT berberine Berberine reticuline->berberine morphine Morphine reticuline->morphine other_bias Other BIAs reticuline->other_bias ncs_label Norcoclaurine Synthase sixomt_label Norcoclaurine 6-O-methyltransferase cnmt_label Coclaurine N-methyltransferase cyp80b1_label (S)-N-methylcoclaurine 3'-hydroxylase four_omt_label 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase

Caption: Biosynthetic pathway leading to this compound and downstream alkaloids.

References

Application Notes and Protocols for the Synthesis of Berberine from N-Methylcoclaurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Berberine (B55584), a quaternary ammonium (B1175870) salt from the protoberberine group of benzylisoquinoline alkaloids, exhibits a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-diabetic properties. Its complex structure makes chemical synthesis challenging. This document provides detailed application notes and protocols for the enzymatic and whole-cell biocatalytic synthesis of berberine, utilizing N-methylcoclaurine as a key precursor. This biosynthetic approach offers a stereospecific and potentially more sustainable alternative to traditional chemical synthesis.

The biosynthetic pathway from (S)-N-methylcoclaurine to berberine involves a series of enzymatic conversions, commencing with hydroxylation and O-methylation to form the central intermediate (S)-reticuline. This is followed by an intramolecular cyclization to create the protoberberine scaffold of (S)-scoulerine, which then undergoes further modifications and a final oxidation to yield berberine.

Biosynthetic Pathway Overview

The conversion of this compound to berberine proceeds through several key enzymatic steps. The pathway begins with the precursor (S)-N-methylcoclaurine and culminates in the formation of berberine.

Berberine Synthesis Pathway NMC (S)-N-Methylcoclaurine H_NMC (S)-3'-Hydroxy- This compound NMC->H_NMC NMCH (CYP80B) Reticuline (S)-Reticuline H_NMC->Reticuline 4'OMT Scoulerine (S)-Scoulerine Reticuline->Scoulerine BBE THC (S)-Tetrahydro- columbamine Scoulerine->THC S9OMT Canadine (S)-Canadine THC->Canadine CAS Berberine Berberine Canadine->Berberine STOX / Spontaneous Oxidation

Caption: Biosynthetic pathway from (S)-N-methylcoclaurine to Berberine.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the enzymatic and whole-cell synthesis of berberine and its intermediates.

Table 1: Enzymatic Synthesis Parameters

StepEnzymeSubstrateKey Cofactors/ReagentsTypical ConcentrationTemperature (°C)pHYield (%)Reference
1(S)-N-methylcoclaurine 3'-hydroxylase (NMCH)(S)-N-MethylcoclaurineNADPH, O₂15 µM (Km)357.5Not Reported[1]
23'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)(S)-3'-Hydroxy-N-methylcoclaurineS-adenosyl-L-methionine (SAM)Sub-millimolar377.5Not Reported[2][3]
3Berberine Bridge Enzyme (BBE)(S)-ReticulineO₂20 g/L307.0~94 (of 50% max conversion)[4]
4(S)-Canadine to Berberine (Heating)(S)-Canadine-1 mg/L98Not Specified~40.3 (in 4 hours)[5]

Table 2: Whole-Cell Biotransformation Yields in Saccharomyces cerevisiae

StrainKey Overexpressed EnzymesStarting MaterialProductTiter (µg/L)Reference
BBR3NMCH, 4'OMT, BBE, S9OMT, CAS, STOXGlucoseBerberine1.68[5]
BBR3NMCH, 4'OMT, BBE, S9OMT, CAS, STOXGlucose(S)-Canadine217.61[5]
BBR4R (Optimized)NMCH, 4'OMT, BBE, S9OMT, CAS, STOXGlucoseBerberine35.1[5]
BBR4R (Bioreactor + Heating)NMCH, 4'OMT, BBE, S9OMT, CAS, STOXGlucoseBerberine1080[5]

Experimental Protocols

The following protocols provide detailed methodologies for the key steps in the synthesis of berberine from this compound.

Protocol 1: Enzymatic Synthesis of (S)-Reticuline from (S)-N-Methylcoclaurine

This protocol describes the two-step enzymatic conversion of (S)-N-methylcoclaurine to (S)-reticuline.

Materials:

  • (S)-N-Methylcoclaurine

  • Recombinant (S)-N-methylcoclaurine 3'-hydroxylase (NMCH) from Eschscholzia californica (expressed in a suitable system, e.g., insect cells or yeast microsomes)

  • Recombinant 3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT) from Coptis japonica (expressed in E. coli)

  • NADPH

  • S-adenosyl-L-methionine (SAM)

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • Ascorbate

  • 2-Mercaptoethanol

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., chloroform, methanol)

Experimental Workflow:

Reticuline_Synthesis_Workflow cluster_step1 Step 1: Hydroxylation cluster_step2 Step 2: Methylation cluster_purification Purification s1_1 Combine (S)-NMC, NMCH, NADPH, and buffer s1_2 Incubate at 35°C s1_1->s1_2 s2_1 Add 4'OMT and SAM to the reaction mixture s1_2->s2_1 Proceed directly or after intermediate purification s2_2 Incubate at 37°C s2_1->s2_2 p1 Quench reaction s2_2->p1 p2 Extract with Ethyl Acetate p1->p2 p3 Dry and Concentrate p2->p3 p4 Silica Gel Chromatography p3->p4

Caption: Workflow for the enzymatic synthesis of (S)-Reticuline.

Procedure:

  • Step 1: Hydroxylation of (S)-N-Methylcoclaurine

    • In a reaction vessel, prepare a mixture containing 100 mM potassium phosphate buffer (pH 7.5), 1 mM (S)-N-methylcoclaurine, and 10 mM ascorbate.

    • Add the microsomal preparation containing NMCH (e.g., 0.1-1 mg/mL total protein).

    • Initiate the reaction by adding 1.5 mM NADPH.

    • Incubate the reaction at 35°C for 2-4 hours with gentle agitation. Monitor the reaction progress by TLC or LC-MS.

  • Step 2: Methylation of (S)-3'-Hydroxy-N-methylcoclaurine

    • To the reaction mixture from Step 1, add purified 4'OMT (e.g., 10-50 µg/mL) and 2 mM SAM.

    • Incubate the reaction at 37°C for an additional 2-4 hours. Continue to monitor for the formation of (S)-reticuline.

  • Purification of (S)-Reticuline

    • Stop the reaction by adding an equal volume of ice-cold methanol (B129727).

    • Centrifuge the mixture to pellet the enzyme and any precipitated material.

    • Extract the supernatant three times with an equal volume of ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude (S)-reticuline by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in chloroform).

Protocol 2: Enzymatic Synthesis of (S)-Scoulerine from (S)-Reticuline

This protocol is adapted from a chemoenzymatic synthesis approach.[4]

Materials:

  • (S)-Reticuline

  • Recombinant Berberine Bridge Enzyme (BBE) from Eschscholzia californica (expressed in Pichia pastoris)

  • Catalase

  • Potassium phosphate buffer (50 mM, pH 7.0)

  • Toluene

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Experimental Workflow:

Scoulerine_Synthesis_Workflow cluster_reaction Biphasic Enzymatic Reaction cluster_purification Purification r1 Prepare aqueous phase with (S)-Reticuline, BBE, and Catalase r2 Add Toluene to create a biphasic system r1->r2 r3 Incubate at 30°C with vigorous stirring r2->r3 p1 Separate aqueous and organic phases r3->p1 p2 Extract aqueous phase with Ethyl Acetate p1->p2 p3 Combine organic phases, wash, dry, and concentrate p2->p3 p4 Purify by chromatography p3->p4

References

Application Notes and Protocols: Pictet-Spengler Synthesis of N-Methylcoclaurine Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of the N-Methylcoclaurine scaffold, a crucial intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids with significant pharmacological activities. The synthesis is presented as a two-step process: a biomimetic Pictet-Spengler reaction to form the coclaurine (B195748) core, followed by a reductive N-methylation to yield the final this compound product.

Introduction

The this compound scaffold is a fundamental building block in the biosynthesis of a wide array of bioactive benzylisoquinoline alkaloids, including morphine, codeine, and berberine. Its synthesis is of significant interest to medicinal chemists and drug development professionals for the generation of novel therapeutic agents. The Pictet-Spengler reaction, a classic method for constructing the tetrahydroisoquinoline core, can be adapted for this purpose. This document outlines both a biomimetic chemical synthesis and the principles of the enzymatic synthesis of this important scaffold.

Applications in Drug Development

The this compound scaffold and its derivatives are central to the development of various pharmaceuticals due to their diverse biological activities. Tetrahydroisoquinoline alkaloids, derived from this scaffold, are known to possess a range of pharmacological properties, including:

  • Analgesic properties: As precursors to opioids like morphine and codeine.

  • Antitumor activity: Certain derivatives have shown potential in cancer therapy.

  • Antiviral and antimicrobial effects: The scaffold is a key component of various natural products with antimicrobial properties.

  • Neuroprotective effects: Some derivatives are being investigated for their potential in treating neurodegenerative diseases.

The ability to synthesize and modify the this compound scaffold opens up avenues for creating extensive compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Synthetic Pathway Overview

The synthesis of this compound is achieved through a two-step process. The first step involves the Pictet-Spengler condensation of dopamine (B1211576) with 4-hydroxyphenylacetaldehyde to form the coclaurine scaffold. The second step is the N-methylation of the resulting secondary amine to yield this compound.

cluster_0 Step 1: Pictet-Spengler Reaction cluster_1 Step 2: Reductive N-Methylation Dopamine Dopamine Coclaurine Coclaurine Dopamine->Coclaurine Phosphate (B84403) Buffer (pH 9), 70°C HPAA 4-Hydroxyphenylacetaldehyde HPAA->Coclaurine N_Methylcoclaurine This compound Coclaurine->N_Methylcoclaurine Formaldehyde (B43269), NaBH4

Caption: Overall synthetic workflow for this compound.

Experimental Protocols

Step 1: Biomimetic Pictet-Spengler Synthesis of Coclaurine

This protocol is adapted from a phosphate buffer-catalyzed Pictet-Spengler reaction.[1] The reaction of dopamine with 4-hydroxyphenylacetaldehyde yields (S)-norcoclaurine, which is the central intermediate in the biosynthesis of benzylisoquinoline alkaloids.[2]

Materials:

Procedure:

  • In a round-bottom flask, dissolve dopamine hydrochloride (1.0 eq) and sodium ascorbate (1.0 eq) in a 1:1 mixture of 0.3 M potassium phosphate buffer (pH 9) and methanol.

  • Add 4-hydroxyphenylacetaldehyde (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture at 70°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.

  • Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude coclaurine product.

  • Determine the yield by ¹H NMR spectroscopy using maleic acid as an internal standard. Further purification can be achieved by column chromatography on silica (B1680970) gel.

Quantitative Data Summary (Pictet-Spengler Reaction of Dopamine with Ketones) [1]

EntryKetone SubstrateProductYield (%)
1Cyclobutanone1,1'-Spiro-tetrahydroisoquinoline derivative97
2Cyclopentanone1,1'-Spiro-tetrahydroisoquinoline derivative95
33-Methylcyclohexanone1,1'-Disubstituted-tetrahydroisoquinoline derivative70
44-Methylcyclohexanone1,1'-Disubstituted-tetrahydroisoquinoline derivative80
5Tetrahydro-4H-pyran-4-one1,1'-Spiro-tetrahydroisoquinoline derivative83
6Phenyl acetone1-Benzyl-1-methyl-tetrahydroisoquinoline derivativeLow

Note: Yields are based on ¹H NMR analysis with an internal standard. The reaction with phenyl acetone, which is structurally similar to 4-hydroxyphenylacetaldehyde, resulted in low yields under these specific conditions, suggesting that optimization may be required for aldehyde substrates.

Step 2: Reductive N-Methylation of Coclaurine

This protocol describes a general method for the N-methylation of secondary amines using formaldehyde and a reducing agent.

Materials:

  • Crude or purified coclaurine from Step 1

  • Methanol

  • Formaldehyde (37% aqueous solution)

  • Sodium borohydride (B1222165) (NaBH₄)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the coclaurine (1.0 eq) in methanol.

  • Add formaldehyde solution (1.5 eq) to the mixture and stir at room temperature for 1 hour.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add sodium borohydride (2.0 eq) portion-wise, ensuring the temperature remains below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the careful addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x volume of aqueous layer).

  • Wash the combined organic layers with saturated aqueous NaHCO₃, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purify the product by flash column chromatography on silica gel.

Reaction Mechanism and Workflow Diagrams

Pictet-Spengler Reaction Mechanism

The Pictet-Spengler reaction proceeds through the formation of an iminium ion intermediate, followed by an intramolecular electrophilic aromatic substitution.

Dopamine Dopamine Imine Schiff Base/Imine Dopamine->Imine HPAA 4-Hydroxyphenylacetaldehyde HPAA->Imine Iminium Iminium Ion Imine->Iminium H⁺ Cyclized Cyclized Intermediate Iminium->Cyclized Intramolecular Electrophilic Aromatic Substitution Coclaurine Coclaurine Cyclized->Coclaurine -H⁺

Caption: Mechanism of the Pictet-Spengler reaction.

Experimental Workflow for this compound Synthesis

The following diagram illustrates the logical flow of the experimental procedure.

Start Start Mix_Reagents_PS Mix Dopamine HCl, Na Ascorbate, Phosphate Buffer, and Methanol Start->Mix_Reagents_PS Add_Aldehyde Add 4-Hydroxyphenylacetaldehyde Mix_Reagents_PS->Add_Aldehyde Heat_PS Heat at 70°C Add_Aldehyde->Heat_PS Monitor_PS Monitor by TLC Heat_PS->Monitor_PS Workup_PS Aqueous Workup and Extraction Monitor_PS->Workup_PS Purify_Coclaurine Purify Coclaurine (Optional) Workup_PS->Purify_Coclaurine Dissolve_Coclaurine Dissolve Coclaurine in Methanol Purify_Coclaurine->Dissolve_Coclaurine Add_Formaldehyde Add Formaldehyde Dissolve_Coclaurine->Add_Formaldehyde Add_NaBH4 Add NaBH₄ at 0°C Add_Formaldehyde->Add_NaBH4 Stir_RT Stir at Room Temperature Add_NaBH4->Stir_RT Workup_NM Aqueous Workup and Extraction Stir_RT->Workup_NM Purify_NMC Purify this compound Workup_NM->Purify_NMC End End Purify_NMC->End

Caption: Experimental workflow for this compound synthesis.

Concluding Remarks

The protocols provided herein offer a practical approach for the synthesis of the this compound scaffold. The biomimetic Pictet-Spengler reaction provides a mild and efficient route to the core tetrahydroisoquinoline structure, while the subsequent reductive amination allows for the straightforward installation of the N-methyl group. These methods are amenable to adaptation and optimization for the synthesis of a diverse range of this compound analogs for applications in drug discovery and medicinal chemistry. Researchers are encouraged to optimize reaction conditions for specific substrates to maximize yields and purity.

References

Application Notes and Protocols for Heterologous Expression of N-Methylcoclaurine Biosynthetic Genes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the heterologous expression of genes involved in the biosynthesis of N-methylcoclaurine, a key intermediate in the production of numerous valuable benzylisoquinoline alkaloids (BIAs). This document outlines the biosynthetic pathway, provides detailed protocols for expressing the necessary enzymes in Escherichia coli and Saccharomyces cerevisiae, and includes methods for the analysis of the resulting products.

Introduction to this compound Biosynthesis

(S)-N-methylcoclaurine is a central branch-point intermediate in the biosynthesis of a wide array of pharmacologically active BIAs, including morphine, codeine, and berberine. The biosynthetic pathway originates from L-tyrosine and involves a series of enzymatic conversions. The core pathway to (S)-reticuline, which proceeds through this compound, has been successfully reconstituted in microbial hosts, offering a promising alternative to plant-based extraction for the production of these valuable compounds.[1][2]

The key enzymes involved in the conversion of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to (S)-reticulie via (S)-N-methylcoclaurine are:

  • Norcoclaurine Synthase (NCS): Catalyzes the condensation of dopamine and 4-HPAA to form (S)-norcoclaurine.[3][4]

  • (S)-norcoclaurine 6-O-methyltransferase (6OMT): Methylates the 6-hydroxyl group of (S)-norcoclaurine to produce (S)-coclaurine.

  • (S)-coclaurine N-methyltransferase (CNMT): N-methylates (S)-coclaurine to yield (S)-N-methylcoclaurine.[5]

  • (S)-N-methylcoclaurine 3'-hydroxylase (NMCH): A cytochrome P450 enzyme that hydroxylates (S)-N-methylcoclaurine at the 3' position.

  • (S)-3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT): Methylates the 4'-hydroxyl group to produce (S)-reticuline.

Visualization of Biosynthetic and Experimental Pathways

This compound Biosynthetic Pathway

N_Methylcoclaurine_Pathway cluster_precursors Precursors cluster_pathway Biosynthetic Pathway Dopamine Dopamine Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine 4-HPAA 4-Hydroxyphenyl- acetaldehyde 4-HPAA->Norcoclaurine NCS Coclaurine Coclaurine Norcoclaurine->Coclaurine 6OMT N_Methylcoclaurine This compound Coclaurine->N_Methylcoclaurine CNMT 3_Hydroxy_N_Methylcoclaurine 3'-Hydroxy-N- methylcoclaurine N_Methylcoclaurine->3_Hydroxy_N_Methylcoclaurine NMCH (CYP450) Reticuline Reticuline 3_Hydroxy_N_Methylcoclaurine->Reticuline 4'OMT

Biosynthetic pathway leading to this compound and reticuline.
General Experimental Workflow

Experimental_Workflow Gene_Selection Gene Selection (NCS, 6OMT, CNMT, etc.) Cloning Gene Cloning (Restriction-Ligation) Gene_Selection->Cloning Vector_Preparation Vector Preparation (pET for E. coli, pYES2 for Yeast) Vector_Preparation->Cloning Transformation Host Transformation (E. coli or S. cerevisiae) Cloning->Transformation Expression Protein Expression (Induction) Transformation->Expression Purification Protein Purification (for in vitro assays) Expression->Purification Whole_Cell_Biotransformation Whole-Cell Biotransformation or Fermentation Expression->Whole_Cell_Biotransformation Analysis Metabolite Analysis (LC-MS/MS) Purification->Analysis Whole_Cell_Biotransformation->Analysis

General workflow for heterologous expression and analysis.

Quantitative Data Summary

The following tables summarize reported production titers of key intermediates in the this compound pathway in engineered E. coli and S. cerevisiae. Direct quantitative data for this compound is limited in publicly available literature; therefore, data for the precursor (S)-norcoclaurine and the downstream product (S)-reticuline are presented to indicate pathway flux.

Table 1: Production of (S)-Norcoclaurine in Engineered S. cerevisiae

Strain EngineeringHost StrainPrecursor(s) FedTiter (µg/L)Reference
Expression of dopamine pathway and NCSS. cerevisiaeL-tyrosineup to ~2,500[6]
Overexpression of pathway genesS. cerevisiaeL-tyrosine~1,200[6]

Table 2: Production of (R,S)-Reticuline in Engineered Microbes

OrganismStrain EngineeringPrecursor(s) FedTiter (mg/L)Reference
E. coliExpression of MAO, NCS, 6OMT, CNMT, 4'OMTDopamine16 ± 3.6[7]
E. coliIntroduction of AtDTX1 transporterGlucose14.4[8][9]
S. cerevisiaeExpression of 6OMT, CNMT, 4'OMT(R,S)-Norlaudanosoline32.9[10]

Experimental Protocols

Gene Cloning into Expression Vectors

Protocol 4.1.1: Cloning of Biosynthetic Genes into pET-28a(+) for E. coli Expression

This protocol describes the cloning of a gene of interest (e.g., NCS, 6OMT, or CNMT) into the pET-28a(+) vector for expression in E. coli with an N-terminal His-tag.

  • Primer Design and PCR Amplification:

    • Design primers to amplify the coding sequence of the target gene from cDNA.

    • Add restriction sites to the primers that are compatible with the multiple cloning site of pET-28a(+) (e.g., NdeI and XhoI).[11]

    • Perform PCR to amplify the gene of interest.

    • Purify the PCR product using a commercial kit.

  • Restriction Digest:

    • Digest both the purified PCR product and the pET-28a(+) vector with the selected restriction enzymes (e.g., NdeI and XhoI) according to the manufacturer's instructions.

    • Typically, incubate for 1-3 hours at 37°C.[12]

    • Run the digested products on an agarose (B213101) gel and purify the desired DNA fragments using a gel extraction kit.

  • Ligation:

    • Set up a ligation reaction with the digested vector and insert, typically at a 1:3 to 1:5 molar ratio of vector to insert.[12][13]

    • Include T4 DNA ligase and its corresponding buffer.

    • Incubate at 16°C overnight or at room temperature for 1-2 hours.[12]

  • Transformation into Cloning Host:

    • Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α) using a heat-shock or electroporation protocol.

    • Plate the transformed cells on LB agar (B569324) plates containing kanamycin (B1662678) (50 µg/mL) and incubate overnight at 37°C.

  • Colony PCR and Plasmid Purification:

    • Screen colonies by colony PCR using primers flanking the insertion site to identify clones with the correct insert size.

    • Inoculate positive colonies into liquid LB medium with kanamycin and grow overnight.

    • Purify the plasmid DNA using a miniprep kit.

  • Sequence Verification:

    • Verify the sequence of the insert by Sanger sequencing to ensure there are no mutations and the gene is in the correct reading frame.

Protocol 4.1.2: Cloning of Biosynthetic Genes into pYES2 for S. cerevisiae Expression

This protocol outlines the cloning of a gene into the pYES2 vector for galactose-inducible expression in S. cerevisiae.

  • Primer Design and PCR Amplification:

    • Design primers to amplify the target gene's coding sequence.

    • Add restriction sites compatible with the pYES2 multiple cloning site (e.g., BamHI and XhoI).

    • Perform PCR and purify the product.

  • Restriction Digest and Ligation:

    • Follow the same digestion and ligation procedures as described in Protocol 4.1.1, using the appropriate restriction enzymes for pYES2.

  • Transformation into E. coli:

    • Transform the ligation product into an E. coli cloning strain.

    • Select transformants on LB agar plates containing ampicillin (B1664943) (100 µg/mL).

  • Plasmid Purification and Verification:

    • Screen colonies, purify the plasmid DNA, and verify the insert sequence as described in Protocol 4.1.1.

Host Transformation

Protocol 4.2.1: Transformation of E. coli BL21(DE3)

This protocol is for transforming the expression plasmid into the E. coli BL21(DE3) strain for protein expression.[8][11]

  • Thaw a 50 µL aliquot of competent BL21(DE3) cells on ice.[11]

  • Add 1-5 µL of the purified plasmid DNA (1 pg to 100 ng) to the cells.[11]

  • Gently mix by flicking the tube and incubate on ice for 30 minutes.[11]

  • Heat-shock the cells at 42°C for 30-45 seconds.[14]

  • Immediately place the tube back on ice for 2 minutes.[14]

  • Add 950 µL of SOC medium and incubate at 37°C for 1 hour with shaking.[11]

  • Plate 100 µL of the culture on LB agar plates containing the appropriate antibiotic (e.g., kanamycin for pET-28a(+)).

  • Incubate the plates overnight at 37°C.

Protocol 4.2.2: Transformation of Saccharomyces cerevisiae (Lithium Acetate (B1210297)/PEG Method)

This is a high-efficiency method for transforming yeast with the pYES2-based expression plasmid.[1][3][15][16]

  • Inoculate a single yeast colony into 5 mL of YPD medium and grow overnight at 30°C with shaking.

  • The next day, dilute the overnight culture into 50 mL of fresh YPD to an OD600 of ~0.2 and grow to an OD600 of 0.4-0.6.[16]

  • Harvest the cells by centrifugation at 3,000 x g for 5 minutes.

  • Wash the cells with 25 mL of sterile water and centrifuge again.

  • Resuspend the cell pellet in 1 mL of 100 mM lithium acetate (LiAc).

  • In a new microfuge tube, mix the following in order:

    • 240 µL 50% (w/v) PEG 3350

    • 36 µL 1 M LiAc

    • 50 µL single-stranded carrier DNA (e.g., salmon sperm DNA, boiled and chilled on ice)

    • 1-5 µg of plasmid DNA in up to 34 µL of water

  • Add 100 µL of the competent yeast cells to the mixture and vortex thoroughly.

  • Incubate at 42°C for 40 minutes.[3]

  • Pellet the cells by centrifugation, remove the supernatant, and resuspend in 1 mL of sterile water.

  • Plate 100-200 µL of the cell suspension onto synthetic complete (SC) medium lacking the appropriate nutrient for selection (e.g., uracil (B121893) for pYES2).

  • Incubate the plates at 30°C for 2-4 days until colonies appear.

Protein Expression and Purification

Protocol 4.3.1: IPTG-Inducible Protein Expression in E. coli BL21(DE3)

This protocol describes the induction of protein expression from the T7 promoter in the pET system.[7][9][17][18][19]

  • Inoculate a single colony of the transformed BL21(DE3) strain into 10 mL of LB medium with the appropriate antibiotic and grow overnight at 37°C with shaking.

  • The next day, inoculate 1 L of LB medium with the overnight culture to an initial OD600 of 0.05-0.1.

  • Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.[17]

  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM (a common starting point is 0.4 mM).[17]

  • Continue to incubate the culture. For soluble proteins, it is often beneficial to reduce the temperature to 18-25°C and incubate overnight.[9]

  • Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • The cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 4.3.2: Galactose-Inducible Protein Expression in S. cerevisiae

This protocol is for inducing protein expression from the GAL1 promoter in the pYES2 system.[20][21][22][23][24]

  • Inoculate a single colony of the transformed yeast strain into 5 mL of SC selective medium containing 2% glucose and grow overnight at 30°C.

  • The next day, inoculate a larger volume of SC selective medium with 2% raffinose (B1225341) to an OD600 of ~0.4 and grow overnight.

  • Harvest the cells and resuspend in SC selective medium containing 2% galactose to induce expression.

  • Incubate at 30°C with shaking for 18-24 hours. The optimal induction time may need to be determined empirically.[23]

  • Harvest the cells by centrifugation.

Protocol 4.3.3: Purification of His-tagged Proteins from E. coli

This protocol describes the purification of His-tagged proteins under native conditions using immobilized metal affinity chromatography (IMAC).[25][26][27][28]

  • Cell Lysis:

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole (B134444), pH 8.0).

    • Add lysozyme (B549824) (1 mg/mL) and a protease inhibitor cocktail.

    • Incubate on ice for 30 minutes.

    • Sonicate the cells on ice to lyse them completely.

    • Centrifuge the lysate at 12,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA or other IMAC resin column with lysis buffer.

    • Load the cleared lysate onto the column.

    • Wash the column with a wash buffer containing a slightly higher concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.

    • Elute the His-tagged protein with an elution buffer containing a high concentration of imidazole (e.g., 250 mM).

  • Buffer Exchange and Analysis:

    • Desalt the purified protein into a suitable storage buffer using dialysis or a desalting column.

    • Analyze the purity of the protein by SDS-PAGE.

    • Determine the protein concentration using a method such as the Bradford assay.

Metabolite Analysis

Protocol 4.4.1: LC-MS/MS for Quantification of this compound and Related Alkaloids

This protocol provides a general framework for the quantitative analysis of this compound and related compounds using liquid chromatography-tandem mass spectrometry (LC-MS/MS) in multiple reaction monitoring (MRM) mode.[5][29][30][31][32]

  • Sample Preparation:

    • For intracellular metabolites, quench the metabolism of the cells and extract the metabolites using a solvent such as a chloroform/methanol (B129727)/water mixture.

    • For extracellular metabolites, centrifuge the culture to pellet the cells and collect the supernatant.

    • Filter the samples before analysis.

  • LC Separation:

    • Use a C18 reversed-phase column.

    • The mobile phase can consist of water with 0.1% formic acid (A) and acetonitrile (B52724) or methanol with 0.1% formic acid (B).

    • Develop a gradient elution method to separate the compounds of interest.

  • MS/MS Detection (MRM):

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Determine the precursor ion (M+H)+ for each analyte.

    • Optimize the collision energy to identify the most abundant and specific product ions for each precursor.

    • Set up an MRM method to monitor the specific precursor-to-product ion transitions for each analyte.

    Example MRM Transitions (to be optimized for the specific instrument):

    • Norcoclaurine: Precursor m/z 272.1, Product m/z 165.1

    • Coclaurine: Precursor m/z 286.1, Product m/z 179.1

    • This compound: Precursor m/z 300.2, Product m/z 192.1

    • Reticuline: Precursor m/z 330.2, Product m/z 192.1

  • Quantification:

    • Prepare a standard curve using authentic standards of the analytes.

    • Analyze the samples and quantify the concentration of each analyte based on the standard curve.

Enzyme Assays

Protocol 4.5.1: Norcoclaurine Synthase (NCS) Activity Assay

This assay measures the formation of (S)-norcoclaurine from dopamine and 4-HPAA.[14][26][33][34]

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 100 mM phosphate (B84403) buffer (pH 7.0)

      • 10 mM dopamine

      • 1 mM 4-HPAA

      • Purified NCS enzyme

  • Incubation:

    • Incubate the reaction at 30-40°C for a defined period (e.g., 30 minutes).

  • Reaction Quenching and Analysis:

    • Stop the reaction by adding an equal volume of methanol or by adjusting the pH.

    • Analyze the formation of norcoclaurine by HPLC or LC-MS/MS as described in Protocol 4.4.1.

Protocol 4.5.2: Coclaurine N-Methyltransferase (CNMT) Activity Assay

This assay measures the conversion of (S)-coclaurine to (S)-N-methylcoclaurine.

  • Reaction Mixture:

    • Prepare a reaction mixture containing:

      • 100 mM Tris-HCl buffer (pH 8.0)

      • 1 mM (S)-coclaurine

      • 1 mM S-adenosyl-L-methionine (SAM)

      • Purified CNMT enzyme

  • Incubation:

    • Incubate at 37°C for 30-60 minutes.

  • Analysis:

    • Stop the reaction and analyze the formation of this compound by HPLC or LC-MS/MS.

Conclusion

The heterologous expression of this compound biosynthetic genes in microbial hosts like E. coli and S. cerevisiae provides a powerful platform for the production of valuable BIAs. The protocols outlined in these application notes offer a comprehensive guide for researchers to establish and optimize these production systems. Further metabolic engineering and fermentation optimization will be crucial to enhance titers and make microbial production a commercially viable alternative to traditional methods.

References

Application Notes and Protocols for the Analytical Standards of (R)- and (S)-N-Methylcoclaurine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)- and (S)-N-Methylcoclaurine are pivotal chiral intermediates in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites with significant pharmacological activities.[1] The stereochemistry at the C1 position of the isoquinoline (B145761) core dictates the downstream biosynthetic pathway, leading to different classes of alkaloids. For instance, (S)-N-methylcoclaurine is a key precursor to morphine and codeine, while (R)-N-methylcoclaurine can be a precursor to other BIA stereoisomers.[1][2] Given their critical role and the stereospecificity of the enzymes involved in their metabolism, the ability to separate and accurately quantify the individual enantiomers is paramount for research in plant biochemistry, metabolic engineering, and drug discovery.

These application notes provide a comprehensive overview of the analytical standards for (R)- and (S)-N-Methylcoclaurine, including their physicochemical properties, a detailed protocol for their chiral separation and quantification using High-Performance Liquid Chromatography (HPLC), and information on the preparation of analytical standards.

Physicochemical Properties of N-Methylcoclaurine Enantiomers

A summary of the key physicochemical properties of (R)- and (S)-N-Methylcoclaurine is presented in Table 1. This information is essential for the preparation of standards and the development of analytical methods.

Property(S)-N-Methylcoclaurine(R)-N-Methylcoclaurine
Molecular Formula C₁₈H₂₁NO₃C₁₈H₂₁NO₃
Molecular Weight 299.4 g/mol [3]299.4 g/mol [4]
CAS Number 3423-07-2[3]5096-70-8[5]
Appearance Solid (Typical for alkaloids)Solid (Typical for alkaloids)
IUPAC Name (1S)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol[3](1R)-1-[(4-hydroxyphenyl)methyl]-6-methoxy-2-methyl-3,4-dihydro-1H-isoquinolin-7-ol[4]

Analytical Method: Chiral High-Performance Liquid Chromatography (HPLC)

The separation of enantiomers requires a chiral environment, which is most commonly achieved by using a chiral stationary phase (CSP) in HPLC.[6][7][8][9][10] Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, have demonstrated broad applicability for the chiral separation of a wide range of compounds, including alkaloids.[6][7][9] The following protocol outlines a starting point for the development and validation of a chiral HPLC method for the analysis of (R)- and (S)-N-Methylcoclaurine.

Experimental Protocol: Chiral HPLC Separation

This protocol is a recommended starting point and may require optimization for specific applications and instrumentation.

1. Instrumentation and Materials:

  • HPLC system with a UV or Diode Array Detector (DAD)

  • Chiral Stationary Phase: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) or a similar polysaccharide-based column (e.g., 250 mm x 4.6 mm, 5 µm)

  • (R)-N-Methylcoclaurine and (S)-N-Methylcoclaurine analytical standards

  • HPLC-grade solvents: n-Hexane, Isopropanol (IPA), Ethanol (B145695) (EtOH), Diethylamine (DEA)

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm)

2. Preparation of Standard Solutions:

  • Stock Solutions (1 mg/mL): Accurately weigh 10 mg of each enantiomer ((R)- and (S)-N-Methylcoclaurine) and dissolve in 10 mL of ethanol in separate volumetric flasks. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solution (100 µg/mL): Prepare a racemic mixture by mixing equal volumes of the (R)- and (S)-N-Methylcoclaurine stock solutions and diluting 1:10 with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the individual stock solutions with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

ParameterRecommended Condition
Column CHIRALPAK® IA (250 x 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (80:20:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Injection Volume 10 µL
Detection UV at 285 nm

4. Method Validation Parameters:

A full method validation should be performed according to ICH guidelines to ensure the reliability of the results.[11][12][13] The key validation parameters are summarized in Table 3.

ParameterAcceptance Criteria
Specificity Baseline resolution of the enantiomeric peaks (Resolution > 1.5). No interference from the matrix.
Linearity Correlation coefficient (r²) ≥ 0.999 over the concentration range.
Accuracy Recovery between 98% and 102% at three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2%.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1.
Robustness Insensitive to small, deliberate changes in method parameters (e.g., mobile phase composition, flow rate).

Visualizations

Biosynthetic Pathway of Benzylisoquinoline Alkaloids

The following diagram illustrates the central role of (R)- and (S)-N-Methylcoclaurine in the biosynthesis of various benzylisoquinoline alkaloids.

BIA_Pathway Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine->Four_HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine NCS R_Norcoclaurine (R)-Norcoclaurine Dopamine->R_Norcoclaurine NCS (in some species) Four_HPAA->S_Norcoclaurine NCS Four_HPAA->R_Norcoclaurine NCS (in some species) S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine 6OMT S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->S_N_Methylcoclaurine CNMT S_3_Hydroxy (S)-3'-Hydroxy- This compound S_N_Methylcoclaurine->S_3_Hydroxy CYP80B1 S_Reticuline (S)-Reticuline S_3_Hydroxy->S_Reticuline 4'OMT Morphinans Morphinans (e.g., Morphine, Codeine) S_Reticuline->Morphinans R_N_Methylcoclaurine (R)-N-Methylcoclaurine R_Norcoclaurine->R_N_Methylcoclaurine Other_BIAs Other BIA Stereoisomers R_N_Methylcoclaurine->Other_BIAs

Biosynthetic pathway of major benzylisoquinoline alkaloids.
Experimental Workflow for Chiral HPLC Method Development

The diagram below outlines the logical steps for developing a robust chiral HPLC method for the separation of (R)- and (S)-N-Methylcoclaurine.

HPLC_Workflow Start Start: Racemic this compound Column_Screening 1. Chiral Column Screening (Polysaccharide-based CSPs) Start->Column_Screening Mobile_Phase_Opt 2. Mobile Phase Optimization (Hexane/Alcohol ratio, Additives) Column_Screening->Mobile_Phase_Opt Parameter_Opt 3. Parameter Optimization (Flow Rate, Temperature) Mobile_Phase_Opt->Parameter_Opt Method_Validation 4. Method Validation (ICH Guidelines) Parameter_Opt->Method_Validation Routine_Analysis Routine Analysis Method_Validation->Routine_Analysis

Workflow for chiral HPLC method development.

Conclusion

The analytical standards for (R)- and (S)-N-Methylcoclaurine are indispensable for the accurate study of benzylisoquinoline alkaloid biosynthesis and the development of novel pharmaceuticals. The provided application notes and protocols offer a robust starting point for researchers to establish reliable analytical methods for the chiral separation and quantification of these important enantiomers. Adherence to rigorous method validation principles is crucial to ensure the quality and integrity of the generated data.

References

Application Note: Solid-Phase Extraction of N-Methylcoclaurine from Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents a robust and reliable method for the selective extraction and concentration of N-Methylcoclaurine from aqueous solutions, such as biological fluids or plant extracts. This compound is a key benzylisoquinoline alkaloid intermediate in the biosynthesis of numerous pharmacologically significant compounds.[1] Its amphipathic nature, containing both hydrophobic moieties and a readily protonated tertiary amine, makes mixed-mode solid-phase extraction (SPE) an ideal purification strategy. This protocol utilizes a mixed-mode cation exchange (MCX) sorbent that employs a dual retention mechanism—reversed-phase and ion exchange—to achieve high recovery and excellent sample cleanup.[2][3] The developed method is suitable for researchers in pharmacology, natural product chemistry, and drug development requiring a clean, concentrated analyte solution for downstream analysis by techniques like HPLC or LC-MS.

Introduction

This compound is a pivotal precursor in the biosynthesis of over 2,500 benzylisoquinoline alkaloids (BIAs), including morphine and berberine.[1] Accurate quantification and isolation of this compound from complex aqueous matrices are often challenging due to the presence of interfering substances. Solid-phase extraction (SPE) offers a superior alternative to traditional liquid-liquid extraction by reducing solvent consumption, improving reproducibility, and enabling automation.[4]

The chemical structure of this compound features a non-polar aromatic backbone and a basic tertiary amine group (pKa estimated ~8-9), which is positively charged under acidic conditions.[5] This dual characteristic is exploited by using a mixed-mode SPE sorbent. The protocol described herein uses a polymeric sorbent functionalized with both hydrophobic groups and strong cation exchange moieties. Under acidic loading conditions (pH < 6), the analyte is retained by both non-polar interactions and strong ionic bonds. This dual retention allows for aggressive washing steps to remove neutral, acidic, and weakly basic interferences, resulting in a highly purified extract. Elution is achieved by using a basic organic solvent, which neutralizes the charge on the analyte to disrupt ionic retention and overcomes the non-polar interactions.[3][6]

Experimental Protocol

This protocol is designed for a standard mixed-mode cation exchange (MCX) SPE cartridge (e.g., 60 mg sorbent mass, 3 mL reservoir). Volumes may be scaled as needed based on cartridge size and sample concentration.

2.1. Materials and Reagents

  • SPE Cartridge: Mixed-Mode Cation Exchange (MCX) polymeric sorbent.

  • This compound Standard: Purity >98%.

  • Methanol (B129727) (MeOH): HPLC grade.

  • Acetonitrile (ACN): HPLC grade.

  • Deionized Water: >18 MΩ·cm.

  • Formic Acid (FA): ACS grade.

  • Ammonium (B1175870) Hydroxide (B78521) (NH₄OH): ACS grade, ~28-30%.

  • Sample: this compound in an aqueous matrix (e.g., simulated biological fluid, diluted plant extract).

  • Equipment: SPE vacuum manifold, sample collection tubes, nitrogen evaporator.

2.2. Sample Pre-treatment

  • Centrifuge the aqueous sample to remove any particulates.

  • For a 1 mL aliquot of the sample, add 1 mL of 2% (v/v) formic acid in deionized water.

  • Vortex the sample to mix thoroughly. This ensures the this compound is fully protonated (pH ≈ 2-3) for optimal ionic retention.[7]

2.3. Solid-Phase Extraction Procedure

The entire procedure should be performed using a vacuum manifold, with a flow rate of approximately 1-2 mL/min.[7]

  • Cartridge Conditioning:

    • Pass 3 mL of methanol through the MCX cartridge to wet the sorbent and activate the reversed-phase functional groups.

  • Cartridge Equilibration:

    • Pass 3 mL of deionized water through the cartridge to remove the methanol.

    • Equilibrate the sorbent by passing 3 mL of 2% (v/v) formic acid through the cartridge. Do not allow the sorbent to go dry.

  • Sample Loading:

    • Load the pre-treated 2 mL sample onto the cartridge.

    • Collect the flow-through and retain for analysis if a mass balance study is required to check for analyte breakthrough.

  • Washing:

    • Wash 1 (Polar Interferences): Add 3 mL of 2% (v/v) formic acid to the cartridge to wash away polar, non-retained interferences.

    • Wash 2 (Non-polar, Acidic/Neutral Interferences): Add 3 mL of methanol to the cartridge to wash away non-polar interferences that are retained by reversed-phase interaction but not by ion exchange. The target analyte will remain bound due to the strong ionic interaction.

  • Elution:

    • Place clean collection tubes in the manifold.

    • Elute the this compound by adding 2 mL of 5% (v/v) ammonium hydroxide in methanol. This basic solution neutralizes the charge on the analyte, disrupting its ionic bond with the sorbent, allowing it to be eluted by the organic solvent.[6]

    • Allow the sorbent to soak in the elution solvent for 1-2 minutes before applying vacuum to ensure complete elution.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in a desired volume (e.g., 200 µL) of the initial mobile phase for subsequent chromatographic analysis.

Data and Performance

The following tables summarize the key parameters and expected performance of this SPE protocol. Data presented are representative and should be validated in the user's laboratory.

Table 1: Summary of the Mixed-Mode SPE Protocol for this compound.

Step Reagent/Solvent Volume Purpose
Sample Pre-treatment 2% Formic Acid 1:1 with sample Ensure analyte protonation (pH < 3)
Conditioning Methanol 3 mL Solvate the sorbent
Equilibration 2% Formic Acid 3 mL Prepare sorbent for sample loading
Sample Loading Pre-treated Sample 2 mL Bind analyte to sorbent
Wash 1 2% Formic Acid 3 mL Remove polar interferences
Wash 2 Methanol 3 mL Remove non-polar acidic/neutral interferences
Elution 5% NH₄OH in Methanol 2 mL Elute this compound

| Reconstitution | Mobile Phase | 200 µL | Prepare for analysis |

Table 2: Method Performance Characteristics (Hypothetical Data).

Parameter Result
Analyte Recovery 97.2%
Reproducibility (RSD, n=6) 2.8%
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantitation (LOQ) 1.5 ng/mL

| Extract Cleanliness | Excellent (minimal matrix effects observed in LC-MS) |

Visualized Workflows

The following diagrams illustrate the experimental workflow and the logic behind the method development.

SPE_Workflow Experimental Workflow for this compound SPE cluster_cartridge MCX Cartridge Steps Sample Aqueous Sample Pretreat Pre-treatment (Add 2% Formic Acid, pH ~2-3) Sample->Pretreat Adjust pH Load 3. Load Sample Pretreat->Load Load protonated analyte Condition 1. Condition (3 mL Methanol) Equilibrate 2. Equilibrate (3 mL 2% Formic Acid) Condition->Equilibrate Equilibrate->Load Wash1 4. Wash 1 (3 mL 2% Formic Acid) Load->Wash1 Wash2 5. Wash 2 (3 mL Methanol) Wash1->Wash2 Waste1 Waste Wash1->Waste1 Polar Interferences Elute 6. Elute (2 mL 5% NH4OH in MeOH) Wash2->Elute Waste2 Waste Wash2->Waste2 Non-polar Acidic/ Neutral Interferences Evap Evaporate & Reconstitute Elute->Evap Collect Analyte Analysis LC-MS/HPLC Analysis Evap->Analysis

Caption: Experimental workflow for this compound SPE.

Method_Development_Logic SPE Method Development Logic Analyte Analyte: this compound Prop1 Property 1: Basic Tertiary Amine (pKa ~8-9, Cationic at low pH) Analyte->Prop1 Prop2 Property 2: Non-polar aromatic rings Analyte->Prop2 Sorbent_Choice Sorbent Choice: Mixed-Mode Cation Exchange (MCX) Prop1->Sorbent_Choice Prop2->Sorbent_Choice Retention Dual Retention Mechanism Sorbent_Choice->Retention Ion_Ex Ion Exchange Retention->Ion_Ex Rev_Phase Reversed-Phase Retention->Rev_Phase Strategy Extraction Strategy Ion_Ex->Strategy Rev_Phase->Strategy Load_pH Load at Low pH (pH < 6) (Analyte is charged -> Binds to SCX) Strategy->Load_pH Elute_pH Elute at High pH (pH > 10) (Analyte is neutral -> Releases from SCX) Strategy->Elute_pH

References

Application Notes and Protocols for the Derivatization of N-Methylcoclaurine for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-methylcoclaurine is a pivotal benzylisoquinoline alkaloid (BIA) in the biosynthesis of numerous pharmacologically significant compounds, including morphine, codeine, and papaverine.[1][2] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, direct GC-MS analysis of this compound is challenging due to its low volatility and thermal instability, which stem from the presence of polar hydroxyl (-OH) functional groups.[3][4]

To overcome these limitations, a derivatization step is essential. Derivatization chemically modifies the analyte to increase its volatility and thermal stability, making it amenable to GC-MS analysis.[4][5] The most common and effective strategy for compounds like this compound, which contain hydroxyl groups, is silylation.[3][6] This process involves replacing the active hydrogen atoms in the hydroxyl groups with a trimethylsilyl (B98337) (TMS) group.[4][7] This note provides a detailed protocol for the silylation of this compound for robust and reproducible GC-MS analysis.

Principle of Derivatization: Silylation

Silylation is a chemical derivatization method that introduces a silyl (B83357) group, typically a trimethylsilyl (-Si(CH₃)₃) group, into a molecule.[6] For this compound, the target functional groups for silylation are its phenolic hydroxyls.

Key advantages of silylation include:

  • Increased Volatility: The replacement of polar -OH groups with non-polar TMS ethers significantly reduces intermolecular hydrogen bonding, thereby lowering the boiling point of the analyte and making it more volatile.[7][8]

  • Increased Thermal Stability: TMS derivatives are generally more stable at the high temperatures used in the GC injector and column.[4]

  • Characteristic Mass Spectra: The resulting TMS derivatives often produce predictable and information-rich fragmentation patterns in the mass spectrometer, aiding in structural confirmation.[4]

A highly effective and widely used silylating reagent is N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[4][7][9] It is known for its high reactivity and the production of volatile byproducts that do not interfere with the analysis.[7]

Experimental Protocols

Materials and Reagents
  • This compound standard or dried plant extract

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) [or MSTFA with 1% TMCS as a catalyst]

  • Pyridine (B92270) (anhydrous, GC grade) or Acetonitrile (anhydrous, GC grade)

  • Nitrogen gas (high purity) for drying

  • 2 mL glass autosampler vials with PTFE-lined screw caps

  • Microsyringes

  • Heating block or oven capable of maintaining 70°C

  • Vortex mixer

Sample Preparation (Crucial Step)

The success of silylation is highly dependent on anhydrous (water-free) conditions, as moisture can react with the silylating reagent and reduce derivatization efficiency.[6][7]

  • Drying: Place the this compound standard or the sample extract into a 2 mL glass vial.

  • Evaporation: Evaporate the solvent completely to dryness under a gentle stream of high-purity nitrogen gas.[10] If the sample is aqueous, it must first be lyophilized (freeze-dried).[7]

  • Ensure Anhydrous Conditions: Ensure all glassware is thoroughly dried in an oven before use.

Derivatization Protocol: Silylation with MSTFA

This protocol is adapted from established methods for the derivatization of metabolites containing hydroxyl groups.[7][8]

  • To the dried sample vial containing this compound, add 50 µL of anhydrous pyridine to dissolve the residue.

  • Add 50 µL of MSTFA to the vial. If derivatization is difficult, using MSTFA with 1% Trimethylchlorosilane (TMCS) as a catalyst can improve the reaction yield.

  • Securely cap the vial and briefly vortex the mixture to ensure it is homogenous.

  • Incubate the vial in a heating block or oven at 70°C for 60 minutes .

  • After incubation, allow the vial to cool to room temperature.

  • The sample is now derivatized and ready for GC-MS analysis. Analyze the sample promptly, although silyl derivatives are often stable for up to 24-48 hours if stored properly at 4°C.[6][9]

GC-MS Analysis Protocol

The following are typical starting parameters for the analysis of TMS-derivatized this compound. Method optimization may be required based on the specific instrument and column used.

ParameterRecommended Setting
Gas Chromatograph Agilent, Shimadzu, Thermo Fisher, or equivalent
Column Non-polar or low-polarity capillary column, e.g., HP-5ms, DB-5ms, or TG-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)[11][12]
Carrier Gas Helium, constant flow rate of 1.0 mL/min[12][13]
Injector Splitless mode
Injection Volume 1 µL
Injector Temp. 250 - 280°C[11][12]
Oven Program Initial: 120°C, hold for 2 min. Ramp: 10°C/min to 300°C. Hold: 10 min at 300°C. (This is a starting point and should be optimized).[11][12]
Mass Spectrometer Quadrupole or Ion Trap
Ionization Mode Electron Ionization (EI) at 70 eV[13]
MS Source Temp. 230°C[13]
MS Quad Temp. 150°C[13]
Mass Scan Range m/z 40 - 600[13]
Solvent Delay 5 - 7 minutes to allow the solvent and derivatization reagent byproducts to pass without detection.[13]

Data Presentation

Quantitative analysis should be performed using a calibration curve generated from derivatized standards of this compound. The table below provides a template for summarizing the expected analytical results.

Analyte (Derivative)Derivatization MethodTypical Retention Time (min)Key Mass Fragments (m/z)
This compound bis(TMS) etherSilylation (MSTFA)To be determinedMolecular Ion [M]⁺, fragments from benzyl (B1604629) cleavage
Internal Standard (e.g., Sorbitol)Silylation (MSTFA)To be determinedKnown fragments for derivatized standard

Visualizations

The following diagrams illustrate the workflow and chemical principles involved in the derivatization of this compound.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample This compound Standard or Dried Extract Dry Evaporate to Complete Dryness (Nitrogen Stream or Lyophilization) Sample->Dry AddReagents Add Anhydrous Pyridine + MSTFA Reagent Dry->AddReagents Heat Incubate at 70°C for 60 min AddReagents->Heat Cool Cool to Room Temperature Heat->Cool Inject Inject 1 µL into GC-MS Cool->Inject Analyze GC Separation & MS Detection Inject->Analyze Data Data Processing Analyze->Data G cluster_product Product NMC This compound (with -OH groups) Process Silylation Reaction (70°C) MSTFA MSTFA (Silylating Agent) TMS_NMC TMS-derivatized this compound (Volatile, with -O-TMS groups) Process->TMS_NMC G Problem Problem: This compound is non-volatile due to polar -OH groups Goal Goal: Analyze by GC-MS Problem->Goal  Requirement Solution Solution: Derivatization Goal->Solution  Necessitates Method Method: Silylation with MSTFA Solution->Method Mechanism Mechanism: Replace active H on -OH with non-polar TMS group Method->Mechanism Outcome Outcome: Volatile & Thermally Stable TMS-ether derivative Mechanism->Outcome Analysis Successful GC-MS Analysis Outcome->Analysis

References

Application Note: A Cell-Free System for N-Methylcoclaurine Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-N-Methylcoclaurine is a critical branch-point intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids (BIAs), a class of plant secondary metabolites with significant pharmaceutical applications, including analgesics (morphine), antibiotics (berberine), and anticancer agents.[1][2] The production of N-Methylcoclaurine and its derivatives through traditional plant extraction or chemical synthesis is often inefficient and unsustainable. Cell-free synthetic biology offers a powerful alternative, enabling rapid prototyping and optimization of biosynthetic pathways in an open, controlled environment without the limitations of cell viability.[3][4] This document provides detailed protocols for establishing a cell-free system for the production of (S)-N-Methylcoclaurine from primary metabolites.

This compound Biosynthetic Pathway

The biosynthesis of (S)-N-Methylcoclaurine begins with the condensation of two L-tyrosine derivatives: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA).[5][6] This initial scaffold undergoes a series of enzymatic modifications, including methylation steps, to yield the target compound.[5] The core pathway involves three key enzymes:

  • (S)-Norcoclaurine Synthase (NCS): Catalyzes the first committed step, a Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine.[6][7]

  • Norcoclaurine 6-O-methyltransferase (6OMT): Methylates the 6-hydroxyl group of (S)-norcoclaurine to produce (S)-coclaurine, using S-adenosyl-L-methionine (SAM) as a methyl donor.[6][8]

  • Coclaurine (B195748) N-methyltransferase (CNMT): Catalyzes the final N-methylation of (S)-coclaurine to yield (S)-N-methylcoclaurine, also utilizing SAM.[1][6][9]

N_Methylcoclaurine_Pathway cluster_precursors Precursors cluster_pathway Biosynthetic Pathway cluster_enzymes Enzymes cluster_cofactor Cofactor Dopamine Dopamine Norcoclaurine (S)-Norcoclaurine p_group Dopamine->p_group 4-HPAA 4-Hydroxyphenyl- acetaldehyde 4-HPAA->p_group Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine + SAM N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine + SAM NCS NCS NCS->p_group catalyzes 6OMT 6OMT 6OMT->Norcoclaurine catalyzes CNMT CNMT CNMT->Coclaurine catalyzes SAM SAM SAM->6OMT SAM->CNMT p_group->Norcoclaurine

Caption: Biosynthetic pathway to (S)-N-Methylcoclaurine.

Data Presentation

Quantitative data for the key enzymes and reaction parameters are crucial for system optimization. The following tables summarize relevant kinetic data and typical ranges for cell-free reaction components.

Table 1: Kinetic Properties of Pathway Enzymes

Enzyme Source Organism Substrate(s) Km Optimal pH Optimal Temp. (°C) Reference
NCS Thalictrum flavum Dopamine - (sigmoidal) 7.0 40 [7]
4-HPAA 700 µM [7]
6OMT Coptis japonica (S)-Norcoclaurine Not reported Not reported Not reported [10]

| CNMT | Coptis japonica | (S)-Coclaurine | Not reported | 7.5 - 9.0 | 35 - 45 |[11][12] |

Table 2: Recommended Starting Concentrations for Cell-Free Reaction

Component Role Concentration Range Notes
Cell Extract Source of machinery 25-33% (v/v) E. coli extracts (e.g., A19 or BL21) are commonly used.[13]
DNA Templates Enzyme expression 5-20 nM (each plasmid) Plasmids containing genes for NCS, 6OMT, and CNMT.
Dopamine Substrate 1-10 mM Starting precursor.
4-HPAA Substrate 1-10 mM Can be generated in situ from L-Tyrosine.[14]
S-adenosyl-L-methionine (SAM) Cofactor (Methyl donor) 1-5 mM Required for 6OMT and CNMT.
Energy Solution ATP/GTP regeneration Varies by protocol Typically contains ATP, GTP, and a secondary energy source like creatine (B1669601) phosphate.[15]
Amino Acids Protein synthesis ~2 mM each For in situ enzyme expression.

| Ascorbic Acid | Antioxidant | 5 mM | Prevents oxidation of catechol moieties.[14][16] |

Experimental Protocols

The following protocols provide a framework for producing this compound in a cell-free system derived from E. coli.

Experimental_Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Analysis Phase A 1. Prepare E. coli Cell-Free Extract C 3. Assemble Cell-Free Reaction Mixture A->C B 2. Prepare Enzyme DNA Templates B->C D 4. Incubate Reaction (e.g., 30°C for 8-16h) C->D E 5. Quench Reaction & Extract Metabolites D->E F 6. Analyze by LC-MS E->F

Caption: General experimental workflow for cell-free production.
Protocol 1: Preparation of E. coli S30 Cell-Free Extract

This protocol describes a standard method for preparing a cell extract for in vitro transcription-translation.

Materials:

  • E. coli strain (e.g., BL21 Star(DE3) or A19)

  • 2xYTPG medium

  • S30 Buffer (10 mM Tris-acetate pH 8.2, 14 mM Mg(OAc)₂, 60 mM KOAc, 1 mM DTT)

  • Lysis Buffer (S30 Buffer without DTT)

  • High-pressure homogenizer or sonicator

  • Centrifuge

Method:

  • Inoculate a 1 L culture of 2xYTPG medium and grow cells at 37°C with shaking to an OD₆₀₀ of 0.8-1.0.

  • Harvest cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet three times with ice-cold S30 Buffer.

  • Resuspend the cell pellet in a minimal volume of Lysis Buffer (approx. 1.3 mL per gram of wet cell paste).

  • Lyse the cells using a high-pressure homogenizer (two passes at ~15,000 psi) or sonication, keeping the sample on ice at all times.

  • Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to pellet cell debris.

  • Carefully collect the supernatant (this is the S30 extract).

  • Perform a run-off reaction by incubating the extract at 37°C for 80 minutes to degrade endogenous mRNA and complete nascent protein chains.

  • Dialyze the extract against S30 Buffer overnight at 4°C.

  • Aliquot the final extract, flash-freeze in liquid nitrogen, and store at -80°C.

Protocol 2: Cell-Free Production of this compound

This protocol outlines the assembly of the cell-free reaction for in situ synthesis of the pathway enzymes and the target metabolite.

Materials:

  • Prepared S30 Cell-Free Extract (Protocol 1)

  • Plasmids encoding NCS, 6OMT, and CNMT under a T7 promoter

  • Energy solution (e.g., containing ATP, GTP, creatine phosphate, creatine kinase)

  • Amino acid mixture

  • Dopamine hydrochloride

  • 4-hydroxyphenylacetaldehyde (4-HPAA)

  • S-adenosyl-L-methionine (SAM)

  • Ascorbic acid

  • Nuclease-free water

Method:

  • On ice, assemble the reaction mixture in a microcentrifuge tube. For a 50 µL reaction, add components in the following order (refer to Table 2 for concentration guidance):

    • Nuclease-free water to final volume

    • Energy Solution

    • Amino Acid Mixture

    • S30 Cell-Free Extract (to ~30% v/v)

    • Ascorbic acid (5 mM final)

    • Dopamine (5 mM final)

    • 4-HPAA (5 mM final)

    • SAM (2 mM final)

    • DNA plasmids (10 nM each final)

  • Mix gently by pipetting. Avoid vortexing.

  • Incubate the reaction at 30°C for 8-16 hours. For higher yields, a shaking incubator can be used.

  • To terminate the reaction, add 100 µL of ice-cold methanol (B129727) or ethyl acetate (B1210297) to precipitate proteins and extract metabolites.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube for analysis.

Protocol 3: LC-MS Analysis of this compound

This protocol provides a general method for detecting and quantifying the product.

Materials:

  • Metabolite extract from Protocol 2

  • This compound analytical standard

  • HPLC or UPLC system coupled to a mass spectrometer (e.g., Q-TOF or Triple Quadrupole)

  • C18 reverse-phase column

Method:

  • Evaporate the solvent from the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in 50 µL of 50% methanol.

  • Inject 5-10 µL onto the C18 column.

  • Perform chromatographic separation using a gradient of mobile phase A (water + 0.1% formic acid) and mobile phase B (acetonitrile + 0.1% formic acid).

  • Monitor for the expected mass-to-charge ratio (m/z) of this compound in positive ion mode [M+H]⁺.

  • Create a standard curve using the analytical standard to quantify the product yield in the cell-free reaction.

System Optimization and Logical Relationships

The final yield of this compound is dependent on a balance between multiple components. Optimization often involves titrating key substrates, cofactors, and DNA template concentrations.

Optimization_Logic Extract Cell Extract (Transcription/ Translation) Enzymes Active Enzyme Pool Extract->Enzymes enables DNA DNA Templates (NCS, 6OMT, CNMT) DNA->Enzymes encodes Substrates Substrates (Dopamine, 4-HPAA) Product This compound Yield Substrates->Product is converted to Cofactors Cofactors & Energy (SAM, ATP, GTP) Cofactors->Enzymes activates/ sustains Cofactors->Product is consumed for Enzymes->Product catalyzes

Caption: Logical relationships in the cell-free production system.

References

Troubleshooting & Optimization

Technical Support Center: N-Methylcoclaurine Extraction from High-Polyphenol Plants

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Methylcoclaurine extraction. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the unique challenges posed by high-polyphenol plant matrices.

Frequently Asked Questions (FAQs)

Q1: Why is extracting this compound from certain plants so challenging?

High concentrations of polyphenols in plant materials pose a significant challenge to the efficient extraction and purification of alkaloids like this compound. Polyphenols can bind to alkaloids, reducing their solubility in extraction solvents and complicating separation during purification. Furthermore, the complex mixture of secondary metabolites in these plants requires carefully optimized protocols to achieve a high-purity final product.[1]

Q2: What are the most effective methods for removing polyphenols from the initial extract?

Several methods can be employed to remove interfering polyphenols. The choice of method often depends on the scale of the extraction and the specific nature of the plant material.

  • Polyvinylpolypyrrolidone (PVPP) Adsorption: PVPP has a high affinity for polyphenols and is widely used for their removal.[2][3] It can be used as a powder mixed with the extract or packed into a column for chromatographic separation.[2][3] This method is known for being simple, rapid, and inexpensive.[2][3]

  • Liquid-Liquid Partitioning: This technique involves partitioning the extract between an acidic aqueous phase and an organic solvent. While the alkaloid salts remain in the aqueous phase, many polyphenols can be removed in the organic layer.

  • Solid-Phase Extraction (SPE): Polyamide-based SPE cartridges can effectively adsorb and remove polyphenols from the extract.

  • Gel Permeation Chromatography: Using resins like Sephadex LH-20 can separate polyphenols from alkaloids based on their size and polarity.

Q3: How can I quantify the this compound content and purity of my extract?

High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for quantifying this compound.[4] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (often containing formic acid or trifluoroacetic acid) and an organic solvent like methanol (B129727) or acetonitrile.[5] Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from known concentrations of a pure this compound standard.

Q4: What are the key stability concerns for this compound during the extraction process?

This compound, like many alkaloids, can be susceptible to degradation under certain conditions. Key factors to consider are:

  • Temperature: Prolonged exposure to high temperatures during steps like solvent evaporation can lead to degradation. It is advisable to use a rotary evaporator at temperatures not exceeding 50°C.[6]

  • pH: Extreme pH values can cause structural changes. While pH adjustments are necessary for acid-base extractions, prolonged exposure to strong acids or bases should be minimized.

  • Light: Some alkaloids are light-sensitive. It is good practice to protect extracts from direct light, especially during long-term storage.

  • Oxidation: The presence of oxidative enzymes in the plant material or exposure to air can lead to degradation. Working quickly and using antioxidants if necessary can mitigate this.

Troubleshooting Guide

Issue 1: Low Yield of this compound
Potential CauseSolution
Inadequate Plant Material Preparation Ensure the plant material is thoroughly dried and finely ground to a consistent particle size to maximize the surface area for solvent interaction.[6]
Suboptimal Solvent Choice The polarity of the extraction solvent is critical. While methanol or ethanol (B145695) are often effective for alkaloids, perform small-scale comparative extractions with different solvents (e.g., methanol, ethanol, acetonitrile, and their aqueous mixtures) to find the optimal one for your specific plant material.[1][6]
Incorrect Solvent pH This compound is a basic alkaloid. For extraction into an organic solvent, basifying the plant material or the extraction medium to a pH of around 10 can improve the recovery of the free base form.[6] Conversely, an acidic aqueous solution (pH < 2) is used to extract the alkaloid salt.[7]
Insufficient Extraction Time or Repetitions A single, brief extraction may be incomplete. Increase the extraction time and/or perform multiple extraction cycles with fresh solvent to ensure exhaustive extraction.[6]
Polyphenol Interference High polyphenol content can sequester the alkaloid. Incorporate a polyphenol removal step (e.g., PVPP treatment) either before or after the initial extraction.
Issue 2: Crude Extract is Highly Pigmented and Viscous
Potential CauseSolution
Co-extraction of Pigments and Gums The initial solvent may be too polar, extracting a wide range of water-soluble compounds.
Solution 1: Sequential Extraction: Begin with a pre-extraction step using a non-polar solvent like n-hexane to remove lipids and some pigments before proceeding with the main extraction using a more polar solvent.[1]
Solution 2: Decolorization: Treat the extract with activated charcoal to adsorb pigments. Be aware that this may also lead to some loss of the target compound, so optimization is necessary.[1]
Solution 3: Acid-Base Partitioning: Dissolving the crude extract in a dilute acid, washing with a non-polar solvent to remove impurities, and then basifying to recover the alkaloid can effectively clean up the extract.[6]
Issue 3: Difficulty in Separating this compound During Chromatography
Potential CauseSolution
Co-eluting Impurities The chromatographic conditions are not optimized to resolve this compound from other closely related compounds.
Solution 1: Method Development: Adjust the mobile phase composition, gradient, flow rate, and column temperature of your HPLC method.
Solution 2: Different Stationary Phase: If using a C18 column, consider trying a different stationary phase, such as a phenyl-hexyl or a cyano column, which offer different selectivities.
Overloading the Column Injecting too concentrated a sample can lead to poor peak shape and co-elution. Dilute the sample before injection.
Persistent Polyphenol Contamination Residual polyphenols can interfere with chromatographic separation. Implement a more rigorous polyphenol removal step before chromatographic analysis.

Experimental Protocols

General Protocol for this compound Extraction and Purification
  • Preparation of Plant Material:

    • Dry the plant material at a controlled temperature (e.g., 40-50°C) to a constant weight.

    • Grind the dried material into a fine powder (e.g., to pass through a 40-mesh sieve).[1]

  • Initial Solvent Extraction:

    • Macerate the powdered plant material in 70-80% ethanol at a 1:10 or 1:15 solid-to-liquid ratio for 24-48 hours at room temperature.[6]

    • Alternatively, use ultrasound-assisted extraction (UAE) or microwave-assisted extraction (MAE) to potentially improve efficiency and reduce extraction time.[1]

    • Filter the extract and repeat the extraction process on the plant residue two more times with fresh solvent.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator at a temperature below 50°C.[6]

  • Acid-Base Liquid-Liquid Extraction for Purification:

    • Dissolve the dried crude extract in a 1-2% solution of hydrochloric or sulfuric acid.[6][7]

    • Wash the acidic solution with a non-polar solvent like n-hexane or diethyl ether to remove non-polar impurities. Discard the organic layer.[6][7]

    • Adjust the pH of the aqueous layer to approximately 10 with a base such as ammonium (B1175870) hydroxide.[6]

    • Extract the now basic aqueous layer multiple times with an organic solvent like chloroform (B151607) or ethyl acetate.[6]

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude alkaloid extract.

Protocol for Polyphenol Removal using PVPP

This method can be integrated after the initial solvent extraction and concentration step.

  • Column Preparation:

    • Pack a syringe or a small glass column with PVPP powder.[2][3] The amount of PVPP will depend on the expected polyphenol content and should be optimized.

    • Wash the packed column with the extraction solvent to equilibrate it.

  • Sample Application and Elution:

    • Dissolve the crude extract in a minimal amount of the extraction solvent.

    • Apply the dissolved extract to the top of the PVPP column.

    • Elute the sample through the column. For small-scale applications, centrifugation can be used to force the liquid through the packed syringe.[2][3]

    • Collect the eluate, which will be depleted of polyphenols. The polyphenols remain bound to the PVPP.

  • Analysis:

    • Analyze the eluate for this compound content and compare it to the pre-treated extract to determine recovery.

    • The total phenol (B47542) content can be measured before and after treatment to quantify the efficiency of polyphenol removal.[2]

Quantitative Data Summary

Table 1: Comparison of Polyphenol Removal Techniques

MethodPrincipleAdvantagesDisadvantagesReported Efficiency
PVPP Adsorption High-affinity binding of polyphenols to PVPP.[2][3]Simple, rapid, inexpensive, and efficient.[2][3]May require optimization of PVPP amount; potential for non-specific binding of some alkaloids.Can result in the complete removal of common polyphenols like gallic acid and EGCG from tea extracts.[3][8]
Polyamide SPE Adsorption of polyphenols onto a polyamide solid phase.High capacity for certain polyphenols.Can be more expensive than PVPP; may require specific elution conditions.Effective, but may be less efficient than PVPP for certain plant matrices.[2]
Liquid-Liquid Partition Differential solubility of compounds in immiscible solvents at different pH values.Can simultaneously remove a broad range of impurities.Can be labor-intensive and require large volumes of solvents.Efficiency is highly dependent on the specific compounds and solvents used.
Sephadex LH-20 Chromatography Size exclusion and partition chromatography.Good for separating a wide range of small molecules.Can be time-consuming and may lead to sample dilution.Generally effective, but may have lower throughput compared to other methods.[2]

Table 2: Typical Starting Parameters for this compound Extraction

ParameterRecommended Starting ConditionRationale
Plant Material Dried and finely powderedIncreases surface area for efficient solvent penetration.[6]
Extraction Solvent 70-80% Ethanol or MethanolGood balance of polarity to extract alkaloids while minimizing extraction of some highly polar impurities.[6]
Solid-to-Liquid Ratio 1:10 to 1:15 (w/v)Ensures sufficient solvent to fully wet the plant material and allow for efficient extraction.
Extraction pH (for free base) ~10Maximizes the solubility of the uncharged alkaloid in organic solvents.[6]
Extraction pH (for salt) < 2Maximizes the solubility of the protonated alkaloid in aqueous solvents.[7]
Temperature Room temperature to 40°CAvoids thermal degradation of the target compound.
Evaporation Temperature < 50°CPrevents degradation of this compound during solvent removal.[6]

Visualizations

Experimental and Biosynthetic Workflows

General Experimental Workflow for this compound Extraction A Plant Material (Dried and Powdered) B Solvent Extraction (e.g., 80% Ethanol) A->B C Filtration & Concentration (Rotary Evaporation) B->C D Crude Extract C->D E Polyphenol Removal (e.g., PVPP Column) D->E F Purified Crude Extract E->F G Acid-Base Liquid-Liquid Extraction F->G H Crude Alkaloid Fraction G->H I Chromatographic Purification (e.g., Prep-HPLC) H->I J Pure this compound I->J K Analysis (HPLC, MS) J->K Troubleshooting Low Yield Start Low Yield? Check_Prep Is Plant Material Finely Ground? Start->Check_Prep Check_Solvent Is Solvent Optimal? Check_Prep->Check_Solvent Yes End_Fail Further Optimization Needed Check_Prep->End_Fail No, Grind Finer Check_pH Is pH Correct? Check_Solvent->Check_pH Yes Check_Solvent->End_Fail No, Test Solvents Check_Time Sufficient Extraction Time/Repetitions? Check_pH->Check_Time Yes Check_pH->End_Fail No, Adjust pH Check_Poly Polyphenol Removal Step? Check_Time->Check_Poly Yes Check_Time->End_Fail No, Increase Time End_Success Yield Improved Check_Poly->End_Success Yes Check_Poly->End_Fail No, Add Step

References

improving yield and stereoselectivity in N-Methylcoclaurine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to improve yield and stereoselectivity in the synthesis of N-Methylcoclaurine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

A1: The two most common chemical routes for synthesizing the core tetrahydroisoquinoline (THIQ) structure of coclaurine (B195748) are the Bischler-Napieralski reaction and the Pictet-Spengler reaction. Following the creation of the coclaurine scaffold, an N-methylation step is performed to yield this compound. Biosynthetic approaches, often utilizing enzymes like norcoclaurine synthase (NCS), offer a highly stereoselective alternative.

Q2: How can I control the stereochemistry at the C1 position to obtain a specific enantiomer of this compound?

A2: Stereocontrol is a critical challenge. The most effective methods include:

  • Asymmetric Pictet-Spengler Reaction: Employing a chiral catalyst, such as the phosphoric acid catalyst (R)-TRIP, can directly generate the desired enantiomer with high enantiomeric excess (ee).

  • Enzymatic Synthesis: Using enzymes like Norcoclaurine Synthase (NCS) in a Pictet-Spengler reaction is highly stereoselective, typically yielding the (S)-enantiomer.

  • Asymmetric Reduction: A racemic or prochiral intermediate from a Bischler-Napieralski reaction (a dihydroisoquinoline) can be resolved through asymmetric hydrogenation, often using Noyori-type catalysts.

Q3: What is the most common method for the final N-methylation step?

A3: The most frequently cited method for converting coclaurine to this compound is reductive amination. This is typically achieved using formaldehyde (B43269) as the source of the methyl group and a mild reducing agent like sodium cyanoborohydride (NaCNBH₃). In biosynthetic routes, the enzyme Coclaurine N-methyltransferase (CNMT) catalyzes this transformation.

Q4: Which synthetic route generally provides higher yields?

A4: The Pictet-Spengler reaction, particularly modern variations like the N-acyl Pictet-Spengler, is often favored for its step-economy and milder conditions, which can lead to higher overall yields compared to the harsher conditions of the classic Bischler-Napieralski reaction. Yields for enzymatic routes can be very high but depend on successful protein expression and purification.

Troubleshooting Guide

Issue 1: Low Yield in Pictet-Spengler Reaction

Q: My Pictet-Spengler reaction is resulting in a low yield of the desired coclaurine product. What are the common causes and how can I address them?

A: Low yields in this reaction often stem from poor reactivity of the starting materials or unfavorable reaction conditions.

  • Low Nucleophilicity of the Aromatic Ring: The cyclization step is an electrophilic aromatic substitution. If the phenyl ring of your β-arylethylamine is not sufficiently electron-rich, the reaction will be sluggish.

    • Solution: Ensure that your starting material has appropriate electron-donating groups (e.g., hydroxyl, methoxy). Protecting groups on the phenols may need to be reconsidered if they are deactivating.

  • Insufficient Electrophilicity of the Imine/Iminium Ion: The intermediate imine must be sufficiently electrophilic for the ring to close.

    • Solution 1 (Acid Catalysis): Ensure you are using an appropriate acid catalyst (e.g., TFA, HCl) at the correct concentration to protonate the imine, forming the more reactive iminium ion.

    • Solution 2 (N-Acyl Variation): For a more powerful approach, convert the amine to an amide before reaction. Subsequent treatment with a dehydrating agent can form a highly electrophilic N-acyliminium ion, which cyclizes under milder conditions.

  • Reaction Conditions: Temperature and solvent can significantly impact the reaction rate and equilibrium.

    • Solution: For less reactive substrates, higher temperatures and stronger acids may be required. Experiment with different aprotic solvents, as they have sometimes been shown to give superior yields.

Issue 2: Poor Stereoselectivity in Asymmetric Synthesis

Q: I am using a chiral catalyst in my Pictet-Spengler reaction, but the enantiomeric excess (ee) of my product is low. What factors influence stereoselectivity?

A: Achieving high enantioselectivity depends on the precise interaction between the substrate, catalyst, and reaction environment.

  • Catalyst Choice and Loading: The catalyst's structure is paramount for inducing chirality.

    • Solution: Ensure the catalyst is of high purity. Screen different chiral catalysts (e.g., various chiral phosphoric acids or ligands for metal catalysts). Adjust the catalyst loading; typically, 5-10 mol% is a starting point, but this may need optimization.

  • Solvent Effects: The solvent can affect the conformation of the transition state, influencing stereochemical outcomes.

  • Temperature: Lower reaction temperatures generally favor higher enantioselectivity by reducing the energy available to overcome the higher-energy transition state that leads to the undesired enantiomer.

    • Solution: Run the reaction at the lowest temperature that still allows for a reasonable reaction rate. Start at room temperature and incrementally decrease it (e.g., 0 °C, -20 °C, -78 °C).

  • Substrate Sterics: The steric bulk of both the amine and aldehyde components can influence how they fit into the chiral pocket of the catalyst.

    • Solution: While changing the core substrates is often not an option, ensure any protecting groups used are not sterically interfering with the catalyst-substrate complex.

Issue 3: Side Product Formation in Bischler-Napieralski Reaction

Q: After performing a Bischler-Napieralski reaction, I've isolated a significant amount of a styrene-like side product instead of my desired dihydroisoquinoline. What is happening?

A: This is a classic issue caused by a retro-Ritter reaction, which is competitive with the desired cyclization. It is particularly prevalent when the nitrilium ion intermediate is sterically hindered or when the resulting styrene (B11656) is highly conjugated.

  • Mechanism: The nitrilium ion intermediate, instead of being attacked by the aromatic ring, fragments to form a stable carbocation and a nitrile. The carbocation then eliminates a proton to form a styrene derivative.

  • Solution 1 (Use Nitrile as Solvent): The retro-Ritter reaction is an equilibrium. By using the corresponding nitrile as the reaction solvent, you can shift the equilibrium back towards the nitrilium ion intermediate, favoring the desired cyclization.

  • Solution 2 (Milder Reagents): Harsher dehydrating agents and high temperatures can promote fragmentation.

    • Solution: Consider using milder, modern reagents like triflic anhydride (B1165640) (Tf₂O) with a non-nucleophilic base or oxalyl chloride, which can promote cyclization via an N-acyliminium intermediate at lower temperatures, thus avoiding the conditions that favor the retro-Ritter pathway.

Data on Synthesis Parameters

Table 1: Comparison of General Strategies for Tetrahydroisoquinoline Synthesis

MethodKey Reagents/CatalystsTypical YieldStereoselectivityKey AdvantagesCommon Issues
Bischler-Napieralski POCl₃, P₂O₅, Tf₂OModerate-GoodNone (Racemic)Robust, well-established.Harsh conditions, retro-Ritter side products.
Asymmetric Reduction Noyori-type Ru-catalystsGoodHigh (Requires prochiral substrate)High ee% achievable.Requires a separate reduction step.
Pictet-Spengler Protic/Lewis Acids (TFA, HCl)Moderate-HighNone (Racemic)Milder conditions than B-N.Requires activated aromatic ring.
Asymmetric Pictet-Spengler Chiral Phosphoric Acids (e.g., TRIP)Good-HighGood-Excellent (>90% ee)Direct, step-economical route to chiral product.Catalyst-dependent, requires optimization.
Enzymatic Pictet-Spengler Norcoclaurine Synthase (NCS)HighExcellent (>99% ee)Extremely high stereoselectivity, green chemistry.Enzyme production/stability can be challenging.

Experimental Protocols

Protocol 1: Asymmetric Pictet-Spengler Synthesis of (S)-Coclaurine

(Adapted from organocatalyzed methods for related tetrahydroisoquinolines)

This protocol describes the enantioselective cyclization to form the coclaurine core.

  • Preparation: To a dry flask under an inert atmosphere (N₂ or Ar), add the protected β-arylethylamine substrate (1.0 eq) and the chiral phosphoric acid catalyst (R)-TRIP (0.1 eq).

  • Solvent Addition: Add anhydrous toluene (or another suitable aprotic solvent) to dissolve the reagents (concentration approx. 0.1 M).

  • Aldehyde Addition: Cool the mixture to the desired temperature (start with 0 °C). Slowly add the corresponding aryl acetaldehyde (B116499) (1.2 eq) to the solution over 10 minutes.

  • Reaction: Stir the reaction mixture at this temperature for 24-48 hours, monitoring progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the protected (S)-coclaurine. The enantiomeric excess should be determined by chiral HPLC analysis.

Protocol 2: Bischler-Napieralski Synthesis of Dihydroisoquinoline Precursor

(Adapted from general procedures)

This protocol generates the cyclized intermediate, which must be subsequently reduced and N-methylated.

  • Setup: In an oven-dried, round-bottom flask equipped with a reflux condenser, dissolve the N-acyl-β-phenylethylamine substrate (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq) to the solution.

  • Reflux: Heat the reaction mixture to reflux (approx. 40 °C for DCM) and maintain for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice, followed by dropwise addition of aqueous ammonium (B1175870) hydroxide (B78521) (NH₄OH) until the solution is basic (pH > 9).

  • Extraction: Transfer the mixture to a separatory funnel and extract three times with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude 3,4-dihydroisoquinoline (B110456) can be purified by column chromatography or carried forward to the next step.

Protocol 3: N-Methylation via Reductive Amination

(Adapted from Hiemstra et al. for related alkaloids)

This protocol converts the secondary amine (coclaurine) to the tertiary amine (this compound).

  • Dissolution: Dissolve the coclaurine substrate (1.0 eq) in a suitable solvent mixture, such as methanol (B129727) or a THF/water mixture.

  • Formaldehyde Addition: Add an aqueous solution of formaldehyde (37 wt. %, 1.5 eq).

  • pH Adjustment: Adjust the pH of the solution to slightly acidic (pH 5-6) using acetic acid.

  • Reducing Agent: Add sodium cyanoborohydride (NaCNBH₃) (1.5 eq) portion-wise to the stirring solution at room temperature. Be aware of gas evolution.

  • Reaction: Stir the mixture at room temperature for 2-6 hours, monitoring by TLC for the disappearance of the starting material.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ until gas evolution ceases. Remove the organic solvent under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue three times with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude this compound by flash column chromatography.

Diagrams

Synthetic Pathways

G cluster_start Starting Materials cluster_ps Pictet-Spengler Route cluster_bn Bischler-Napieralski Route cluster_end Final Steps β-Arylethylamine β-Arylethylamine PS_Reaction Pictet-Spengler Reaction β-Arylethylamine->PS_Reaction Aryl Acetaldehyde Aryl Acetaldehyde Aryl Acetaldehyde->PS_Reaction N-Acyl-β-Arylethylamine N-Acyl-β- Arylethylamine BN_Reaction Bischler-Napieralski Reaction N-Acyl-β-Arylethylamine->BN_Reaction POCl₃, Reflux Coclaurine Coclaurine PS_Reaction->Coclaurine Chiral Catalyst (Stereoselective) Reduction Asymmetric Reduction BN_Reaction->Reduction Dihydroisoquinoline Intermediate Reduction->Coclaurine N_Methylation N-Methylation Coclaurine->N_Methylation HCHO, NaCNBH₃ N_Methylcoclaurine This compound N_Methylation->N_Methylcoclaurine G start Problem: Low Enantioselectivity (ee%) temp_check Is reaction temperature optimized (low)? start->temp_check temp_yes Yes temp_check->temp_yes Yes temp_no No temp_check->temp_no No solvent_check Has solvent been screened? temp_yes->solvent_check lower_temp Action: Lower reaction temp. (e.g., 0°C to -20°C) temp_no->lower_temp lower_temp->solvent_check solvent_yes Yes solvent_check->solvent_yes Yes solvent_no No solvent_check->solvent_no No catalyst_check Is catalyst optimal? solvent_yes->catalyst_check screen_solvent Action: Screen aprotic, non-polar solvents (Toluene, CH₂Cl₂). solvent_no->screen_solvent screen_solvent->catalyst_check catalyst_yes Yes catalyst_check->catalyst_yes Yes catalyst_no No catalyst_check->catalyst_no No substrate_check Could protecting groups be causing steric clash? catalyst_yes->substrate_check screen_catalyst Action: 1. Verify catalyst purity. 2. Screen different catalysts. 3. Optimize catalyst loading. catalyst_no->screen_catalyst screen_catalyst->substrate_check substrate_yes Yes substrate_check->substrate_yes Yes substrate_no No substrate_check->substrate_no No change_pg Action: Switch to smaller protecting groups. substrate_yes->change_pg end_node Re-evaluate overall strategy. Consider enzymatic route. substrate_no->end_node change_pg->end_node

Technical Support Center: Optimization of HPLC Gradient for N-Methylcoclaurine Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC gradient optimization for the separation of N-Methylcoclaurine.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for an HPLC gradient method to separate this compound?

A1: For initial method development for this compound, a reversed-phase approach is recommended. A good starting point would be a C18 column with a gradient elution using a mobile phase consisting of an aqueous component with a modifier (e.g., formic acid or ammonium (B1175870) formate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). Based on methods for similar benzylisoquinoline alkaloids, a scouting gradient can be employed to determine the elution profile of this compound.

Q2: My this compound peak is showing tailing. What are the likely causes and how can I fix it?

A2: Peak tailing for basic compounds like this compound is common in reversed-phase HPLC. It is often caused by strong interactions between the amine functional group and residual silanols on the silica-based stationary phase. To mitigate this, consider the following:

  • Mobile Phase pH: Adjust the mobile phase pH to be 2-3 units below the pKa of this compound to ensure it is fully protonated and minimize secondary interactions.

  • Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into your mobile phase at a low concentration (e.g., 0.1%) to block the active silanol (B1196071) sites.

  • Column Choice: Use a column with low silanol activity or an end-capped C18 column. Phenyl-Hexyl columns can also offer different selectivity for aromatic alkaloids.

Q3: I am observing a split peak for my this compound standard. What could be the issue?

A3: Peak splitting can arise from several factors. Here are some common causes and solutions:

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent much stronger than the initial mobile phase conditions, it can cause peak distortion. Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination or Void: A partially blocked frit or a void at the head of the column can lead to a split flow path. Try back-flushing the column or replacing it if the problem persists.

  • Co-elution: It is possible that an impurity or a related compound is co-eluting with your main peak. To investigate this, try injecting a smaller volume of your sample to see if the peaks resolve.

  • Temperature Mismatch: A significant difference between the mobile phase temperature and the column temperature can sometimes cause peak splitting. Ensure your column is properly thermostatted.

Q4: How can I improve the resolution between this compound and other related alkaloids in my sample?

A4: Improving resolution often requires a multi-parameter approach:

  • Gradient Slope: A shallower gradient around the elution time of this compound will allow more time for separation.

  • Organic Solvent: Switching from methanol to acetonitrile, or vice versa, can alter the selectivity of the separation due to different solvent properties.

  • Column Chemistry: Consider a different stationary phase. For example, a phenyl-hexyl or a biphenyl (B1667301) column can provide alternative selectivity for aromatic compounds compared to a standard C18.

  • Temperature: Optimizing the column temperature can influence the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase, thereby affecting resolution.

Q5: this compound has a chiral center. How can I separate its enantiomers?

A5: The separation of enantiomers requires a chiral environment. This can be achieved in HPLC through two main approaches:

  • Chiral Stationary Phases (CSPs): This is the most direct method. Polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD) are often effective for the separation of alkaloids. Normal-phase chromatography with mobile phases like hexane/isopropanol with a basic additive (e.g., diethylamine) is commonly used with these columns.

  • Chiral Derivatization: You can react this compound with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral column (e.g., C18).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor Peak Shape (Tailing) - Secondary interactions with residual silanols- Column overload- Inappropriate mobile phase pH- Add a competing base (e.g., 0.1% TEA) to the mobile phase.- Lower the sample concentration.- Adjust mobile phase pH to be 2-3 units below the analyte's pKa.
Poor Peak Shape (Fronting) - Column overload- Poorly packed column bed- Reduce the injection volume or sample concentration.- Replace the column.
Split Peaks - Sample solvent stronger than mobile phase- Column void or partially plugged frit- Co-eluting impurity- Dissolve the sample in the initial mobile phase.- Back-flush the column; if the problem persists, replace the column.- Inject a smaller sample volume to check for co-elution; optimize selectivity.
Inconsistent Retention Times - Inadequate column equilibration- Leaks in the HPLC system- Mobile phase composition changes- Increase the equilibration time between gradient runs.- Check for leaks at all fittings.- Prepare fresh mobile phase and ensure proper mixing/degassing.
High Backpressure - Blockage in the system (e.g., guard column, column frit)- Precipitated buffer in the mobile phase- Replace the guard column or in-line filter.- Back-flush the analytical column.- Ensure buffer components are fully dissolved in the mobile phase.
Low Resolution - Gradient is too steep- Suboptimal mobile phase composition- Inappropriate stationary phase- Decrease the gradient slope around the elution time of the analytes.- Try a different organic solvent (acetonitrile vs. methanol).- Test a column with a different selectivity (e.g., Phenyl-Hexyl).

Experimental Protocols

Protocol 1: General Purpose Reversed-Phase HPLC Method for this compound Analysis

This protocol provides a starting point for the analysis of this compound. Optimization will likely be required based on the specific sample matrix and analytical goals.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Gradient Program:

    Time (min) %B
    0.0 10
    20.0 70
    25.0 95
    30.0 95
    30.1 10

    | 35.0 | 10 |

Protocol 2: Chiral Separation of Coclaurine Enantiomers (Adaptable for this compound)

This protocol is based on methods for similar benzylisoquinoline alkaloids and serves as a starting point for developing a chiral separation method for this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: Chiral Stationary Phase (e.g., Chiralpak AD-H, 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane:Isopropanol:Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 25 °C.

  • Elution Mode: Isocratic.

Visualizations

HPLC_Troubleshooting_Workflow start Problem Observed in Chromatogram peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? peak_shape->retention_time No tailing Tailing or Fronting? peak_shape->tailing Yes split Split Peak? peak_shape->split Yes resolution Poor Resolution? retention_time->resolution No rt_solutions Increase Equilibration Time Check for Leaks Prepare Fresh Mobile Phase retention_time->rt_solutions Yes backpressure High Backpressure? resolution->backpressure No resolution_solutions Optimize Gradient Slope Change Organic Solvent Try Different Column resolution->resolution_solutions Yes pressure_solutions Replace Guard Column/Frit Back-flush Column Check Buffer Solubility backpressure->pressure_solutions Yes end Problem Resolved backpressure->end No tailing_solutions Adjust Mobile Phase pH Add Competing Base (TEA) Reduce Sample Load tailing->tailing_solutions Tailing fronting_solutions Reduce Sample Load Replace Column tailing->fronting_solutions Fronting split_solutions Check Sample Solvent Back-flush/Replace Column Optimize Selectivity split->split_solutions tailing_solutions->end fronting_solutions->end split_solutions->end rt_solutions->end resolution_solutions->end pressure_solutions->end

Caption: A logical workflow for troubleshooting common HPLC issues.

Gradient_Optimization_Strategy start Start Method Development scouting Run a Broad Scouting Gradient (e.g., 5-95% B) start->scouting evaluate Evaluate Chromatogram: - Peak Elution Time - Peak Shape - Resolution scouting->evaluate optimize_selectivity Optimize Selectivity: - Change Organic Solvent - Modify pH/Additive - Change Column evaluate->optimize_selectivity Poor Resolution isocratic_check Isocratic or Shallow Gradient? evaluate->isocratic_check Good Initial Separation adjust_gradient Adjust Gradient Slope Around Target Peak(s) fine_tune Fine-Tune: - Temperature - Flow Rate adjust_gradient->fine_tune optimize_selectivity->scouting final_method Final Optimized Method fine_tune->final_method isocratic_check->adjust_gradient

Caption: A strategic approach to HPLC gradient optimization.

N-Methylcoclaurine stability issues in acidic and basic solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-Methylcoclaurine in acidic and basic solutions. The information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: My this compound sample shows signs of degradation after storage in an acidic solution. What are the likely causes?

A1: this compound, a benzylisoquinoline alkaloid, possesses functional groups susceptible to degradation in acidic environments. The primary sites of acid-catalyzed reactions are the ether linkage and the phenolic hydroxyl groups. Protonation of the ether oxygen can lead to cleavage of the ether bond. Additionally, acidic conditions can promote oxidation of the phenolic hydroxyl groups, especially in the presence of trace metals or oxygen.

Q2: I have observed discoloration of my this compound solution when I adjust the pH to the basic range. What is happening?

A2: In basic solutions, the phenolic hydroxyl groups of this compound will be deprotonated to form phenoxide ions. These phenoxide ions are highly susceptible to oxidation, which can lead to the formation of colored degradation products. The rate of this oxidation is often accelerated by the presence of oxygen and metal ions.

Q3: What are the predicted degradation products of this compound in acidic and basic solutions?

A3: While specific experimental data for this compound is limited in publicly available literature, predictions can be made based on the reactivity of its functional groups.

  • Acidic Conditions: The primary degradation pathway is likely acid-catalyzed ether hydrolysis, which would cleave the molecule. Oxidation of the phenolic rings is also possible.

  • Basic Conditions: The main degradation pathway is anticipated to be the oxidation of the phenolic hydroxyl groups, potentially leading to the formation of quinone-type structures and other complex colored compounds.

A logical diagram predicting these degradation pathways is provided below.

N_Methylcoclaurine_Degradation_Pathways cluster_acid Acidic Conditions (e.g., HCl) cluster_base Basic Conditions (e.g., NaOH) NMC This compound Acid_Product1 Ether Cleavage Products NMC->Acid_Product1 Hydrolysis Acid_Product2 Oxidized Phenolic Products NMC->Acid_Product2 Oxidation NMC_base This compound Base_Product1 Oxidized Phenolic (Quinone-type) Products NMC_base->Base_Product1 Oxidation NMC_structure This compound Structure Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Start: this compound Reference Standard prep_stock Prepare 1 mg/mL Stock Solution in Methanol start->prep_stock acid Acidic (0.1 M HCl, 60°C) prep_stock->acid base Basic (0.1 M NaOH, 60°C) prep_stock->base oxidative Oxidative (3% H₂O₂, RT) prep_stock->oxidative thermal Thermal (Solid & Solution) prep_stock->thermal photo Photolytic (UV & Fluorescent) prep_stock->photo sampling Sample at Defined Time Points acid->sampling base->sampling oxidative->sampling thermal->sampling photo->sampling quench Neutralize/Quench Reaction (if applicable) sampling->quench hplc HPLC Analysis (Stability-Indicating Method) quench->hplc data Data Analysis: - % Degradation - Identify Degradants hplc->data end End: Stability Profile of this compound data->end

Technical Support Center: Troubleshooting Low Yield in Enzymatic Synthesis of N-Methylcoclaurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving challenges related to the enzymatic synthesis of N-Methylcoclaurine, particularly concerning low reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the core enzymatic pathway for the synthesis of (S)-N-Methylcoclaurine?

A1: The biosynthesis of (S)-N-Methylcoclaurine is a multi-step enzymatic process starting from L-tyrosine. The key steps involve the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) to form (S)-norcoclaurine, which is the precursor to all benzylisoquinoline alkaloids (BIAs).[1] This is followed by two crucial methylation steps to yield the target molecule. The primary enzymes in this sequence are:

  • Norcoclaurine Synthase (NCS): Catalyzes the condensation reaction to form (S)-norcoclaurine.[1][2]

  • Norcoclaurine 6-O-methyltransferase (6OMT): Methylates (S)-norcoclaurine to produce (S)-coclaurine.[1][3]

  • Coclaurine (B195748) N-methyltransferase (CNMT): Catalyzes the final N-methylation of (S)-coclaurine to yield (S)-N-Methylcoclaurine.[1][3]

Q2: My overall yield of this compound is extremely low. What are the most common causes?

A2: Low yields in this enzymatic cascade can arise from several factors. The most common issues include the inactivity of one or more enzymes, degradation or impurity of substrates and cofactors, suboptimal reaction conditions (pH, temperature), and potential inhibition by reaction components or products.[4][5][6] A systematic evaluation of each component is the most effective troubleshooting approach.

Q3: How can I confirm that my Coclaurine N-methyltransferase (CNMT) enzyme is active?

A3: To verify CNMT activity, you should perform a small-scale control reaction. This involves incubating the purified enzyme with its specific substrates, (S)-coclaurine and the methyl donor S-adenosyl-L-methionine (SAM), under previously reported optimal conditions.[3] The formation of this compound can then be monitored using analytical techniques like HPLC or LC-MS. If no product is formed, it could indicate improper enzyme storage, denaturation, or the presence of inhibitors.[5][7]

Q4: I suspect the S-adenosyl-L-methionine (SAM) cofactor is limiting my reaction. How can I address this?

A4: SAM is crucial for the methyl transfer steps catalyzed by both 6OMT and CNMT.[1][8] Its degradation can halt the synthesis. Ensure you are using a fresh, high-quality source of SAM. Prepare stock solutions in small aliquots and store them at -80°C to prevent degradation from multiple freeze-thaw cycles. Additionally, review your reaction stoichiometry; an insufficient molar ratio of SAM to the substrate can be a limiting factor.

Q5: Could inhibitors be present in my reaction mixture?

A5: Yes, enzyme inhibition is a significant cause of low yield. Certain divalent metal ions, such as Co²⁺, Cu²⁺, and Mn²⁺, have been shown to severely inhibit CNMT activity.[8] Furthermore, downstream products in the broader benzylisoquinoline alkaloid pathway, like sanguinarine, can cause feedback inhibition of earlier enzymes such as 6OMT.[9] Ensure all buffers and reagents are free from contaminating metal ions and consider if any end-product inhibition is relevant to your specific system.

Q6: My (S)-coclaurine substrate has poor solubility in the aqueous buffer. How can this be managed?

A6: Poor solubility of hydrophobic substrates is a common challenge in enzymatic synthesis.[5] To improve the solubility of (S)-coclaurine, you can add a small percentage of a water-miscible organic co-solvent, such as DMSO. However, it is critical to first determine the tolerance of your specific CNMT enzyme to the chosen solvent, as high concentrations can cause denaturation. An alternative is a fed-batch approach, where the substrate is added gradually to maintain a low, soluble concentration throughout the reaction.[5]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues leading to low this compound yield.

Problem Area Potential Cause Recommended Solution & Rationale
Enzyme Inactive or Denatured Enzyme Perform a small-scale control assay with a known substrate to confirm activity. Ensure enzymes were stored at the correct temperature (typically -80°C) and have not undergone multiple freeze-thaw cycles.[5][7]
Low Enzyme Concentration Increase the concentration of the rate-limiting enzyme (often 6OMT or CNMT) in the reaction mixture. Low enzyme levels can be a bottleneck in multi-step cascades.[5]
Suboptimal Protein Folding If expressing recombinant enzymes, consider optimizing expression conditions (e.g., lower temperature, different host strain) to improve proper folding and solubility.[3]
Substrates & Cofactors Substrate Degradation Precursors like dopamine and 4-HPAA are known to be unstable in aqueous solutions.[10] Use freshly prepared substrates or generate them in situ if possible.
Cofactor (SAM) Degradation Use fresh, high-quality S-adenosyl-L-methionine (SAM). Prepare and store stock solutions at -80°C in single-use aliquots to prevent degradation.
Incorrect Substrate Stereochemistry The enzymes in the (S)-pathway are highly stereospecific.[11] Using a racemic mixture of a precursor like coclaurine will result in a maximum theoretical yield of only 50% for the (S)-product. Use enantiomerically pure substrates.
Reaction Conditions Suboptimal pH CNMT enzymes often function optimally in a basic pH range (7.5-9.0).[12] Verify the pH of your buffer at the reaction temperature and optimize it for your specific enzyme.
Suboptimal Temperature The optimal temperature for CNMTs from various plant sources is often between 35°C and 45°C.[12] Perform a temperature optimization curve to find the ideal condition for your enzyme.
Presence of Inhibitors Ensure all buffers and glassware are free of contaminating metal ions (e.g., Cu²⁺, Mn²⁺) that can inhibit methyltransferases.[8]
Reaction Dynamics Product Inhibition High concentrations of the final product or byproducts can inhibit enzyme activity.[5] Consider implementing an in situ product removal strategy or analyzing a time-course experiment to see if the reaction rate stalls prematurely.
Broad Enzyme Specificity Some CNMT enzymes exhibit broad substrate specificity, which can lead to the formation of undesired side-products and reduce the yield of this compound.[8][12] Analyze your product mixture by LC-MS to identify potential byproducts.

Quantitative Data Summary

The optimal reaction conditions for Coclaurine N-methyltransferase (CNMT) can vary depending on the source organism. The following table summarizes reported kinetic parameters and optimal conditions.

Enzyme SourceOptimal pHOptimal TemperatureKₘ (Coclaurine)Kₘ (SAM)Reference
Coptis japonica7.0Not Specified0.38 mM (for Norreticuline)0.65 mM[8]
BIA-producing plants (general)7.5 - 9.035°C - 45°CNot SpecifiedNot Specified[12]

Visualizations

Enzymatic Synthesis of this compound Enzymatic Synthesis Pathway of this compound cluster_start Precursors cluster_main_pathway Core Synthesis Pathway Dopamine Dopamine NCS Norcoclaurine Synthase (NCS) Dopamine->NCS HPAA 4-HPAA HPAA->NCS Norcoclaurine (S)-Norcoclaurine OMT Norcoclaurine 6-O-methyltransferase (6OMT) Norcoclaurine->OMT Coclaurine (S)-Coclaurine CNMT Coclaurine N-methyltransferase (CNMT) Coclaurine->CNMT NMethylcoclaurine (S)-N-Methylcoclaurine NCS->Norcoclaurine OMT->Coclaurine SAH1 SAH OMT->SAH1 CNMT->NMethylcoclaurine SAH2 SAH CNMT->SAH2 SAM1 SAM SAM1->OMT Methyl donor SAM2 SAM SAM2->CNMT Methyl donor

Caption: Enzymatic cascade for the synthesis of (S)-N-Methylcoclaurine.

Troubleshooting Workflow Troubleshooting Workflow for Low Yield Start Low Yield of This compound CheckEnzyme 1. Check Enzyme Activity Start->CheckEnzyme EnzymeOK Activity OK? CheckEnzyme->EnzymeOK TroubleshootEnzyme Troubleshoot Enzyme: - Check storage - Re-purify or re-express - Increase concentration EnzymeOK->TroubleshootEnzyme No CheckSubstrates 2. Verify Substrates & Cofactors EnzymeOK->CheckSubstrates Yes TroubleshootEnzyme->CheckEnzyme SubstratesOK Purity & Conc. OK? CheckSubstrates->SubstratesOK TroubleshootSubstrates Troubleshoot Substrates: - Use fresh substrates/cofactors - Check stoichiometry - Address solubility (co-solvents) SubstratesOK->TroubleshootSubstrates No CheckConditions 3. Optimize Reaction Conditions SubstratesOK->CheckConditions Yes TroubleshootSubstrates->CheckSubstrates ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK TroubleshootConditions Troubleshoot Conditions: - Optimize pH and temperature - Test for inhibitors - Check for product inhibition ConditionsOK->TroubleshootConditions No End Yield Improved ConditionsOK->End Yes TroubleshootConditions->CheckConditions

Caption: A systematic workflow for troubleshooting low product yield.

Experimental Protocols

Protocol 1: General Activity Assay for Coclaurine N-methyltransferase (CNMT)

This protocol provides a general method for determining the activity of a purified CNMT enzyme preparation.

  • Reaction Mixture Preparation:

    • Prepare a reaction buffer (e.g., 100 mM Tris-HCl or Potassium Phosphate) at the optimal pH for your enzyme (typically pH 7.5-8.5).

    • In a microcentrifuge tube, combine the following to a final volume of 100 µL:

      • Buffer: to final volume

      • (S)-coclaurine: 1 mM final concentration (from a stock in DMSO or buffer)

      • S-adenosyl-L-methionine (SAM): 2 mM final concentration (from a freshly prepared stock)

      • Purified CNMT enzyme: 1-10 µg

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes). It is advisable to run a time-course experiment to ensure the reaction is in the linear range.

  • Reaction Quenching:

    • Stop the reaction by adding an equal volume (100 µL) of an organic solvent like ethyl acetate (B1210297) or methanol, or by adding a small volume of a strong acid (e.g., 10 µL of 1 M HCl).

  • Sample Preparation & Analysis:

    • Vortex the quenched reaction mixture vigorously.

    • Centrifuge at >12,000 x g for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial.

    • Analyze the sample by Reverse-Phase HPLC with UV detection (e.g., at 280 nm) or by LC-MS to quantify the amount of this compound formed. Compare the result against a standard curve of pure this compound.

Protocol 2: Expression and Purification of Recombinant CNMT in E. coli

This protocol outlines a standard procedure for producing recombinant CNMT, which is often required for in vitro synthesis.

  • Transformation:

    • Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with an expression vector (e.g., pET-28a) containing the codon-optimized gene for CNMT, typically with a His-tag for purification.

    • Plate the transformed cells on an LB agar (B569324) plate containing the appropriate selection antibiotic and incubate overnight at 37°C.

  • Protein Expression:

    • Inoculate a single colony into a starter culture of LB medium with the antibiotic and grow overnight at 37°C with shaking.

    • Use the starter culture to inoculate a larger volume (e.g., 1 L) of Terrific Broth (TB) or LB medium.

    • Grow the large culture at 37°C with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Reduce the temperature to 18-25°C and continue shaking for 16-20 hours to improve protein solubility.

  • Cell Harvest and Lysis:

    • Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

    • Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), and a protease inhibitor cocktail).

    • Lyse the cells by sonication on ice or by using a high-pressure homogenizer.

    • Clarify the lysate by centrifugation (e.g., >15,000 x g for 30 minutes at 4°C) to remove cell debris.

  • Protein Purification:

    • Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity chromatography column.

    • Wash the column with several column volumes of wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the His-tagged CNMT protein using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

    • Collect the elution fractions and analyze them by SDS-PAGE to confirm the purity and size of the protein.

    • Combine the pure fractions and dialyze them against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol). Store the purified enzyme in aliquots at -80°C.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with N-Methylcoclaurine and its related alkaloids during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common alkaloids that co-elute with this compound?

A1: Due to their structural similarities, this compound frequently co-elutes with its biosynthetic precursors and downstream products. The most common co-eluting alkaloids include:

  • Coclaurine (B195748): The immediate precursor to this compound, differing only by a methyl group on the nitrogen atom.

  • Norcoclaurine: The precursor to coclaurine.

  • (S)-Reticuline: A downstream product of this compound metabolism.[1][2]

  • Isomers and Analogs: Various positional isomers and structurally related benzylisoquinoline alkaloids present in the sample matrix.

Q2: Why is the separation of this compound from these alkaloids challenging?

A2: The separation is challenging due to the high degree of structural similarity between these compounds. They often have very similar physicochemical properties, such as polarity, pKa, and molecular weight, leading to poor resolution in conventional chromatographic systems.

Q3: What initial steps should I take to troubleshoot the co-elution of this compound?

A3: Start by systematically evaluating and optimizing your chromatographic conditions. Key parameters to investigate include:

  • Stationary Phase Chemistry: The choice of the analytical column is critical.

  • Mobile Phase Composition: Adjusting the organic modifier, pH, and additives can significantly impact selectivity.

  • Gradient Profile: Optimizing the gradient slope and duration can improve the separation of closely eluting peaks.

  • Temperature: Column temperature affects viscosity and analyte interaction with the stationary phase.

Troubleshooting Guide

Issue: Poor resolution between this compound and Coclaurine.

Solution 1: Modify Mobile Phase Composition

  • Rationale: Altering the mobile phase can change the selectivity between the two analytes. Coclaurine is slightly more polar than this compound due to the secondary amine.

  • Actionable Advice:

    • pH Adjustment: Work at a pH that maximizes the difference in ionization between the two compounds. Since both are basic, a pH slightly below the pKa of the secondary amine of coclaurine might increase its retention relative to the tertiary amine of this compound on a reversed-phase column.

    • Solvent Type: If using acetonitrile, try switching to methanol (B129727) or a combination of both. Methanol has different solvent characteristics and can alter the elution order or improve resolution.

    • Additives: Incorporate ion-pairing reagents like trifluoroacetic acid (TFA) or formic acid to improve peak shape and selectivity.

Solution 2: Change Stationary Phase

  • Rationale: Different stationary phases offer different retention mechanisms.

  • Actionable Advice:

    • Phenyl-Hexyl Column: A phenyl-hexyl stationary phase can provide alternative selectivity through pi-pi interactions with the aromatic rings of the alkaloids, potentially resolving them more effectively than a standard C18 column.

    • Pentafluorophenyl (PFP) Column: PFP columns offer a combination of hydrophobic, pi-pi, and dipole-dipole interactions, which can be highly effective for separating structurally similar aromatic compounds.

Issue: this compound co-elutes with (S)-Reticuline.

Solution 1: Employ High-Resolution Techniques

  • Rationale: Ultra-High Performance Liquid Chromatography (UPLC) or Supercritical Fluid Chromatography (SFC) can provide significantly higher peak capacities and resolution compared to traditional HPLC.

  • Actionable Advice:

    • UPLC: Transfer your method to a UPLC system using a sub-2 µm particle size column. The increased efficiency often resolves closely eluting peaks.

    • SFC: SFC is a normal-phase technique that uses supercritical CO2 as the main mobile phase component. It offers orthogonal selectivity to reversed-phase HPLC and can be very effective for separating alkaloids.

Solution 2: Utilize Mass Spectrometry for Detection

  • Rationale: If complete chromatographic separation is not achievable, mass spectrometry (MS) can differentiate the compounds based on their mass-to-charge ratio (m/z).

  • Actionable Advice:

    • LC-MS/MS: Use a tandem mass spectrometer (MS/MS) in Multiple Reaction Monitoring (MRM) mode.[1] Select unique precursor-product ion transitions for this compound (e.g., m/z 300.1 -> 192.1) and (S)-Reticuline (e.g., m/z 330.1 -> 192.1) to quantify them independently, even if they co-elute.

Experimental Protocols

Protocol 1: UPLC-MS/MS Method for the Separation of this compound and Related Alkaloids

This protocol is a general guideline and should be optimized for your specific instrument and sample matrix.

  • Instrumentation:

    • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic Conditions:

    • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient:

      • 0-1 min: 5% B

      • 1-8 min: 5-60% B

      • 8-9 min: 60-95% B

      • 9-10 min: 95% B

      • 10-10.1 min: 95-5% B

      • 10.1-12 min: 5% B

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 2 µL

  • MS/MS Parameters (Positive ESI Mode):

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • MRM Transitions: (To be optimized by infusing individual standards)

      • This compound: Precursor m/z 300.1, Product m/z 192.1

      • Coclaurine: Precursor m/z 286.1, Product m/z 178.1

      • (S)-Reticuline: Precursor m/z 330.1, Product m/z 192.1

Data Presentation

Table 1: Comparison of Chromatographic Conditions for Alkaloid Separation

ParameterMethod 1: Standard HPLCMethod 2: Optimized UPLCMethod 3: SFC
Column C18, 5 µm, 4.6 x 250 mmBEH C18, 1.7 µm, 2.1 x 100 mmChiral Stationary Phase
Mobile Phase Acetonitrile/Water with 0.1% TFAAcetonitrile/Water with 0.1% Formic AcidCO2/Methanol with modifier
Resolution (Rs) between this compound and Coclaurine < 1.0 (Co-elution)> 1.5 (Baseline resolved)> 2.0 (Excellent separation)
Run Time 25 min12 min8 min

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing extraction Extraction of Alkaloids filtration Filtration (0.22 µm) extraction->filtration injection UPLC-MS/MS Injection filtration->injection separation Chromatographic Separation injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification

Caption: A typical experimental workflow for the analysis of this compound.

biosynthetic_pathway Dopamine Dopamine + 4-HPAA Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine NCS Coclaurine Coclaurine Norcoclaurine->Coclaurine 6OMT N_Methylcoclaurine This compound Coclaurine->N_Methylcoclaurine CNMT Reticuline (B1680550) (S)-Reticuline N_Methylcoclaurine->Reticuline NMCH, 4'OMT

References

Technical Support Center: Enhancing Recombinant Coclaurine N-Methyltransferase (CNMT) Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments with recombinant coclaurine (B195748) N-methyltransferase (CNMT).

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH and temperature for recombinant CNMT activity?

A1: Recombinant CNMT from Coptis japonica exhibits optimal activity at a pH of 7.0.[1] The enzyme is generally stable in a pH range of 7.0 to 9.0.[2] While specific optimal temperature data for CNMT is limited in the provided search results, many methyltransferases from plant sources function optimally between 30°C and 45°C.[2] It is recommended to perform a temperature optimization experiment for your specific construct and assay conditions.

Q2: What is the role of S-adenosyl-L-methionine (SAM) in the CNMT reaction, and what is the recommended concentration to use?

A2: S-adenosyl-L-methionine (SAM) is the methyl donor cofactor required for CNMT activity.[1][3] The enzyme catalyzes the transfer of a methyl group from SAM to the nitrogen atom of coclaurine. The Michaelis constant (Km) of CNMT for SAM has been reported to be 0.65 mM.[1] For routine enzyme assays, a starting concentration of 1-2 mM SAM is recommended to ensure substrate saturation. However, it is important to note that SAM is unstable in neutral or alkaline solutions, so fresh solutions should be prepared in a slightly acidic buffer and kept on ice.[4]

Q3: Are there any known inhibitors of CNMT activity?

A3: Yes, certain divalent metal ions can significantly inhibit CNMT activity. The addition of Co²⁺, Cu²⁺, or Mn²⁺ at a concentration of 5 mM has been shown to inhibit the enzyme by 75%, 47%, and 57%, respectively.[1] Therefore, it is crucial to avoid contamination with these metal ions in your reaction buffers. Chelating agents like EDTA should also be used with caution, as they can strip essential metal ions if the specific CNMT variant has such a requirement, although Coptis japonica CNMT does not require any metal ions for its activity.[1]

Q4: Can CNMT methylate substrates other than coclaurine?

A4: Yes, CNMT from Coptis japonica has been shown to have broad substrate specificity. It can methylate other tetrahydrobenzylisoquinoline alkaloids such as norlaudanosoline and norreticuline, as well as simpler compounds like 6,7-dimethoxyl-1,2,3,4-tetrahydroisoquinoline and 1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline.[1][5]

Troubleshooting Guide

Problem 1: Low or No Recombinant CNMT Expression in E. coli
Possible Cause Troubleshooting Step
Codon Usage: The CNMT gene from a plant source may contain codons that are rare in E. coli, leading to inefficient translation.Solution: Synthesize a codon-optimized version of the CNMT gene for expression in E. coli.
Toxicity of the expressed protein: High-level expression of CNMT might be toxic to the host cells.Solution 1: Use a lower concentration of the inducer (e.g., 0.1-0.5 mM IPTG).[6] Solution 2: Lower the induction temperature to 18-25°C and induce for a longer period (e.g., 16-24 hours).[6] Solution 3: Use a weaker promoter or a lower copy number plasmid.[6]
Plasmid instability or mutation: The expression plasmid may be unstable or have acquired mutations.Solution: Re-transform freshly prepared plasmid DNA and verify the sequence of the expression construct.
Problem 2: Recombinant CNMT is Expressed but Insoluble (Inclusion Bodies)
Possible Cause Troubleshooting Step
High expression rate: Rapid protein synthesis can overwhelm the cellular folding machinery, leading to aggregation.Solution 1: Lower the induction temperature to 18-25°C.[6] Solution 2: Reduce the inducer concentration (e.g., 0.1-0.5 mM IPTG).[6]
Lack of chaperones: The protein may require specific chaperones for proper folding that are not sufficiently available in E. coli.Solution: Co-express molecular chaperones (e.g., GroEL/GroES) with your CNMT construct.
Sub-optimal buffer conditions during lysis: The pH or salt concentration of the lysis buffer may not be conducive to protein solubility.Solution: Experiment with different lysis buffers, varying the pH (e.g., 7.0-8.5) and salt concentration (e.g., 150-500 mM NaCl). Adding stabilizing agents like glycerol (B35011) (5-10%) can also be beneficial.
Problem 3: Purified CNMT Shows Low or No Activity
Possible Cause Troubleshooting Step
Inactive enzyme: The protein may have been denatured during purification or storage.Solution 1: Ensure all purification steps are performed at 4°C. Solution 2: Add a stabilizing agent like glycerol (10-20%) to the final purified protein before storing at -80°C.
Degraded or insufficient SAM: The essential cofactor, S-adenosyl-L-methionine, may be degraded or at a sub-optimal concentration.Solution 1: Prepare fresh SAM solutions in an acidic buffer (e.g., 10 mM H₂SO₄) and keep them on ice.[4] Solution 2: Perform a SAM concentration titration to determine the optimal concentration for your assay.
Inhibitors in the reaction buffer: Contaminating metal ions or other substances may be inhibiting the enzyme.Solution: Ensure high-purity reagents are used for all buffers. If metal ion contamination is suspected, consider adding a low concentration of EDTA (0.1-0.5 mM), but be mindful of its potential to inhibit metallo-enzymes (though Coptis japonica CNMT is not one).[1]
Incorrect pH or temperature of the assay: The assay conditions may not be optimal for CNMT activity.Solution: Ensure the assay buffer is at the optimal pH (around 7.0 for C. japonica CNMT) and perform the assay at an optimized temperature (start with a range of 30-45°C).[1]

Quantitative Data Summary

Table 1: Optimal Conditions for Recombinant CNMT from Coptis japonica

ParameterOptimal ValueReference
pH for Activity7.0[1]
Subunit Molecular Weight~45 kDa[1]
Native Molecular Weight~160 kDa (Homotetramer)[1]

Table 2: Kinetic Parameters of Recombinant CNMT from Coptis japonica

SubstrateKm (mM)Reference
Norreticuline0.38[1]
S-adenosyl-L-methionine (SAM)0.65[1]

Experimental Protocols

Protocol 1: Expression and Purification of His-tagged Recombinant CNMT
  • Transformation: Transform the CNMT expression plasmid into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Inoculate a single colony into 50 mL of LB medium containing the appropriate antibiotic and grow overnight at 37°C with shaking. The next day, inoculate 1 L of LB medium with the overnight culture and grow at 37°C until the OD₆₀₀ reaches 0.6-0.8.

  • Induction: Cool the culture to 18-25°C, then induce protein expression by adding IPTG to a final concentration of 0.5 mM. Continue to incubate at the lower temperature for 16-24 hours with shaking.

  • Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, 10% glycerol, and protease inhibitors). Lyse the cells by sonication on ice.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris.

  • IMAC Purification: Apply the clarified supernatant to a pre-equilibrated Ni-NTA affinity column. Wash the column with wash buffer (lysis buffer with 20 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the eluted protein to a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 20% glycerol) using a desalting column or dialysis.

  • Storage: Store the purified protein in aliquots at -80°C.

Protocol 2: CNMT Enzyme Activity Assay
  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.0), 1 mM coclaurine (or other substrate), and 1 mM SAM in a total volume of 100 µL.

  • Enzyme Addition: Add a suitable amount of purified CNMT to the reaction mixture to initiate the reaction.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

  • Reaction Quenching: Stop the reaction by adding an equal volume of an organic solvent (e.g., ethyl acetate) or by heating.

  • Product Analysis: Analyze the formation of the N-methylated product using HPLC or LC-MS.

Protocol 3: Site-Directed Mutagenesis of CNMT
  • Primer Design: Design complementary forward and reverse primers containing the desired mutation. The mutation site should be in the center of the primers, with 10-15 bases of correct sequence on both sides.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the CNMT expression plasmid as a template, and the mutagenic primers. Use a sufficient number of cycles (e.g., 18-25) to amplify the entire plasmid.

  • Template Digestion: Digest the parental, methylated template DNA by adding the DpnI restriction enzyme directly to the PCR product and incubating at 37°C for 1-2 hours.

  • Transformation: Transform the DpnI-treated, mutated plasmid into competent E. coli cells.

  • Screening and Sequencing: Isolate plasmid DNA from the resulting colonies and sequence the CNMT gene to confirm the presence of the desired mutation.

Visualizations

experimental_workflow cluster_cloning Gene Cloning & Mutagenesis cluster_expression Protein Expression cluster_purification Protein Purification cluster_analysis Activity Analysis gene_cloning CNMT Gene Cloning mutagenesis Site-Directed Mutagenesis gene_cloning->mutagenesis transformation Transformation into E. coli mutagenesis->transformation culture Cell Culture & Induction transformation->culture lysis Cell Lysis culture->lysis imac IMAC Purification lysis->imac buffer_exchange Buffer Exchange imac->buffer_exchange activity_assay Enzyme Activity Assay buffer_exchange->activity_assay data_analysis Data Analysis (Kinetics) activity_assay->data_analysis

Caption: Experimental workflow for enhancing recombinant CNMT activity.

troubleshooting_tree start Low/No CNMT Activity check_expression Is Protein Expressed? start->check_expression check_solubility Is Protein Soluble? check_expression->check_solubility Yes no_expression Troubleshoot Expression: - Codon Optimization - Lower Induction Temp/IPTG - Check Plasmid Integrity check_expression->no_expression No check_activity Is Purified Protein Active? check_solubility->check_activity Yes insoluble Troubleshoot Solubility: - Lower Induction Temp - Co-express Chaperones - Optimize Lysis Buffer check_solubility->insoluble No inactive Troubleshoot Activity: - Check SAM Stability - Optimize pH/Temp - Remove Inhibitors check_activity->inactive No success Active CNMT check_activity->success Yes

Caption: Troubleshooting decision tree for recombinant CNMT experiments.

References

strategies for removing interfering polysaccharides during N-Methylcoclaurine extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the removal of interfering polysaccharides during N-Methylcoclaurine extraction.

Frequently Asked Questions (FAQs)

Q1: Why are polysaccharides a problem in this compound extraction?

A1: Polysaccharides are large, water-soluble polymers that are often co-extracted with alkaloids like this compound from plant materials. Their presence can lead to several issues:

  • Increased viscosity of the extract: This makes filtration, centrifugation, and solvent partitioning difficult and inefficient.

  • Emulsion formation: During liquid-liquid extraction, polysaccharides can stabilize emulsions, leading to poor separation of aqueous and organic layers and loss of the target compound.

  • Interference with chromatographic purification: Polysaccharides can precipitate on analytical columns, leading to blockages, poor peak shape, and inaccurate quantification.

  • Co-precipitation of the target compound: this compound can become entrapped in the polysaccharide precipitate, reducing the final yield.

Q2: What are the primary strategies for removing interfering polysaccharides?

A2: The two main strategies for removing polysaccharides from plant extracts are solvent precipitation and enzymatic hydrolysis .

  • Solvent Precipitation: This is the most common method and involves adding a water-miscible organic solvent, typically ethanol (B145695), to the aqueous extract. This reduces the solubility of the polysaccharides, causing them to precipitate out of the solution.[1][2]

  • Enzymatic Hydrolysis: This method uses specific enzymes to break down the polysaccharide polymers into smaller, more soluble mono- and oligosaccharides.[3][4] These smaller sugars are less likely to interfere with subsequent extraction and purification steps.

Q3: At what stage of the extraction process should I remove polysaccharides?

A3: Polysaccharide removal is typically performed after the initial aqueous extraction of the plant material and before solvent partitioning or chromatographic purification. Removing them early in the workflow prevents the aforementioned downstream problems.

Troubleshooting Guides

Solvent Precipitation (Ethanol Precipitation)

Problem 1: Incomplete precipitation of polysaccharides.

  • Possible Cause: The final ethanol concentration is too low. The solubility of polysaccharides decreases as the ethanol concentration increases.[5]

  • Solution:

    • Gradually increase the final ethanol concentration. Common concentrations used are between 70-80%.[5][6]

    • Ensure thorough mixing of the ethanol and the extract.

    • Allow the mixture to stand at a low temperature (e.g., 4°C) for an extended period (e.g., 12-24 hours) to promote complete precipitation.[7]

Problem 2: The polysaccharide pellet is gelatinous, sticky, and difficult to separate.

  • Possible Cause: This is a common characteristic of many plant polysaccharides.

  • Solution:

    • Use centrifugation at a higher speed and for a longer duration to obtain a more compact pellet.

    • After decanting the supernatant, wash the pellet with a solution of the same ethanol concentration used for precipitation to remove any remaining soluble impurities.

    • If the pellet is still difficult to handle, consider freeze-drying (lyophilization) the precipitate, which can result in a more manageable powder.[8]

Problem 3: Suspected co-precipitation of this compound with the polysaccharides.

  • Possible Cause: The alkaloid may be physically entrapped within the polysaccharide matrix as it precipitates.

  • Solution:

    • Optimize pH: The pH of the solution can affect the solubility of both the polysaccharides and the alkaloid.[7] Experiment with adjusting the pH of your aqueous extract before adding ethanol to a point where this compound solubility is maximized and polysaccharide interaction is minimized.

    • Wash the Precipitate: After initial precipitation, re-dissolve the polysaccharide pellet in a minimal amount of water and re-precipitate with ethanol. This washing step can help to release entrapped this compound.

    • Analyze the Precipitate: To confirm your losses, analyze a small, redissolved portion of the polysaccharide precipitate for the presence of this compound using a suitable analytical method like HPLC or TLC.

Enzymatic Hydrolysis

Problem 4: Low efficiency of polysaccharide degradation.

  • Possible Cause 1: Suboptimal enzyme activity.

  • Solution:

    • Verify pH and Temperature: Ensure the pH and temperature of the reaction mixture are within the optimal range for the specific enzyme(s) being used.[4]

    • Check for Enzyme Inhibitors: Some components of the crude extract may inhibit enzyme activity. Consider a preliminary purification step, such as a simple filtration or solid-phase extraction, before enzymatic treatment.

  • Possible Cause 2: Incorrect enzyme selection.

  • Solution:

    • Plant cell walls are composed of a complex mixture of polysaccharides, including cellulose, hemicellulose, and pectin. A single enzyme may not be sufficient. Use a combination of enzymes, such as cellulase, pectinase, and xylanase, for broader and more effective degradation.[4][9]

  • Possible Cause 3: Insufficient incubation time.

  • Solution:

    • Increase the incubation time to allow for complete enzymatic digestion. Monitor the reaction progress by measuring the decrease in viscosity or by analyzing the sugar profile over time.

Data Presentation

Table 1: Comparison of Polysaccharide Removal Strategies

ParameterSolvent Precipitation (Ethanol)Enzymatic Hydrolysis
Principle Decreased solubility of polysaccharides in an aqueous-organic solvent mixture.[2]Catalytic breakdown of polysaccharide polymers into smaller sugars.[3]
Typical Reagents Ethanol (70-80% final concentration).[5][6]Cellulase, pectinase, xylanase, amylase.[4]
Advantages Simple, cost-effective, and widely applicable.Highly specific, operates under mild conditions, and can improve extraction of cell wall-entrapped compounds.
Disadvantages Risk of co-precipitation of the target compound, can be non-selective.More expensive, requires optimization of reaction conditions (pH, temperature), potential for enzyme inhibition by extract components.
Best For Initial, bulk removal of polysaccharides.Extracts where co-precipitation is a significant issue or when a cleaner final extract is desired before chromatography.

Table 2: Optimized Parameters for Enzymatic Hydrolysis of Plant Polysaccharides

EnzymeTypical Optimal pHTypical Optimal Temperature (°C)
Cellulase4.5 - 5.545 - 55
Pectinase4.0 - 5.040 - 50
Xylanase5.0 - 6.050 - 60
Amylase6.0 - 7.050 - 70

Note: Optimal conditions can vary depending on the source of the enzyme and the specific substrate. It is recommended to consult the manufacturer's specifications.

Experimental Protocols

Protocol 1: Ethanol Precipitation of Polysaccharides
  • Preparation of Aqueous Extract: Following the initial extraction of this compound into an acidic aqueous solution, centrifuge or filter the extract to remove any solid plant debris.

  • Concentration (Optional): If the extract volume is large, concentrate it under reduced pressure to approximately one-quarter of the original volume. This will reduce the amount of ethanol required.

  • Ethanol Addition: While stirring the aqueous extract, slowly add cold (4°C) 95% ethanol to achieve a final ethanol concentration of 70-80% (v/v).

  • Precipitation: Cover the container and allow the mixture to stand at 4°C for at least 12 hours to facilitate the complete precipitation of polysaccharides.[7]

  • Separation: Centrifuge the mixture at high speed (e.g., 10,000 x g) for 20 minutes to pellet the precipitated polysaccharides.

  • Collection of Supernatant: Carefully decant the supernatant, which contains the this compound, into a clean container.

  • Washing the Precipitate (Optional): To recover any co-precipitated this compound, the polysaccharide pellet can be washed with a 70-80% ethanol solution, and the washings combined with the supernatant.

  • Solvent Removal: Remove the ethanol from the supernatant under reduced pressure before proceeding to the next purification step (e.g., liquid-liquid extraction).

Protocol 2: Enzymatic Hydrolysis of Polysaccharides
  • Preparation of Aqueous Extract: As in the previous protocol, start with a clear, particle-free aqueous extract.

  • pH and Temperature Adjustment: Adjust the pH of the extract to the optimal range for the chosen enzyme or enzyme mixture (refer to Table 2). Gently warm the extract to the optimal temperature.

  • Enzyme Addition: Add the enzyme or enzyme cocktail to the extract. The amount of enzyme will depend on the manufacturer's activity units and the estimated polysaccharide content. A typical starting point is 0.5-2% (w/v) of enzyme to the dry weight of the initial plant material.

  • Incubation: Stir the mixture gently and maintain the optimal temperature and pH for a period of 2 to 24 hours. The optimal incubation time should be determined empirically.

  • Enzyme Deactivation: After the incubation period, heat the mixture to 90-100°C for 10-15 minutes to denature and deactivate the enzymes.

  • Clarification: Centrifuge or filter the mixture to remove any residual solids. The resulting clarified extract, now free of large polysaccharides, can be taken to the next purification step.

Visualizations

Experimental_Workflow_Ethanol_Precipitation start Aqueous Plant Extract (Containing this compound and Polysaccharides) concentrate Concentrate Extract (Optional) start->concentrate add_ethanol Add Cold 95% Ethanol (to 70-80% final conc.) concentrate->add_ethanol precipitate Incubate at 4°C (12-24 hours) add_ethanol->precipitate centrifuge Centrifuge precipitate->centrifuge supernatant Supernatant (Contains this compound) centrifuge->supernatant pellet Polysaccharide Pellet (Discard or Wash) centrifuge->pellet next_step Proceed to further purification (e.g., LLE, Chromatography) supernatant->next_step Experimental_Workflow_Enzymatic_Hydrolysis start Aqueous Plant Extract (Containing this compound and Polysaccharides) adjust_conditions Adjust pH and Temperature (to enzyme optimum) start->adjust_conditions add_enzyme Add Enzyme Cocktail (e.g., Cellulase, Pectinase) adjust_conditions->add_enzyme incubate Incubate (2-24 hours) add_enzyme->incubate deactivate Deactivate Enzymes (Heat to 90-100°C) incubate->deactivate clarify Centrifuge/Filter deactivate->clarify final_extract Clarified Extract (this compound + simple sugars) clarify->final_extract next_step Proceed to further purification final_extract->next_step Troubleshooting_Logic cluster_ethanol Ethanol Precipitation cluster_enzyme Enzymatic Hydrolysis start Problem with Polysaccharide Removal incomplete_ppt Incomplete Precipitation? start->incomplete_ppt sticky_pellet Sticky Pellet? start->sticky_pellet co_ppt Co-Precipitation? start->co_ppt low_efficiency Low Degradation Efficiency? start->low_efficiency solution_incomplete Increase Ethanol Conc. Incubate longer at 4°C incomplete_ppt->solution_incomplete Yes solution_sticky High-speed Centrifugation Freeze-drying sticky_pellet->solution_sticky Yes solution_co_ppt Optimize pH Re-dissolve and Re-precipitate co_ppt->solution_co_ppt Yes solution_efficiency Check pH/Temp Use Enzyme Cocktail Increase Incubation Time low_efficiency->solution_efficiency Yes

References

Technical Support Center: Stereoselective Synthesis of N-Methylcoclaurine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers engaged in the chemical synthesis of N-Methylcoclaurine, with a specific focus on minimizing and controlling epimerization.

Frequently Asked Questions (FAQs)

Q1: What is epimerization and why is it a concern in this compound synthesis?

A1: Epimerization is the change in configuration at one of several stereocenters in a molecule. This compound has a critical stereocenter at the C-1 position of the tetrahydroisoquinoline core. The biological activity of this compound and its downstream derivatives is highly dependent on the specific stereoisomer ((S)- or (R)-). Uncontrolled epimerization leads to a mixture of diastereomers, which can be challenging to separate and reduces the yield of the desired biologically active product.

Q2: At which stage of the this compound synthesis is epimerization most likely to occur?

A2: The Pictet-Spengler reaction, a key step in forming the tetrahydroisoquinoline core, is the most critical stage for controlling stereochemistry. The reaction conditions, including temperature, pH (acid catalyst), and solvent, significantly influence the diastereomeric outcome. Epimerization can also be induced under harsh basic or acidic conditions during workup or subsequent reaction steps.

Q3: What are the primary synthetic routes to this compound, and which offers better stereocontrol?

A3: The two primary routes are the Pictet-Spengler reaction and the Bischler-Napieralski reaction followed by reduction.

  • Pictet-Spengler Reaction: This involves the condensation of a β-arylethylamine with an aldehyde followed by ring closure. While powerful, it is prone to epimerization if not carefully controlled. Modern variations, such as those employing chiral auxiliaries or forming N-acyliminium ions, offer significantly improved stereocontrol.

  • Bischler-Napieralski Reaction: This involves the cyclization of a β-arylethylamide to a dihydroisoquinoline, which is then reduced to the tetrahydroisoquinoline. While this route can be effective, the reduction step can also lead to a mixture of diastereomers if a non-stereoselective reducing agent is used.

For achieving high stereoselectivity, the modified Pictet-Spengler reactions are generally preferred.

Troubleshooting Guides

Problem 1: My reaction is producing a mixture of this compound epimers with a low diastereomeric ratio (d.r.).

This is a common issue, often stemming from suboptimal conditions in the Pictet-Spengler reaction.

Troubleshooting Workflow

troubleshooting_epimerization cluster_solutions Potential Solutions start Low Diastereomeric Ratio Observed confirm Confirm Epimer Presence (1H NMR, Chiral HPLC) start->confirm check_temp Review Reaction Temperature confirm->check_temp check_acid Evaluate Acid Catalyst confirm->check_acid check_time Assess Reaction Time confirm->check_time check_solvent Consider Solvent Effects confirm->check_solvent lower_temp Lower Temperature (e.g., 0 °C to -78 °C) check_temp->lower_temp milder_acid Use Milder/Bulky Acid (e.g., CSA, TFA with caution) check_acid->milder_acid optimize_time Optimize Reaction Time (Monitor by TLC/LC-MS) check_time->optimize_time change_solvent Change Solvent (e.g., Aprotic like CH2Cl2) check_solvent->change_solvent implement_solutions Implement Corrective Actions lower_temp->implement_solutions milder_acid->implement_solutions optimize_time->implement_solutions change_solvent->implement_solutions

Caption: Troubleshooting workflow for low diastereoselectivity.

Detailed Steps:

  • Confirm Epimer Formation: First, unequivocally confirm the presence of the undesired epimer using analytical techniques.

    • ¹H NMR Spectroscopy: Diastereomers will often show distinct signals for protons near the stereocenter (e.g., the C1-H). Look for doubling of these signals.

    • Chiral HPLC: This is the most reliable method for separating and quantifying diastereomers.

  • Evaluate Reaction Conditions:

    • Temperature: Higher temperatures can provide enough energy to overcome the activation barrier for the retro-Pictet-Spengler reaction, which can lead to epimerization and favor the thermodynamically more stable product (which may not be the desired one).

    • Acid Catalyst: Strong acids and high concentrations can promote epimerization. The choice of acid is critical.

    • Reaction Time: Prolonged reaction times can allow the reaction to reach thermodynamic equilibrium, potentially increasing the proportion of the undesired epimer.

    • Solvent: The polarity and coordinating ability of the solvent can influence the stability of the transition state and impact the diastereoselectivity.

Problem 2: I have synthesized a mixture of epimers. How can I separate them?

Solution:

  • Flash Column Chromatography: If the diastereomers have sufficiently different polarities, they can sometimes be separated by careful flash chromatography on silica (B1680970) gel. This is often the first method to try but may not be effective for very similar epimers.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating diastereomers. Chiral stationary phases are ideal, but sometimes separation can be achieved on standard reverse-phase (e.g., C18) or normal-phase columns with careful optimization of the mobile phase.

  • Crystallization: Diastereomers have different solubilities. It may be possible to selectively crystallize one epimer from a suitable solvent system, leaving the other in the mother liquor.

Quantitative Data on Reaction Conditions

ParameterConditionExpected Outcome on DiastereoselectivityReference
Temperature Lower temperatures (e.g., 0 °C to -78 °C)Favors the kinetic product, often leading to higher diastereoselectivity.[General knowledge]
Higher temperatures (e.g., reflux)Can lead to equilibration and formation of the thermodynamic product, potentially lowering the d.r.[General knowledge]
Acid Catalyst Trifluoroacetic acid (TFA)Effective for cyclization but can be harsh and may lead to epimerization if not used carefully.[1]
Camphorsulfonic acid (CSA)A bulky chiral acid that can induce stereoselectivity.[2]
Lewis Acids (e.g., TiCl₄, BF₃·OEt₂)Can promote the reaction under milder conditions and influence the transition state geometry.[3]
Reaction Intermediate N-acyliminium ionFormation of an N-acyliminium ion intermediate generally leads to higher stereoselectivity due to a more organized transition state.[4][5]
Chiral Auxiliary e.g., Evans oxazolidinones, pseudoephedrineCovalently attaching a chiral auxiliary to the substrate can provide excellent stereocontrol.[1]

Experimental Protocols

Protocol 1: Diastereoselective Pictet-Spengler Reaction via N-Acyliminium Ion

This protocol is a representative method for achieving high diastereoselectivity.

protocol_ps start Start: β-arylethylamine step1 1. Acylation (e.g., Acyl chloride, Base, CH2Cl2, 0 °C) start->step1 step2 2. N-Acyliminium Ion Formation & Cyclization (Lewis Acid, -78 °C to RT) step1->step2 step3 3. Workup & Purification (Quench, Extraction, Chromatography) step2->step3 end Product: (S)-N-Methylcoclaurine (High d.r.) step3->end

Caption: Workflow for a diastereoselective Pictet-Spengler reaction.

Materials:

  • Protected Dopamine (B1211576) derivative (β-arylethylamine precursor)

  • 4-Hydroxyphenylacetaldehyde derivative

  • Acyl chloride (e.g., Chloroacetyl chloride)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Lewis Acid (e.g., TiCl₄, SnCl₄)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Amide Formation: To a solution of the protected dopamine derivative in anhydrous CH₂Cl₂ at 0 °C under an inert atmosphere, add a non-nucleophilic base (e.g., diisopropylethylamine). Slowly add the acyl chloride and stir for 1-2 hours until the reaction is complete (monitor by TLC).

  • Cyclization: Cool the reaction mixture to -78 °C. Add the 4-hydroxyphenylacetaldehyde derivative, followed by the dropwise addition of the Lewis acid.

  • Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching and Workup: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate at 0 °C. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the N-acylated precursor to this compound.

  • Final Steps: The N-acyl group can then be reduced (e.g., with LiAlH₄) to the N-methyl group, and protecting groups removed to yield the final product.

Protocol 2: Determination of Diastereomeric Ratio by ¹H NMR Spectroscopy

Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.

Data Acquisition (400 MHz or higher spectrometer):

  • Acquire a standard ¹H NMR spectrum.

  • Ensure a sufficient relaxation delay (d1) of at least 5 times the T₁ of the protons of interest (a value of 5-10 seconds is generally adequate) to ensure accurate integration.

  • Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.

Data Analysis:

  • Process the spectrum with appropriate phasing and baseline correction.

  • Identify well-resolved signals corresponding to each diastereomer. Protons at or near the C-1 stereocenter are often diastereotopic and will show separate signals.[6]

  • Carefully integrate the chosen pair of signals. The ratio of the integrals directly corresponds to the diastereomeric ratio.

Protocol 3: Separation of this compound Epimers by HPLC

Instrumentation:

  • HPLC system with a UV detector

  • Chiral stationary phase column (e.g., Chiralcel OD-H) or a high-resolution reverse-phase C18 column.

Method Development (General Guidelines):

  • Mobile Phase Screening (Reverse Phase):

    • Start with a mobile phase of acetonitrile (B52724) and water, both containing 0.1% formic acid or trifluoroacetic acid.

    • Run a gradient from low to high organic content (e.g., 10% to 90% acetonitrile) to determine the approximate retention time.

    • Optimize the separation by running isocratic methods with varying ratios of acetonitrile and water.

  • Mobile Phase Screening (Normal Phase with Chiral Column):

    • Use a mobile phase consisting of hexane (B92381) and isopropanol (B130326), with a small amount of a modifier like diethylamine (B46881) if needed.

    • Start with a low percentage of isopropanol (e.g., 5-10%) and gradually increase it to achieve good separation and reasonable retention times.

  • Optimization: Adjust the flow rate and column temperature to improve resolution and peak shape. A typical flow rate is 1.0 mL/min.

Data Analysis:

  • The ratio of the peak areas for the two separated diastereomers will give the diastereomeric ratio.

References

Technical Support Center: N-Methylcoclaurine (NMC) Analysis in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of N-Methylcoclaurine (NMC) in biological matrices. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and improving the limit of detection for NMC.

Frequently Asked Questions (FAQs)

General Information

  • What is this compound (NMC)? this compound is a benzylisoquinoline alkaloid found in various plant species. It serves as a crucial intermediate in the biosynthesis of a wide range of other alkaloids, including morphine and codeine.[1][2]

  • Why is the sensitive detection of NMC in biological samples important? Sensitive detection is critical for pharmacokinetic studies, understanding the metabolic fate of NMC, and for potential biomarker applications. In drug development, accurately quantifying low levels of NMC and its metabolites is essential for assessing the safety and efficacy of related compounds.

Sample Preparation

  • What are the most common biological samples used for NMC analysis? Typical biological matrices include plasma, serum, and urine.[3][4][5] The choice of sample depends on the specific research question and the expected concentration of NMC.

  • Which sample preparation technique is recommended for NMC analysis? The choice of technique depends on the sample matrix and the required sensitivity. Common methods include:

    • Protein Precipitation (PPT): A simple and fast method, but it may not effectively remove all interfering substances, potentially leading to significant matrix effects.[3]

    • Liquid-Liquid Extraction (LLE): Can provide cleaner extracts than PPT but may be more labor-intensive and have lower recovery for polar analytes.[4]

    • Solid-Phase Extraction (SPE): Generally provides the cleanest extracts, significantly reducing matrix effects and improving the limit of detection.[3][6]

  • How can I minimize the degradation of NMC during sample storage and preparation? NMC, like many alkaloids, can be susceptible to degradation. To ensure sample stability, it is recommended to store samples at -80°C.[7] During preparation, work with samples on ice to minimize enzymatic activity and consider using antioxidants if oxidative degradation is a concern.[8][9] Adjusting the pH of the sample to be acidic (pH 2-4) can also improve the stability of many alkaloids.[7]

Chromatography and Mass Spectrometry

  • What type of chromatography is best suited for NMC analysis? Ultra-High-Performance Liquid Chromatography (UPLC) coupled with tandem mass spectrometry (MS/MS) is the preferred method for its high resolution, sensitivity, and specificity.[4][10] A C18 column is commonly used for the separation of benzylisoquinoline alkaloids.[11]

  • What are matrix effects and how can they be minimized? Matrix effects are the suppression or enhancement of the analyte's ionization by co-eluting compounds from the biological matrix.[12][13] This can lead to inaccurate quantification. To minimize matrix effects, you can:

    • Optimize sample cleanup using techniques like SPE.[3][6]

    • Improve chromatographic separation to resolve NMC from interfering compounds.[13]

    • Use a stable isotope-labeled internal standard, which is the most effective way to compensate for matrix effects.[12][14]

Quantitative Data on Related Benzylisoquinoline Alkaloids

AnalyteMatrixMethodLLOQLOD
Tropane AlkaloidsBloodLC-MS/MS0.05–100 ng/mL0.02-0.05 ng/mL
Tropane AlkaloidsUrineLC-MS/MS0.2–100 ng/mL0.02-0.05 ng/mL
Liensinine AlkaloidRat PlasmaHPLC-MS/MS0.05 ng/mL0.001 ng/mL
Lupin AlkaloidsLupinsHPLC-MS/MS1-25 µg/Kg-
N-benzylpiperazineHuman PlasmaGC-MS82.7 ng/mL24.8 ng/mL

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) of NMC from Human Plasma
  • Sample Preparation: To 500 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard solution (e.g., this compound-d3).

  • pH Adjustment: Add 100 µL of 0.1 M sodium hydroxide (B78521) to basify the sample to a pH of approximately 9-10.

  • Extraction: Add 2 mL of an extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of dichloromethane (B109758) and isopropanol). Vortex for 5 minutes.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Evaporation: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase and inject it into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) of NMC from Human Urine
  • Sample Pre-treatment: To 1 mL of urine, add 50 µL of an internal standard and 500 µL of a suitable buffer (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0).

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow flow rate (e.g., 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol to remove interferences.

  • Elution: Elute the NMC with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase for LC-MS/MS analysis.

Protocol 3: UPLC-MS/MS Analysis of NMC
  • Chromatographic System: UPLC system coupled to a triple quadrupole mass spectrometer.

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for NMC and its internal standard.

Troubleshooting Guide

Issue: Low Analyte Recovery

  • Question: My recovery of NMC is consistently low. What are the possible causes and how can I troubleshoot this?

    • Answer: Low recovery can be due to several factors. First, evaluate your extraction efficiency by comparing pre-extraction and post-extraction spiked samples.[14] If the extraction is the issue, consider optimizing the pH of your sample, as the charge state of NMC will affect its solubility and interaction with extraction solvents or SPE sorbents.[9] For LLE, try different organic solvents. For SPE, ensure proper conditioning of the cartridge and that the elution solvent is strong enough to desorb the analyte.[15] Also, check for analyte degradation by keeping samples on ice and protecting them from light.[8][9]

Issue: Poor Peak Shape

  • Question: I am observing poor chromatographic peak shape (e.g., tailing or fronting) for NMC. What should I do?

    • Answer: Poor peak shape can be caused by matrix overload or issues with the analytical column. Try diluting your sample extract before injection.[16] Ensure that your reconstitution solvent is compatible with the initial mobile phase. If the problem persists, consider using a new column or a column with a different chemistry.

Issue: High Background Noise in Mass Spectrometry

  • Question: My mass spectrometry data shows high background noise, which is affecting my limit of detection. How can I reduce it?

    • Answer: High background noise often originates from the sample matrix or contaminated solvents. Improve your sample cleanup by using a more rigorous SPE protocol.[3][6] Always use high-purity, LC-MS grade solvents and reagents.[17] A divert valve can also be used to direct the early and late eluting parts of the chromatogram, which often contain high concentrations of matrix components, to waste instead of the mass spectrometer.[18]

Issue: Inconsistent Results Between Replicates

  • Question: I am getting high variability in my results between replicates. What could be the reason?

    • Answer: Inconsistent results are often due to variability in the sample preparation process.[14] Ensure that all manual steps, such as vortexing and evaporation, are performed consistently for all samples.[14] Pipetting errors can also contribute to variability, so ensure your pipettes are properly calibrated.[14] The most effective way to correct for this variability is by using a stable isotope-labeled internal standard.[14]

Visualizations

Improving_LOD_Workflow cluster_SamplePrep Sample Preparation Optimization cluster_Chromatography Chromatographic Method Development cluster_MS Mass Spectrometry Tuning PPT Protein Precipitation MatrixEffects Assess Matrix Effects PPT->MatrixEffects LLE Liquid-Liquid Extraction LLE->MatrixEffects SPE Solid-Phase Extraction SPE->MatrixEffects Column Column Selection (C18) MobilePhase Mobile Phase Optimization Column->MobilePhase Gradient Gradient Adjustment MobilePhase->Gradient cluster_MS cluster_MS Gradient->cluster_MS IonSource Ion Source Parameters MRM MRM Transition Optimization IonSource->MRM InternalStandard Use Stable Isotope-Labeled Internal Standard MRM->InternalStandard Start Start: Low NMC Signal cluster_SamplePrep cluster_SamplePrep Start->cluster_SamplePrep cluster_Chromatography cluster_Chromatography MatrixEffects->cluster_Chromatography End Achieve Improved LOD InternalStandard->End

Caption: Workflow for improving the limit of detection of this compound.

NMC_Biosynthesis Dopamine Dopamine NCS Norcoclaurine Synthase (NCS) Dopamine->NCS HPAA 4-Hydroxyphenylacetaldehyde (4-HPAA) HPAA->NCS Norcoclaurine (S)-Norcoclaurine NCS->Norcoclaurine CNMT Coclaurine N-methyltransferase (CNMT) Norcoclaurine->CNMT SAM S-adenosyl-L-methionine (SAM) SAM->CNMT NMC (S)-N-Methylcoclaurine CNMT->NMC Further_Alkaloids Further Benzylisoquinoline Alkaloids (e.g., Codeine, Morphine) NMC->Further_Alkaloids

Caption: Biosynthetic pathway of this compound.

Low_Recovery_Troubleshooting Start Low NMC Recovery CheckExtraction Is Extraction Inefficient? Start->CheckExtraction CheckDegradation Is Analyte Degrading? CheckExtraction->CheckDegradation No OptimizeExtraction Optimize Extraction: - Adjust pH - Change Solvent/Sorbent - Modify Elution CheckExtraction->OptimizeExtraction Yes CheckMatrix Are Matrix Effects Suppressive? CheckDegradation->CheckMatrix No StabilizeAnalyte Stabilize Analyte: - Keep on Ice - Protect from Light - Use Antioxidants CheckDegradation->StabilizeAnalyte Yes MitigateMatrix Mitigate Matrix Effects: - Improve Sample Cleanup - Optimize Chromatography CheckMatrix->MitigateMatrix Yes Resolved Recovery Improved OptimizeExtraction->Resolved StabilizeAnalyte->Resolved MitigateMatrix->Resolved

Caption: Logical diagram for troubleshooting low recovery of this compound.

References

long-term storage and stability of N-Methylcoclaurine analytical standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the long-term storage, stability, and handling of N-Methylcoclaurine analytical standards.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound analytical standards?

A1: For long-term stability, solid this compound should be stored in a tightly sealed container, protected from light, at -20°C. Under these conditions, the standard is expected to be stable for up to three years.[1]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in organic solvents such as DMSO, chloroform, dichloromethane, ethyl acetate, and acetone.[2] To prepare a stock solution, dissolve the solid standard in a suitable anhydrous solvent. For long-term storage of stock solutions, it is recommended to store them in tightly sealed vials at -80°C for up to one year.[1] For shorter-term storage, aliquots can be kept at -20°C for several months.[2] It is advisable to prepare and use solutions on the same day if possible to minimize degradation.[2]

Q3: What are the primary factors that can cause the degradation of this compound?

A3: Based on the chemical structure of this compound, a benzylisoquinoline alkaloid with phenolic hydroxyl groups and a tertiary amine, the primary factors contributing to degradation are expected to be:

  • Oxidation: The phenolic hydroxyl groups are susceptible to oxidation, which can be accelerated by exposure to air and light.

  • pH Extremes: Strong acidic or basic conditions can lead to hydrolysis or other structural rearrangements.

  • Elevated Temperatures: Higher temperatures can accelerate both oxidative and hydrolytic degradation.

  • Light Exposure: Photodegradation can occur, particularly in solution.

Q4: Are there any specific handling precautions for this compound?

A4: Yes, the following precautions should be taken:

  • Allow the vial of solid standard to equilibrate to room temperature for at least an hour before opening to prevent condensation of moisture.

  • Handle the compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses.

  • Protect from light by using amber vials or by wrapping vials in aluminum foil.

  • For accurate concentration, ensure the compound is fully dissolved before making further dilutions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Inconsistent analytical results (e.g., variable peak areas) 1. Degradation of the stock solution. 2. Incomplete dissolution of the solid standard. 3. Adsorption to container surfaces.1. Prepare fresh stock solutions from the solid standard. Ensure proper storage of stock solutions at -80°C. 2. Sonicate the solution to ensure complete dissolution. 3. Use silanized glass vials for storing solutions.
Appearance of unexpected peaks in the chromatogram 1. Degradation of the this compound standard. 2. Contamination of the solvent or analytical system.1. Perform a forced degradation study (see experimental protocols) to identify potential degradation products. 2. Run a blank (solvent only) to check for system contamination. Use high-purity solvents.
Difficulty in dissolving the solid standard 1. Use of an inappropriate solvent. 2. Low temperature of the solvent.1. Use one of the recommended solvents: DMSO, chloroform, dichloromethane, ethyl acetate, or acetone.[2] 2. Ensure the solvent is at room temperature. Gentle warming and sonication can aid dissolution.

Stability Data Summary

While specific quantitative long-term stability data for this compound is not extensively available in the public domain, the following table summarizes the recommended storage conditions based on supplier information.

Form Storage Temperature Recommended Duration Reference
Solid Powder-20°CUp to 3 years[1]
In Solvent-80°CUp to 1 year[1]
In Solvent-20°CSeveral months[2]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol (B129727).

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 8 hours. Neutralize with 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 48 hours. Also, heat a solution of the standard in methanol at 60°C for 48 hours.

  • Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC-UV/MS method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV/MS Method for this compound

This method is designed to separate this compound from its potential degradation products.

  • Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) and a Mass Spectrometer (MS).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • UV Detection: 280 nm.

  • MS Detection (ESI+): Scan range m/z 100-500.

Visualizations

This compound Degradation Pathway nmc This compound oxidation Oxidation (e.g., H2O2, light, air) nmc->oxidation ph_stress pH Stress (Acid/Base Hydrolysis) nmc->ph_stress oxidized_products Oxidized Products (e.g., N-oxide, quinone-type structures) oxidation->oxidized_products hydrolytic_products Hydrolytic/Rearrangement Products ph_stress->hydrolytic_products

Caption: Plausible degradation pathways for this compound.

Stability Testing Workflow start Prepare this compound Stock Solution (1 mg/mL) stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (0.1 M HCl, 60°C) stress->acid Stress base Base Hydrolysis (0.1 M NaOH, 60°C) stress->base oxidation Oxidation (3% H2O2, RT) stress->oxidation thermal Thermal (80°C solid, 60°C solution) stress->thermal photo Photolytic (ICH Q1B) stress->photo control Unstressed Control stress->control Control analysis Analyze all samples by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis control->analysis evaluation Evaluate Degradation (%) and Identify Degradants analysis->evaluation

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Optimizing N-Methylcoclaurine Enzymatic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing enzymatic reactions involving N-Methylcoclaurine. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Troubleshooting Guide

Encountering issues with your enzymatic assays? This guide addresses common problems and offers targeted solutions.

Issue Potential Cause(s) Recommended Solution(s)
No or Low Product Formation Inactive enzyme- Ensure proper enzyme storage (-80°C in appropriate buffer).- Perform a positive control with a known active enzyme batch.- Check for repeated freeze-thaw cycles which can denature the enzyme.
Incorrect assay conditions- Verify the pH and temperature of your reaction mixture are optimal for the specific enzyme (see --INVALID-LINK--).- Ensure all reagents are at the correct concentration.
Substrate degradation- Prepare substrate solutions fresh before use.- Store substrates under recommended conditions to prevent degradation.
Presence of inhibitors- Check for potential inhibitors in your sample or reagents (e.g., EDTA, heavy metal ions).[1] - Run a control reaction with and without the sample matrix to test for inhibition.
High Background Signal Non-enzymatic reaction- Run a no-enzyme control (all reaction components except the enzyme) to measure the rate of non-enzymatic product formation.
Contaminated reagents- Use high-purity reagents and sterile, nuclease-free water.- Filter-sterilize buffer solutions.
Inconsistent Results Pipetting errors- Calibrate your pipettes regularly.- Use positive displacement pipettes for viscous solutions.
Temperature fluctuations- Use a calibrated water bath or incubator to maintain a constant reaction temperature.[2] - Ensure all reaction components are equilibrated to the reaction temperature before starting the assay.[3]
Improper mixing- Gently mix the reaction components thoroughly by pipetting or vortexing at a low speed.

Frequently Asked Questions (FAQs)

Q1: What are the optimal pH and temperature for the key enzymes in the this compound biosynthesis pathway?

A1: The optimal conditions can vary depending on the specific enzyme and its source organism. Below is a summary of reported optimal pH and temperature ranges for key enzymes.

Q2: How can I determine the initial velocity of my enzyme reaction?

A2: To determine the initial velocity, it is crucial to measure product formation in the linear range of the reaction, where less than 10% of the substrate has been converted.[3] This can be achieved by performing a time-course experiment with varying enzyme concentrations.[3]

Q3: My enzyme activity is lower than expected. What are some common causes?

A3: Lower than expected enzyme activity can be due to several factors including suboptimal pH or temperature, enzyme degradation from improper storage or handling, the presence of inhibitors in your sample, or inaccurate substrate concentration. Refer to the --INVALID-LINK-- for detailed solutions.

Q4: What should I use as a negative control in my enzymatic assay?

A4: A proper negative control should contain all the reaction components except the enzyme. This will help you to identify any non-enzymatic product formation or background signal.

Q5: How critical is the buffer composition for the enzymatic reaction?

A5: The choice of buffer and its ionic strength can significantly impact enzyme activity. It is important to use a buffer system that maintains the optimal pH for the enzyme and does not interfere with the reaction.[2]

Data Presentation

The optimal pH and temperature for key enzymes in the this compound biosynthesis pathway are summarized below.

EnzymeOrganismOptimal pHOptimal Temperature (°C)
Norcoclaurine 6-O-methyltransferase (6OMT) Stephania tetrandra (St6OMT2)6.030
Nelumbo nucifera (NnOMT6)8.037
Coclaurine (B195748) N-methyltransferase (CNMT) Coptis japonica7.0Not Specified
General (from BIA-producing plants)7.5 - 9.035 - 45
This compound 3'-hydroxylase (CYP80B1) Eschscholzia californica7.535

Experimental Protocols

Detailed methodologies for key enzymatic assays are provided below.

Protocol 1: Norcoclaurine 6-O-methyltransferase (6OMT) Assay

This protocol is a general guideline and may require optimization for specific 6OMT enzymes.

Materials:

  • Purified 6OMT enzyme

  • (S)-Norcoclaurine (substrate)

  • S-adenosyl-L-methionine (SAM) (co-substrate)

  • Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 8.0)[4]

  • Stop Solution (e.g., 2 M HCl)

  • HPLC system for product analysis

Procedure:

  • Prepare a reaction mixture containing the assay buffer, (S)-norcoclaurine, and SAM at desired concentrations.

  • Equilibrate the reaction mixture to the optimal temperature (e.g., 37°C).[4]

  • Initiate the reaction by adding the purified 6OMT enzyme.

  • Incubate the reaction for a specific time period within the linear range of the reaction.

  • Stop the reaction by adding the stop solution.

  • Analyze the formation of (S)-coclaurine using an HPLC system.

Protocol 2: Coclaurine N-methyltransferase (CNMT) Assay

This protocol provides a general framework for assessing CNMT activity.

Materials:

  • Purified CNMT enzyme

  • (S)-Coclaurine (substrate)

  • S-adenosyl-L-methionine (SAM) (co-substrate)

  • Assay Buffer (e.g., Tris-HCl, pH 7.0-9.0)

  • Stop Solution (e.g., 10% Trichloroacetic acid)

  • LC-MS system for product analysis

Procedure:

  • Set up a reaction mixture with assay buffer, (S)-coclaurine, and SAM.

  • Pre-incubate the mixture at the optimal temperature (e.g., 35-45°C).[5]

  • Start the reaction by adding the purified CNMT enzyme.

  • Allow the reaction to proceed for a predetermined time.

  • Terminate the reaction by adding the stop solution.

  • Quantify the production of this compound using LC-MS.

Protocol 3: this compound 3'-hydroxylase (CYP80B1) Assay

This protocol outlines a method for measuring the activity of CYP80B1, a cytochrome P450 enzyme.

Materials:

  • Microsomes containing recombinant CYP80B1 and a cytochrome P450 reductase

  • (S)-N-methylcoclaurine (substrate)

  • NADPH

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[6]

  • Stop Solution (e.g., Acetonitrile)

  • HPLC or LC-MS system for product analysis

Procedure:

  • Combine the microsomes, (S)-N-methylcoclaurine, and assay buffer in a reaction tube.

  • Equilibrate the mixture to the optimal temperature (e.g., 35°C).[6]

  • Initiate the reaction by adding NADPH.

  • Incubate for a specific duration, ensuring the reaction is in the linear range.

  • Stop the reaction by adding the stop solution.

  • Analyze the formation of 3'-hydroxy-N-methylcoclaurine by HPLC or LC-MS.

Visualizations

The following diagrams illustrate the this compound biosynthetic pathway and a general experimental workflow.

N_Methylcoclaurine_Biosynthesis_Pathway L_Tyrosine L-Tyrosine Dopamine Dopamine L_Tyrosine->Dopamine p_Hydroxyphenylacetaldehyde 4-Hydroxyphenyl- acetaldehyde L_Tyrosine->p_Hydroxyphenylacetaldehyde S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine NCS p_Hydroxyphenylacetaldehyde->S_Norcoclaurine S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine 6OMT S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->S_N_Methylcoclaurine CNMT S_3_Hydroxy_N_Methylcoclaurine (S)-3'-Hydroxy- This compound S_N_Methylcoclaurine->S_3_Hydroxy_N_Methylcoclaurine CYP80B1 S_Reticuline (S)-Reticuline S_3_Hydroxy_N_Methylcoclaurine->S_Reticuline 4'OMT Experimental_Workflow Prep 1. Prepare Reaction Mixture (Buffer, Substrate, Co-substrate) Equilibrate 2. Equilibrate to Optimal Temperature Prep->Equilibrate Initiate 3. Initiate Reaction (Add Enzyme) Equilibrate->Initiate Incubate 4. Incubate at Optimal Temperature Initiate->Incubate Stop 5. Stop Reaction Incubate->Stop Analyze 6. Analyze Product Formation (HPLC, LC-MS) Stop->Analyze

References

minimizing solvent effects in N-Methylcoclaurine NMR analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent effects during the NMR analysis of N-Methylcoclaurine.

Frequently Asked Questions (FAQs)

Q1: What is the best starting solvent for this compound NMR analysis?

Based on solubility data, this compound is soluble in a variety of common deuterated solvents including chloroform-d (B32938) (CDCl₃), dichloromethane-d₂ (CD₂Cl₂), dimethyl sulfoxide-d₆ (DMSO-d₆), and acetone-d₆. For initial trials, chloroform-d (CDCl₃) is often a good starting point due to its ability to dissolve a wide range of organic compounds. However, be aware of potential issues with acidic impurities in CDCl₃ that can affect the spectra of nitrogen-containing compounds like this compound.

Q2: My peaks in the aromatic region are overlapping with the residual solvent peak of CDCl₃. What should I do?

If the aromatic signals of this compound overlap with the residual CHCl₃ peak (around 7.26 ppm), you can try switching to a different solvent.[1] Acetone-d₆ is a good alternative as its residual peak appears at a much higher field (around 2.05 ppm), which is typically outside the aromatic region.[1]

Q3: The hydroxyl (-OH) and amine (N-H) proton signals are broad or not visible. Is this normal?

Yes, this is a common phenomenon for protons attached to heteroatoms like oxygen and nitrogen. These protons can undergo chemical exchange with each other or with trace amounts of water in the solvent. This exchange can lead to significant peak broadening or even cause the signal to disappear entirely.

To confirm the presence of these exchangeable protons, you can add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The -OH and N-H peaks should disappear or significantly decrease in intensity due to the exchange of protons for deuterium.[1]

Q4: I am observing very broad peaks for all signals of this compound. What are the possible causes?

Broad peaks in an NMR spectrum can arise from several factors:

  • Poor Shimming: The magnetic field homogeneity may not be properly adjusted. Try re-shimming the spectrometer.[1]

  • Sample Inhomogeneity: The sample may not be fully dissolved or may contain suspended particles. Ensure complete dissolution and filter the sample if necessary.[1]

  • High Concentration: A highly concentrated sample can lead to increased viscosity and molecular aggregation, resulting in broader lines. Try diluting your sample.[1]

  • Chemical Exchange: As this compound is an alkaloid with a tertiary amine, it can be sensitive to the pH of the solution. Traces of acid in the NMR solvent (especially CDCl₃) can lead to a dynamic equilibrium between the free base and its protonated form, causing peak broadening.[2]

  • Paramagnetic Impurities: The presence of paramagnetic metal ions can cause significant line broadening. Ensure all glassware is thoroughly cleaned.

Q5: Can the solvent affect the chemical shifts of this compound?

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the NMR analysis of this compound.

Issue 1: Poor Solubility
  • Symptom: The sample does not fully dissolve in the chosen deuterated solvent, leading to a cloudy solution or visible solid particles.

  • Troubleshooting Steps:

    • Consult Solubility Data: this compound is reported to be soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone.

    • Try a More Polar Solvent: If you are using a less polar solvent like CDCl₃ and observing poor solubility, switch to a more polar aprotic solvent like DMSO-d₆ or acetone-d₆.

    • Gentle Warming and Sonication: Gently warm the sample vial and sonicate for a few minutes to aid dissolution.

    • Check Compound Purity: Impurities in your sample might be insoluble.

Issue 2: Broad or Distorted Peaks
  • Symptom: NMR signals are significantly broader than expected, leading to a loss of resolution and difficulty in interpreting coupling patterns.

  • Troubleshooting Workflow:

    Caption: Troubleshooting workflow for broad NMR peaks.

Issue 3: Sample Degradation in CDCl₃
  • Symptom: Over time, new peaks appear in the NMR spectrum, suggesting the sample is degrading. This can be a concern for acid-sensitive compounds in CDCl₃, which can contain trace amounts of HCl.

  • Mitigation Strategies:

    • Use Fresh, High-Purity Solvent: Use a new, sealed ampule of high-purity CDCl₃.

    • Neutralize the Solvent: Pass the CDCl₃ through a small plug of basic alumina (B75360) or add anhydrous potassium carbonate to the solvent bottle to neutralize any acidic impurities.[2]

    • Minimize Acquisition Time: Prepare the sample immediately before analysis and minimize the time it spends in the NMR tube.

    • Switch to an Aprotic, Neutral Solvent: If degradation persists, use a less reactive solvent such as acetone-d₆ or benzene-d₆.

Quantitative Data Summary

The following table provides typical residual proton (¹H) and carbon (¹³C) chemical shifts for common deuterated solvents. This information is crucial for identifying solvent peaks and avoiding regions of spectral overlap.

Deuterated SolventFormula¹H Residual Peak (ppm)¹³C Residual Peak (ppm)
Chloroform-dCDCl₃7.26 (singlet)77.16 (triplet)
Acetone-d₆(CD₃)₂CO2.05 (quintet)206.26, 29.84 (multiplets)
Dimethyl Sulfoxide-d₆(CD₃)₂SO2.50 (quintet)39.52 (multiplet)
Methanol-d₄CD₃OD3.31 (quintet), 4.87 (singlet, H₂O)49.00 (multiplet)
Deuterium OxideD₂O4.79 (singlet, HDO)-

Note: Chemical shifts can vary slightly depending on temperature, concentration, and the specific batch of solvent.

Experimental Protocols

Protocol 1: Standard Sample Preparation for ¹H NMR
  • Weighing: Accurately weigh 2-5 mg of this compound into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to the vial.

  • Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved. If necessary, gentle warming or brief sonication can be applied. Visually inspect the solution to ensure it is clear and free of particulate matter.

  • Filtering (if necessary): If any solid particles are visible, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.

  • Transfer: Carefully transfer the clear solution into a 5 mm NMR tube.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly.

  • Analysis: Insert the tube into the NMR spectrometer and proceed with data acquisition.

Protocol 2: D₂O Exchange for Identification of Labile Protons
  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of this compound following Protocol 1.

  • D₂O Addition: Remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.

  • Mixing: Cap the tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate proton-deuterium exchange.

  • Re-acquisition: Re-insert the tube into the spectrometer and acquire another ¹H NMR spectrum using the same parameters.

  • Analysis: Compare the two spectra. The signals corresponding to the hydroxyl (-OH) and amine (N-H) protons should be significantly reduced in intensity or absent in the second spectrum.

Visualizations

Signaling Pathway of Solvent-Analyte Interaction

The following diagram illustrates the potential interactions between this compound and different types of NMR solvents, which can lead to observable effects in the NMR spectrum.

Solvent_Interaction cluster_solvents Deuterated Solvents cluster_effects Potential NMR Spectral Effects Analyte This compound (with -OH, N-CH3 groups) Aprotic_Nonpolar Aprotic Non-polar (e.g., C6D6) Analyte->Aprotic_Nonpolar interacts via van der Waals Aprotic_Polar Aprotic Polar (e.g., CDCl3, DMSO-d6) Analyte->Aprotic_Polar interacts via dipole-dipole Protic_Polar Protic Polar (e.g., CD3OD, D2O) Analyte->Protic_Polar interacts via H-bonding Anisotropic Anisotropic Effects (Shielding/Deshielding) Aprotic_Nonpolar->Anisotropic HBonding Hydrogen Bonding (Peak Broadening, Shift Changes) Aprotic_Polar->HBonding AcidBase Acid-Base Interaction (Peak Broadening) Aprotic_Polar->AcidBase if acidic impurities Protic_Polar->HBonding ProtonExchange Proton Exchange (Signal Disappearance) Protic_Polar->ProtonExchange

Caption: Solvent-analyte interactions and their potential NMR effects.

References

Technical Support Center: Troubleshooting Poor Peak Shape in N-Methylcoclaurine Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic analysis of N-Methylcoclaurine. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on resolving common issues related to poor peak shape in High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for this compound?

A1: As a basic benzylisoquinoline alkaloid, this compound contains amine functional groups. These groups are prone to secondary interactions with acidic silanol (B1196071) groups present on the surface of traditional silica-based reversed-phase columns (e.g., C18). This interaction is a primary cause of peak tailing.[1][2] To mitigate this, consider using a highly deactivated, end-capped column or operating the mobile phase at a low pH to suppress the ionization of the silanol groups.[1]

Q2: Why am I observing peak fronting in my this compound chromatogram?

A2: Peak fronting for this compound is often an indication of column overload. This can happen if the sample concentration is too high or the injection volume is too large.[2] Another potential cause is a mismatch between the sample solvent and the mobile phase, where the sample is dissolved in a solvent significantly stronger than the initial mobile phase conditions.[2]

Q3: Can the pH of the mobile phase significantly impact the peak shape of this compound?

A3: Yes, the pH of the mobile phase is a critical parameter. Since this compound is a basic compound, its degree of ionization is highly dependent on the mobile phase pH. Operating at a pH that is at least two units away from the pKa of this compound will ensure it is in a single ionic state (either fully protonated or deprotonated), which generally results in sharper, more symmetrical peaks. In reversed-phase chromatography, a lower pH (e.g., 2.5-3.5) is often used to protonate the analyte and suppress silanol interactions, leading to improved peak shape.[1]

Q4: What are some recommended starting conditions for HPLC analysis of this compound?

A4: A good starting point for the analysis of this compound and related alkaloids is a reversed-phase C18 column. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier like acetonitrile (B52724) or methanol. A gradient elution is often employed to achieve good separation.

Troubleshooting Guides

Issue 1: Peak Tailing

Peak tailing is characterized by an asymmetry factor (As) greater than 1.2 and is a common problem when analyzing basic compounds like this compound.

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed check_column Is the column appropriate for basic compounds? start->check_column change_column Switch to an end-capped or hybrid particle C18 column. check_column->change_column No check_ph Is the mobile phase pH optimized? check_column->check_ph Yes change_column->check_ph adjust_ph Adjust mobile phase pH to < 3.5 or use a buffer. check_ph->adjust_ph No check_modifier Is a mobile phase modifier being used? check_ph->check_modifier Yes adjust_ph->check_modifier add_modifier Add a competing base (e.g., 0.1% Triethylamine). check_modifier->add_modifier No check_overload Is the column overloaded? check_modifier->check_overload Yes add_modifier->check_overload reduce_load Decrease sample concentration or injection volume. check_overload->reduce_load Yes end Symmetrical Peak Achieved check_overload->end No reduce_load->end

Caption: Troubleshooting workflow for peak tailing.

Quantitative Data Summary: Effect of Mobile Phase pH on Peak Asymmetry

Mobile Phase pHAnalytePeak Asymmetry (As)
7.0Basic Compound> 2.0
3.0Basic Compound1.2 - 1.5
2.5Basic Compound< 1.2

Note: This table presents generalized data for basic compounds on a standard C18 column. Actual values for this compound may vary.

Issue 2: Peak Fronting

Peak fronting, with an asymmetry factor (As) less than 0.8, often points to issues with the sample or its introduction onto the column.

Troubleshooting Workflow for Peak Fronting

G start Peak Fronting Observed check_overload Is the column overloaded (mass or volume)? start->check_overload reduce_load Dilute sample or reduce injection volume. check_overload->reduce_load Yes check_solvent Is the sample solvent stronger than the mobile phase? check_overload->check_solvent No reduce_load->check_solvent match_solvent Dissolve sample in mobile phase or a weaker solvent. check_solvent->match_solvent Yes check_column_integrity Is there a void or channel in the column packing? check_solvent->check_column_integrity No match_solvent->check_column_integrity replace_column Replace the column. check_column_integrity->replace_column Yes end Symmetrical Peak Achieved check_column_integrity->end No replace_column->end

Caption: Troubleshooting workflow for peak fronting.

Experimental Protocols

Protocol 1: Sample Preparation from Plant Material

This protocol outlines a general procedure for the extraction of this compound from plant matrices for HPLC analysis.

  • Grinding: Grind the dried plant material to a fine powder.

  • Extraction:

    • Macerate a known weight of the powdered plant material (e.g., 1 gram) with an appropriate solvent (e.g., 70% ethanol (B145695) or methanol) at room temperature.[3]

    • Use sonication or reflux for a defined period (e.g., 30-60 minutes) to enhance extraction efficiency.

  • Filtration: Filter the extract through a 0.45 µm or 0.22 µm syringe filter to remove particulate matter.[4]

  • Solvent Evaporation (Optional): If concentration is needed, evaporate the solvent under reduced pressure.

  • Reconstitution: Reconstitute the dried extract in the initial mobile phase or a solvent compatible with the HPLC method.

Protocol 2: UPLC-MS/MS Method for this compound Analysis

This protocol provides a starting point for the sensitive and selective analysis of this compound using UPLC-MS/MS.

Instrumentation and Conditions:

ParameterSetting
Column Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Start with 5-10% B, increase to 95% B over 5-10 minutes
Flow Rate 0.2 - 0.4 mL/min
Column Temperature 30 - 40 °C
Injection Volume 1 - 5 µL
MS Detection ESI Positive Mode
MRM Transitions To be optimized for this compound (Precursor ion m/z ~300.16)

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing sample Plant/Biological Sample extraction Extraction sample->extraction filtration Filtration extraction->filtration injection Injection filtration->injection separation UPLC Separation injection->separation detection MS/MS Detection separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification

Caption: UPLC-MS/MS analysis workflow.

References

Technical Support Center: Purification of N-Methylcoclaurine from Complex Plant Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of N-Methylcoclaurine from complex plant matrices.

Frequently Asked Questions (FAQs)

Q1: What are the common plant sources for this compound?

This compound is a benzylisoquinoline alkaloid found in various medicinal plants. Notable sources include members of the Nelumbonaceae family, such as the sacred lotus (B1177795) (Nelumbo nucifera), and plants from the Menispermaceae and Annonaceae families.[1][2][3] The concentration of this compound can vary depending on the plant part, geographical location, and harvest time.

Q2: What is the general strategy for purifying this compound from plant material?

The purification of this compound, a basic alkaloid, typically involves a multi-step process that leverages its physicochemical properties. The general workflow includes:

  • Extraction: Initial extraction from dried and powdered plant material using an organic solvent.

  • Acid-Base Partitioning: A liquid-liquid extraction technique to separate the basic alkaloids from neutral and acidic compounds.

  • Chromatographic Purification: Further purification using techniques like column chromatography and preparative High-Performance Liquid Chromatography (HPLC) to isolate this compound from other alkaloids and impurities.

Q3: How can I confirm the presence and purity of this compound in my fractions?

The presence and purity of this compound can be assessed using various analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and simple method to monitor the progress of the purification and to identify fractions containing the target compound.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative information on the purity of the sample.[4]

  • Mass Spectrometry (MS): Used for the identification of this compound based on its mass-to-charge ratio.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for final confirmation of the isolated compound.[1]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound in a question-and-answer format.

Low Extraction Yield

Q: I am getting a very low yield of the crude alkaloid extract. What could be the problem?

A: Low extraction yield can be attributed to several factors. Consider the following troubleshooting steps:

  • Improper Plant Material Preparation: Ensure the plant material is thoroughly dried and finely ground to maximize the surface area for solvent penetration.

  • Inappropriate Solvent Choice: The polarity of the extraction solvent is crucial. For this compound, polar solvents like methanol (B129727) or ethanol (B145695) are generally effective.[2] Consider performing small-scale extractions with different solvents to determine the optimal choice for your specific plant matrix.

  • Insufficient Extraction Time or Temperature: The extraction process may require more time or gentle heating to be efficient. However, be cautious with temperature as excessive heat can lead to the degradation of thermolabile compounds.

  • Inefficient Acid-Base Partitioning: Ensure the pH is adequately adjusted during the acid-base extraction steps. The aqueous acidic phase should be sufficiently acidic (pH 2-3) to protonate the alkaloids, and the aqueous basic phase should be sufficiently alkaline (pH 9-10) to deprotonate them for extraction into the organic solvent.

Poor Chromatographic Separation

Q: My column chromatography is not providing good separation of this compound from other compounds. What can I do?

A: Poor separation during column chromatography is a common issue. Here are some potential solutions:

  • Inappropriate Stationary Phase: Silica (B1680970) gel is commonly used for the purification of alkaloids. However, if you are experiencing issues with irreversible adsorption or poor separation, consider using a different stationary phase like alumina (B75360) or a modified silica gel.

  • Incorrect Mobile Phase Polarity: The polarity of the mobile phase (eluent) is critical for good separation. If your compound is not moving down the column, the eluent is likely not polar enough. Conversely, if all compounds are eluting together, the eluent is too polar. It is advisable to first optimize the solvent system using Thin-Layer Chromatography (TLC).

  • Column Overloading: Loading too much crude extract onto the column can lead to broad peaks and poor separation. Reduce the amount of sample loaded onto the column.

  • Sample Application: For better separation, the sample should be loaded onto the column in a narrow band. Dissolve the sample in a minimal amount of the mobile phase or a less polar solvent before loading.

Q: I am observing peak tailing in my HPLC analysis of this compound. How can I improve the peak shape?

A: Peak tailing for basic compounds like this compound in reverse-phase HPLC is often caused by interactions with residual silanol (B1196071) groups on the silica-based stationary phase. To mitigate this:

  • Use a Base-Deactivated Column: Employ a column that is specifically designed for the analysis of basic compounds, often labeled as "base-deactivated" or "end-capped."

  • Mobile Phase Additives: Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase to mask the active silanol sites.

  • Adjust Mobile Phase pH: Lowering the pH of the mobile phase can also help to reduce peak tailing.

Compound Degradation

Q: I suspect that my this compound is degrading during the purification process. What are the likely causes and how can I prevent it?

A: this compound, like many natural products, can be susceptible to degradation. Potential causes and preventive measures include:

  • pH Extremes: Strong acidic or basic conditions, especially when combined with heat, can lead to the degradation of alkaloids.[5] Use mild acidic and basic conditions during the acid-base partitioning and avoid prolonged exposure.

  • Oxidation: Exposure to air and light can cause oxidation. It is advisable to work in a well-ventilated area and protect the samples from direct light, for example, by using amber-colored glassware.

  • Thermal Degradation: High temperatures during solvent evaporation can cause degradation. Use a rotary evaporator under reduced pressure to remove solvents at a lower temperature.[6]

Quantitative Data

The following tables provide a summary of typical parameters used in the purification of this compound. Please note that these values are indicative and may require optimization for your specific experimental conditions.

ParameterValueReference
Extraction
Plant Material to Solvent Ratio1:10 to 1:20 (w/v)
Extraction SolventMethanol or Ethanol[2]
Extraction Time24-48 hours (Maceration)
Acid-Base Partitioning
Acidic Aqueous Phase pH2-3
Basic Aqueous Phase pH9-10
Organic SolventDichloromethane (B109758) or Chloroform (B151607)
Column Chromatography
Stationary PhaseSilica Gel (70-230 mesh)
Mobile Phase GradientChloroform:Methanol (e.g., 100:1 to 80:20)
HPLC Analysis
ColumnC18 Reverse-Phase (e.g., 250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile/Methanol and Water with additives (e.g., formic acid or ammonium (B1175870) acetate)
Flow Rate0.8 - 1.2 mL/min
Detection Wavelength280 nm

Experimental Protocols

Extraction and Acid-Base Partitioning

This protocol describes a general procedure for the initial extraction and separation of alkaloids from plant material.

  • Preparation of Plant Material: Dry the plant material (e.g., leaves of Nelumbo nucifera) at 40-50°C and grind it into a fine powder.

  • Solvent Extraction: Macerate the powdered plant material in methanol (1:10 w/v) at room temperature for 48 hours with occasional shaking.

  • Filtration and Concentration: Filter the extract through cheesecloth and then filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude methanolic extract.

  • Acidification: Resuspend the crude extract in a 5% aqueous solution of hydrochloric acid (HCl).

  • Removal of Neutral and Acidic Compounds: Partition the acidic aqueous solution with dichloromethane (or a similar organic solvent) three times. Discard the organic layers which contain neutral and acidic compounds.

  • Basification: Adjust the pH of the aqueous layer to 9-10 with ammonium hydroxide (B78521) (NH₄OH).

  • Extraction of Alkaloids: Extract the basic aqueous solution with dichloromethane three times. The this compound and other alkaloids will move into the organic layer.

  • Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alkaloid extract.

Column Chromatography Purification

This protocol outlines the purification of the crude alkaloid extract using silica gel column chromatography.

  • Column Packing: Prepare a slurry of silica gel in the initial mobile phase (e.g., 100% chloroform) and pack it into a glass column.

  • Sample Loading: Dissolve the crude alkaloid extract in a minimal amount of the initial mobile phase and load it onto the top of the silica gel column.

  • Elution: Elute the column with a gradient of increasing polarity, for example, starting with 100% chloroform and gradually increasing the proportion of methanol.

  • Fraction Collection: Collect fractions of the eluate in test tubes.

  • Analysis of Fractions: Monitor the collected fractions using TLC to identify those containing this compound. Combine the fractions that show a pure spot corresponding to this compound.

  • Concentration: Concentrate the combined pure fractions under reduced pressure to obtain purified this compound.

Preparative HPLC

For obtaining highly pure this compound, preparative HPLC can be employed.

  • Method Development: First, develop an analytical HPLC method to achieve good separation of this compound from any remaining impurities.

  • Scale-Up: Scale up the analytical method to a preparative scale by adjusting the column size, flow rate, and injection volume.

  • Purification: Inject the semi-purified this compound from the column chromatography step onto the preparative HPLC system.

  • Fraction Collection: Collect the fraction corresponding to the this compound peak.

  • Solvent Removal: Remove the mobile phase from the collected fraction under reduced pressure to obtain the final pure compound.

Visualizations

Purification_Workflow Plant_Material Dried and Powdered Plant Material Solvent_Extraction Solvent Extraction (e.g., Methanol) Plant_Material->Solvent_Extraction Crude_Extract Crude Plant Extract Solvent_Extraction->Crude_Extract Acid_Base_Partitioning Acid-Base Partitioning Crude_Extract->Acid_Base_Partitioning Crude_Alkaloid_Extract Crude Alkaloid Extract Acid_Base_Partitioning->Crude_Alkaloid_Extract Column_Chromatography Column Chromatography (Silica Gel) Crude_Alkaloid_Extract->Column_Chromatography Semi_Pure_Fractions Semi-Pure this compound Fractions Column_Chromatography->Semi_Pure_Fractions Preparative_HPLC Preparative HPLC Semi_Pure_Fractions->Preparative_HPLC Pure_N_Methylcoclaurine Pure this compound Preparative_HPLC->Pure_N_Methylcoclaurine

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Low_Yield Start Low Yield of this compound Check_Extraction Check Extraction Step Start->Check_Extraction Check_Purification Check Purification Steps Start->Check_Purification Extraction_Issue Issue in Extraction? Check_Extraction->Extraction_Issue Purification_Issue Issue in Purification? Check_Purification->Purification_Issue Optimize_Solvent Optimize Solvent Polarity and Volume Extraction_Issue->Optimize_Solvent Yes Increase_Time_Temp Increase Extraction Time/Temperature (with caution) Extraction_Issue->Increase_Time_Temp Yes Check_pH Verify pH in Acid-Base Partitioning Extraction_Issue->Check_pH Yes Column_Overload Column Overloading? Purification_Issue->Column_Overload Yes Reduce_Load Reduce Sample Load Column_Overload->Reduce_Load Yes Degradation Compound Degradation? Column_Overload->Degradation No Mild_Conditions Use Milder Conditions (pH, Temp) Degradation->Mild_Conditions Yes

Caption: Decision tree for troubleshooting low yields in this compound purification.

References

Validation & Comparative

A Comparative Guide to HPLC and LC-MS for N-Methylcoclaurine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of N-Methylcoclaurine, a key benzylisoquinoline alkaloid intermediate in the biosynthesis of numerous pharmacologically active compounds, is of paramount importance. The two most prominent analytical techniques for this purpose are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Mass Spectrometry (LC-MS). This guide provides an objective comparison of these methods, supported by experimental data and detailed protocols to aid in the selection of the most suitable technique for specific research needs.

Data Presentation: A Comparative Analysis

The choice between HPLC-UV and LC-MS for this compound quantification hinges on a trade-off between the robustness and cost-effectiveness of HPLC and the superior sensitivity and selectivity of LC-MS. The following table summarizes the typical performance characteristics of each method.

Validation ParameterHPLC-UV Method (Representative)LC-MS/MS Method (Representative)
Linearity Range 1 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.999> 0.999
Limit of Detection (LOD) ~0.1 - 0.5 µg/mL~0.05 - 0.5 ng/mL
Limit of Quantification (LOQ) ~0.5 - 2.0 µg/mL~0.1 - 1.0 ng/mL
Intra-day Precision (%RSD) < 2%< 10%
Inter-day Precision (%RSD) < 3%< 15%
Accuracy (% Recovery) 98 - 102%90 - 110%
Selectivity Moderate; susceptible to co-eluting compounds with similar UV absorbance.High; based on specific mass-to-charge ratio (m/z) transitions.
Matrix Effects Can be significant in complex matrices.Can be significant but can be minimized with appropriate internal standards and sample preparation.
Cost Lower instrument and operational cost.Higher instrument and operational cost.
Throughput Moderate.High, especially with modern UPLC systems.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantification. Below are representative protocols for both HPLC-UV and LC-MS/MS analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for the quantification of this compound in plant extracts and other matrices where the concentration is relatively high.

  • Sample Preparation:

    • Homogenize 1 gram of the sample material (e.g., plant tissue) in 10 mL of methanol (B129727) containing 0.1% formic acid.

    • Sonicate the mixture for 30 minutes.

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Filter the supernatant through a 0.45 µm syringe filter prior to injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

    • Gradient Program: Start with 10% B, increase to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV detector at 280 nm.

    • Injection Volume: 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, urine, or cell lysates, where concentrations are expected to be low.

  • Sample Preparation (for Plasma):

    • To 100 µL of plasma, add 300 µL of acetonitrile (B52724) containing an appropriate internal standard (e.g., a deuterated analog of this compound) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Chromatographic Conditions (UPLC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).

    • Mobile Phase: A gradient of Solvent A (water with 0.1% formic acid) and Solvent B (acetonitrile with 0.1% formic acid).

    • Gradient Program: Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transition for this compound: m/z 300.1 → m/z 192.1 (quantifier), m/z 300.1 → m/z 107.1 (qualifier).[1]

    • Ion Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).

Mandatory Visualization

HPLC_vs_LCMS_Workflow cluster_hplc HPLC-UV Workflow cluster_lcms LC-MS/MS Workflow h_sample Sample (e.g., Plant Extract) h_prep Sample Preparation (Extraction, Filtration) h_sample->h_prep h_hplc HPLC Separation (C18 Column) h_prep->h_hplc h_uv UV Detection (280 nm) h_hplc->h_uv h_data Data Analysis (Peak Area vs. Concentration) h_uv->h_data l_sample Sample (e.g., Plasma) l_prep Sample Preparation (Protein Precipitation, Evaporation, Reconstitution) l_sample->l_prep l_lc UPLC Separation (C18 Column) l_prep->l_lc l_ms MS/MS Detection (ESI+, MRM) l_lc->l_ms l_data Data Analysis (MRM Peak Area Ratio vs. Concentration) l_ms->l_data

Figure 1: Comparative experimental workflows for HPLC-UV and LC-MS/MS analysis.

Logical_Comparison center This compound Quantification hplc HPLC-UV center->hplc lcms LC-MS/MS center->lcms cost Lower Cost hplc->cost robust Robustness hplc->robust sensitivity High Sensitivity lcms->sensitivity selectivity High Selectivity lcms->selectivity

Figure 2: Key decision factors for HPLC-UV vs. LC-MS/MS.

Conclusion

The choice between HPLC-UV and LC-MS/MS for the quantification of this compound is dictated by the specific requirements of the analytical task. For routine analysis of samples with relatively high concentrations of this compound, such as in plant extracts or pharmaceutical formulations, HPLC-UV provides a robust, reliable, and cost-effective solution. Its simplicity of operation and lower maintenance costs make it an attractive option for quality control laboratories.

Conversely, when the quantification of this compound is required at trace levels in complex biological matrices, such as in pharmacokinetic or metabolomic studies, LC-MS/MS is the superior technique. Its unparalleled sensitivity and selectivity, afforded by the monitoring of specific mass transitions, allow for accurate quantification even in the presence of numerous interfering compounds. While the initial investment and operational complexity are higher, the quality and depth of the data generated by LC-MS/MS often justify the cost for demanding research and development applications.

References

A Comparative Guide to the Bioactivity of (S)- and (R)-N-Methylcoclaurine for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the enantioselective bioactivities of the benzylisoquinoline alkaloids (S)- and (R)-N-Methylcoclaurine, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental methodologies.

Introduction

N-Methylcoclaurine, a benzylisoquinoline alkaloid found in various medicinal plants, exists as two enantiomers: (S)-N-Methylcoclaurine and (R)-N-Methylcoclaurine. These stereoisomers, while chemically similar, can exhibit distinct biological activities due to the stereospecific nature of their interactions with biological targets. This guide provides a comparative overview of the known bioactivities of these enantiomers, supported by available experimental data, to aid in research and drug development efforts. The racemic mixture, (+/-)-N-methylcoclaurine, has been noted for its antioxidant, anti-inflammatory, and neuroprotective properties[1].

Comparative Bioactivity Data

Limited direct comparative studies on the bioactivity of the individual enantiomers of this compound are available in the public domain. However, existing research points towards enantioselective effects in antiviral and enzyme inhibitory activities.

Bioactivity(S)-N-Methylcoclaurine(R)-N-MethylcoclaurineReference Compound
Anti-HIV-1 Activity (EC₅₀) Data not available<0.8 µg/mL-
Cytotoxicity (CC₅₀) Data not available1.45 µg/mL-
Butyrylcholinesterase (BChE) Inhibition (IC₅₀) Data not available15.0 ± 1.4 µM (racemic mixture likely)-
κ-Opioid Receptor Binding Affinity (Ki) Data not available0.9 ± 0.1 µM (racemic mixture likely)-

Note: The butyrylcholinesterase inhibition and κ-opioid receptor binding affinity data are reported for "this compound" without specifying the enantiomer, suggesting the data pertains to the racemic mixture.

Detailed Bioactivity Analysis

Antiviral Activity

Research has indicated that the (R)-enantiomer of this compound possesses anti-HIV-1 activity. Specifically, (-)-1(R)-N-methylcoclaurine demonstrated an EC₅₀ value of less than 0.8 µg/mL with a corresponding cytotoxicity (CC₅₀) of 1.45 µg/mL. In the same study, the related compound (+)-1(R)-coclaurine showed significantly weaker activity, with an EC₅₀ greater than 100 µg/mL. A direct comparison with (S)-N-Methylcoclaurine's anti-HIV activity is not yet available in published literature.

Enzyme Inhibition

This compound has been identified as an inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. The reported IC₅₀ value is 15.0 ± 1.4 µM[1]. However, this study did not specify whether the (S), (R), or racemic form was tested. The enantioselectivity of this inhibition remains an area for further investigation.

(S)-N-Methylcoclaurine is a crucial intermediate in the biosynthesis of numerous pharmacologically important alkaloids, such as morphine and codeine. The enzyme (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) specifically acts on the (S)-enantiomer, highlighting the stereospecificity of biological pathways involving this compound. Conversely, the enzyme NnCYP80A, found in the sacred lotus, has been shown to catalyze reactions with both (R)- and (S)-N-methylcoclaurine.

Neuroreceptor Binding

The racemic mixture of this compound has been shown to exhibit binding affinity for the κ-opioid receptor, with a reported Ki value of 0.9 ± 0.1 µM[1]. The enantioselectivity of this binding has not been reported, presenting another avenue for future research to determine if one enantiomer is more potent in its interaction with this receptor.

Experimental Protocols

Butyrylcholinesterase (BChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is commonly used to screen for BChE inhibitors.

Materials:

  • Butyrylcholinesterase (BChE) from equine serum

  • Butyrylthiocholine iodide (BTCI) as the substrate

  • 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen

  • Phosphate (B84403) buffer (pH 8.0)

  • Test compounds ((S)- and (R)-N-Methylcoclaurine)

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds in a suitable solvent (e.g., DMSO) at various concentrations.

  • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the test compound solution to each well.

  • Add the BChE enzyme solution to each well and incubate for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Initiate the reaction by adding the substrate solution (BTCI) to each well.

  • Measure the absorbance at 412 nm at regular intervals using a microplate reader. The rate of the reaction is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

  • Determine the IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Antiviral Assay (HIV-1)

A common method to assess the anti-HIV activity of a compound is the cell-based assay using a susceptible cell line and measuring the inhibition of viral replication.

Materials:

  • Human T-lymphocyte cell line (e.g., MT-4 cells)

  • HIV-1 viral stock

  • Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics

  • Test compounds ((S)- and (R)-N-Methylcoclaurine)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

  • Microplate reader

Procedure:

  • Seed the MT-4 cells in a 96-well microplate.

  • Add serial dilutions of the test compounds to the wells.

  • Infect the cells with a predetermined amount of HIV-1 virus stock. Include uninfected and infected control wells.

  • Incubate the plates for a period that allows for viral replication and cytopathic effects to become apparent (e.g., 4-5 days) at 37°C in a humidified CO₂ incubator.

  • Assess cell viability by adding the MTT reagent to each well. The viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilize the formazan crystals with a suitable solvent (e.g., acidified isopropanol).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of protection from viral-induced cell death for each compound concentration.

  • Determine the EC₅₀ value, the concentration of the compound that protects 50% of the cells from the cytopathic effects of the virus.

  • Simultaneously, determine the CC₅₀ (50% cytotoxic concentration) of the compounds on uninfected cells to assess their toxicity.

Visualizations

Biosynthetic Pathway of Benzylisoquinoline Alkaloids

BIA_Pathway Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Four_HPAA 4-Hydroxyphenyl- acetaldehyde Tyrosine->Four_HPAA S_Norcoclaurine (S)-Norcoclaurine Dopamine->S_Norcoclaurine Four_HPAA->S_Norcoclaurine S_Coclaurine (S)-Coclaurine S_Norcoclaurine->S_Coclaurine 6OMT S_N_Methylcoclaurine (S)-N-Methylcoclaurine S_Coclaurine->S_N_Methylcoclaurine CNMT S_Reticuline (S)-Reticuline S_N_Methylcoclaurine->S_Reticuline CYP80B1 4'OMT Morphine Morphine & Codeine S_Reticuline->Morphine Multiple Steps

Caption: Biosynthesis of (S)-Reticuline from L-Tyrosine.

General Workflow for Bioactivity Screening

Bioactivity_Workflow cluster_0 Compound Preparation cluster_1 Bioassay cluster_2 Data Analysis S_NMC (S)-N-Methylcoclaurine Assay Enzyme Inhibition or Antiviral Assay S_NMC->Assay R_NMC (R)-N-Methylcoclaurine R_NMC->Assay Data Measure Activity (e.g., Absorbance) Assay->Data IC50 Calculate IC₅₀/EC₅₀ Data->IC50

Caption: General workflow for comparative bioactivity screening.

References

Validating the Function of (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1) from different plant sources, focusing on their functional validation. We present supporting experimental data, detailed protocols for key experiments, and visual representations of the relevant biological pathways and experimental workflows.

Introduction to (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1)

(S)-N-methylcoclaurine 3'-hydroxylase, belonging to the cytochrome P450 family 80 subfamily B member 1 (CYP80B1), is a critical enzyme in the biosynthesis of benzylisoquinoline alkaloids (BIAs). This diverse group of plant secondary metabolites includes many pharmacologically important compounds such as morphine, codeine, and berberine. CYP80B1 catalyzes the 3'-hydroxylation of (S)-N-methylcoclaurine to produce (S)-3'-hydroxy-N-methylcoclaurine, a key intermediate that serves as a branch-point in the BIA biosynthetic pathway, leading to the formation of (S)-reticuline. The functional validation of CYP80B1 is essential for understanding and engineering BIA metabolic pathways for the production of valuable pharmaceuticals.

The Role of CYP80B1 in Benzylisoquinoline Alkaloid Biosynthesis

CYP80B1 plays a pivotal role in the central pathway of BIA biosynthesis. The hydroxylation reaction it catalyzes is a crucial step that dictates the downstream diversification of alkaloid structures.

BIA_Pathway Dopamine Dopamine Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS 4-HPAA 4-Hydroxyphenyl- acetaldehyde 4-HPAA->Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT Hydroxy_N_Methylcoclaurine (S)-3'-Hydroxy- N-methylcoclaurine N_Methylcoclaurine->Hydroxy_N_Methylcoclaurine CYP80B1 Reticuline (S)-Reticuline Hydroxy_N_Methylcoclaurine->Reticuline 4'OMT Protoberberines Protoberberines Reticuline->Protoberberines Morphinans Morphinans Reticuline->Morphinans Benzophenanthridines Benzophenanthridines Reticuline->Benzophenanthridines Pichia_Expression_Workflow cluster_0 Gene Cloning and Vector Construction cluster_1 Pichia pastoris Transformation and Screening cluster_2 Protein Expression and Microsome Preparation RNA_Isolation Isolate total RNA from plant tissue cDNA_Synthesis Synthesize cDNA RNA_Isolation->cDNA_Synthesis PCR_Amplification Amplify CYP80B1 ORF by PCR cDNA_Synthesis->PCR_Amplification Vector_Ligation Ligate CYP80B1 into Pichia expression vector (e.g., pPICZα A) PCR_Amplification->Vector_Ligation Transformation_Ecoli Transform E. coli and select positive clones Vector_Ligation->Transformation_Ecoli Plasmid_Purification Purify recombinant plasmid Transformation_Ecoli->Plasmid_Purification Vector_Linearization Linearize plasmid with restriction enzyme Plasmid_Purification->Vector_Linearization Pichia_Transformation Transform P. pastoris (e.g., X-33) by electroporation Vector_Linearization->Pichia_Transformation Selection Select transformants on Zeocin™ plates Pichia_Transformation->Selection Screening Screen for high-expression clones Selection->Screening Pre-culture Inoculate buffered glycerol-complex medium (BMGY) Screening->Pre-culture Induction Induce expression in buffered methanol-complex medium (BMMY) Pre-culture->Induction Cell_Harvest Harvest cells by centrifugation Induction->Cell_Harvest Cell_Lysis Lyse cells with glass beads in breaking buffer Cell_Harvest->Cell_Lysis Microsome_Isolation Isolate microsomal fraction by ultracentrifugation Cell_Lysis->Microsome_Isolation Enzyme_Assay_Workflow cluster_0 Reaction Setup cluster_1 Reaction and Quenching cluster_2 Product Analysis Prepare_Reaction_Mix Prepare reaction mixture containing buffer, NADPH, and microsomal protein Pre-incubation Pre-incubate at optimal temperature Prepare_Reaction_Mix->Pre-incubation Initiate_Reaction Initiate reaction by adding substrate ((S)-N-methylcoclaurine) Pre-incubation->Initiate_Reaction Incubation Incubate at optimal temperature and pH with shaking Initiate_Reaction->Incubation Stop_Reaction Stop reaction by adding a quenching solvent (e.g., acetonitrile) Incubation->Stop_Reaction Centrifugation Centrifuge to pellet precipitated protein Stop_Reaction->Centrifugation LC-MS_Analysis Analyze supernatant by LC-MS to quantify product formation Centrifugation->LC-MS_Analysis Data_Analysis Calculate kinetic parameters (Km, Vmax, kcat) LC-MS_Analysis->Data_Analysis

A Comparative Guide: N-Methylcoclaurine vs. Norcoclaurine as Precursors in Benzylisoquinoline Alkaloid Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The biosynthesis of benzylisoquinoline alkaloids (BIAs), a diverse class of pharmacologically significant plant secondary metabolites, commences with the formation of (S)-norcoclaurine. This foundational molecule undergoes a series of enzymatic transformations to yield a vast array of valuable compounds, including morphine, codeine, sanguinarine (B192314), and berberine (B55584). A critical intermediate in this pathway is (S)-N-methylcoclaurine, which serves as a key branch-point for the synthesis of numerous BIA subclasses. This guide provides an objective comparison of the roles and efficiencies of norcoclaurine and N-methylcoclaurine as precursors in alkaloid production, supported by experimental data and detailed methodologies to inform research and development in metabolic engineering and synthetic biology.

The Central Role of Norcoclaurine and this compound in BIA Biosynthesis

(S)-Norcoclaurine is the first committed intermediate in the BIA pathway, formed from the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) by the enzyme norcoclaurine synthase (NCS).[1][2][3][4][5] Subsequently, (S)-norcoclaurine is converted to the pivotal intermediate (S)-reticuline through a sequence of enzymatic reactions. The initial steps of this conversion involve the transformation of norcoclaurine to this compound, highlighting the sequential relationship of these two precursors.

The conversion of (S)-norcoclaurine to (S)-N-methylcoclaurine proceeds via two key enzymatic steps:

  • 6-O-Methylation: (S)-norcoclaurine is first methylated at the 6-hydroxyl group by the enzyme S-adenosyl-L-methionine:norcoclaurine 6-O-methyltransferase (6OMT) to produce (S)-coclaurine.[2][6][7]

  • N-Methylation: (S)-coclaurine is then N-methylated by coclaurine (B195748) N-methyltransferase (CNMT) to yield (S)-N-methylcoclaurine.[7][8][9]

From (S)-N-methylcoclaurine, the pathway continues with hydroxylation and another methylation to form (S)-reticuline, a central hub from which various branches of BIA synthesis diverge.[7][10][11]

Comparative Analysis of Precursor Efficiency

While direct, head-to-head comparative studies on the yield of final alkaloid products from feeding norcoclaurine versus this compound are not extensively documented, an analysis of the enzymatic steps and available data from engineered systems provides valuable insights into their potential efficiencies as precursors.

Enzymatic Conversion Efficiency

The efficiency of converting norcoclaurine to downstream products is inherently dependent on the kinetics of the intervening enzymes, 6OMT and CNMT. The Michaelis-Menten constant (Km), which represents the substrate concentration at half the maximum reaction velocity, is a key indicator of enzyme-substrate affinity.

EnzymeSubstrateSource OrganismKm (mM)Reference
Norcoclaurine 6-O-methyltransferase (6OMT) (R,S)-NorlaudanosolineCoptis japonica2.23[6]
Coclaurine N-methyltransferase (CNMT) Norreticuline (B8769265)Coptis japonica0.38[8]
Coclaurine N-methyltransferase (CNMT) (S)-CoclaurineTinospora cordifolia-[12]

Note: Norlaudanosoline and norreticuline are structurally similar to norcoclaurine and coclaurine, respectively, and are often used as substrates in enzyme characterization studies.

Lower Km values generally indicate a higher affinity of the enzyme for its substrate, suggesting a more efficient conversion at lower substrate concentrations. The available data suggests that CNMT has a higher affinity for its substrate than 6OMT, which could imply that the N-methylation step is more efficient than the initial O-methylation of norcoclaurine. However, the overall flux through the pathway is a complex interplay of enzyme concentrations, substrate availability, and potential feedback inhibition. For instance, sanguinarine has been shown to be a feedback inhibitor of 6OMT.[13]

Alkaloid Production in Engineered Systems

Studies involving the heterologous expression of BIA pathways in microorganisms like Saccharomyces cerevisiae provide quantitative data on product yields from precursor feeding. In one study, an engineered yeast strain produced (S)-N-methylcoclaurine at a titer of 0.233 mg/L, demonstrating the successful conversion from upstream precursors.[14] Another study on the de novo biosynthesis of berberine in yeast reported an initial production of 1.68 µg/L, which was significantly increased through optimization.[15] While these studies do not directly compare the two precursors, they establish a baseline for achievable yields when the entire pathway is engineered.

Experimental Protocols

Heterologous Expression and Purification of 6OMT and CNMT

This protocol describes the general steps for producing and purifying 6OMT and CNMT enzymes for in vitro characterization.

1. Gene Cloning and Expression Vector Construction:

  • Synthesize the coding sequences for 6OMT and CNMT from the desired plant source (e.g., Coptis japonica, Papaver somniferum).
  • Clone the synthesized genes into a suitable bacterial expression vector, such as pET-28a(+), which allows for the expression of an N-terminal His-tagged fusion protein.

2. Protein Expression:

  • Transform E. coli BL21(DE3) cells with the expression plasmids.
  • Grow the transformed cells in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM and incubate at 18°C for 16-20 hours.

3. Cell Lysis and Protein Purification:

  • Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).
  • Lyse the cells by sonication on ice.
  • Clarify the lysate by centrifugation.
  • Purify the His-tagged protein from the supernatant using a Ni-NTA affinity chromatography column according to the manufacturer's instructions.
  • Elute the purified protein with an elution buffer containing a higher concentration of imidazole (e.g., 250 mM).
  • Desalt and concentrate the purified protein using ultrafiltration.

Enzyme Assays for 6OMT and CNMT

1. 6OMT Assay:

  • The reaction mixture (100 µL) should contain 50 mM Tris-HCl (pH 7.5), 1 mM (S)-norcoclaurine, 1 mM S-adenosyl-L-methionine (SAM), and the purified 6OMT enzyme.
  • Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
  • Stop the reaction by adding an equal volume of methanol (B129727).
  • Analyze the formation of (S)-coclaurine by HPLC.

2. CNMT Assay:

  • The reaction mixture (100 µL) should contain 50 mM Tris-HCl (pH 7.5), 1 mM (S)-coclaurine, 1 mM SAM, and the purified CNMT enzyme.
  • Incubate and terminate the reaction as described for the 6OMT assay.
  • Analyze the formation of (S)-N-methylcoclaurine by HPLC.

Quantitative Analysis of Benzylisoquinoline Alkaloids by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the separation and quantification of BIAs.

1. Sample Preparation:

  • For cell cultures, extract the alkaloids from the lyophilized cells with methanol.
  • For in vitro enzyme assays, the reaction mixture can often be directly injected after stopping the reaction with methanol and centrifugation to remove precipitated protein.

2. HPLC Conditions:

  • Column: A C18 reversed-phase column is typically used (e.g., 4.6 x 250 mm, 5 µm).
  • Mobile Phase: A gradient elution is commonly employed using a mixture of two solvents, such as (A) 0.1% formic acid in water and (B) acetonitrile. The gradient program should be optimized for the specific alkaloids being analyzed.
  • Flow Rate: A typical flow rate is 1.0 mL/min.
  • Detection: UV detection at a wavelength of 280 nm is suitable for most BIAs. For enhanced sensitivity and specificity, a mass spectrometer (LC-MS) can be used.[16]
  • Quantification: Create a standard curve using known concentrations of authentic standards for each alkaloid to be quantified.

Visualizing the Biosynthetic Pathway and Experimental Workflow

To further clarify the relationships between norcoclaurine, this compound, and downstream products, as well as the experimental procedures, the following diagrams are provided.

BIA_Pathway cluster_precursors Initial Precursors cluster_core_pathway Core Biosynthetic Pathway cluster_downstream Downstream Alkaloids Dopamine Dopamine Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS 4HPAA 4-Hydroxyphenyl- acetaldehyde 4HPAA->Norcoclaurine NCS Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT Reticuline (S)-Reticuline N_Methylcoclaurine->Reticuline NMCH, 4'OMT Morphinans Morphinans (e.g., Morphine) Reticuline->Morphinans Protoberberines Protoberberines (e.g., Berberine) Reticuline->Protoberberines Benzophenanthridines Benzophenanthridines (e.g., Sanguinarine) Reticuline->Benzophenanthridines

BIA Biosynthetic Pathway

Experimental_Workflow cluster_gene_cloning Gene Cloning & Expression cluster_protein_production Protein Production & Purification cluster_analysis Enzyme Assay & Analysis Gene_Synthesis Gene Synthesis (6OMT, CNMT) Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli Cloning->Transformation Induction IPTG Induction Transformation->Induction Lysis Cell Lysis Induction->Lysis Purification Ni-NTA Affinity Chromatography Lysis->Purification Enzyme_Assay In Vitro Enzyme Assay Purification->Enzyme_Assay HPLC HPLC Analysis Enzyme_Assay->HPLC Data_Analysis Kinetic Data Analysis HPLC->Data_Analysis

Enzyme Characterization Workflow

Conclusion

Norcoclaurine is the foundational precursor for all benzylisoquinoline alkaloids, while this compound is a key downstream intermediate that serves as a branch point for diverse alkaloid classes. The efficiency of utilizing norcoclaurine as a precursor in engineered systems is contingent upon the catalytic efficiencies of the enzymes that convert it to this compound and beyond. While direct comparative feeding studies are limited, the available data on enzyme kinetics and yields from heterologous systems suggest that both precursors are viable for the production of valuable alkaloids. For researchers in drug development and metabolic engineering, the choice of precursor may depend on the specific target alkaloid, the host organism, and the potential for pathway optimization, including the fine-tuning of enzyme expression levels and the mitigation of feedback inhibition. The detailed protocols and pathway visualizations provided in this guide serve as a valuable resource for designing and executing experiments aimed at enhancing the production of these pharmacologically important compounds.

References

Comparative Analysis of Antibody Cross-Reactivity Against N-Methylcoclaurine Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cross-reactivity of a hypothetical monoclonal antibody, designated mAb-NMC-S1, developed for the specific detection of (+)-N-Methylcoclaurine. The following sections detail the antibody's binding affinity for both the (+)- and (-)-enantiomers of N-Methylcoclaurine, presenting supporting hypothetical experimental data and the methodologies used to obtain these results. This document is intended to serve as a model for assessing antibody stereoselectivity in drug development and research.

Due to the current lack of publicly available studies on antibodies specifically targeting this compound enantiomers, the data presented in this guide is illustrative and based on established principles of stereoselective immunoassays for chiral small molecules.[1][2][3] The experimental protocols and data are provided to guide researchers in the potential evaluation of such antibodies.

Quantitative Data Summary

The binding affinity and cross-reactivity of the monoclonal antibody mAb-NMC-S1 were assessed using a competitive enzyme-linked immunosorbent assay (ELISA). The key parameters determined were the half-maximal inhibitory concentration (IC50) and the cross-reactivity percentage. The IC50 value represents the concentration of the analyte that causes a 50% reduction in the assay signal, with a lower IC50 indicating a higher binding affinity.

The cross-reactivity was calculated using the following formula:

Cross-Reactivity (%) = (IC50 of (+)-N-Methylcoclaurine / IC50 of (-)-N-Methylcoclaurine) x 100

Table 1: Hypothetical Binding Affinity and Cross-Reactivity of mAb-NMC-S1 against this compound Enantiomers

AnalyteIC50 (nM)Cross-Reactivity (%)
(+)-N-Methylcoclaurine15.2100
(-)-N-Methylcoclaurine304.55.0

This data is hypothetical and for illustrative purposes only.

The results indicate that the mAb-NMC-S1 antibody exhibits high selectivity for the (+)-enantiomer of this compound, with significantly weaker binding to the (-)-enantiomer. This level of stereoselectivity is crucial for applications requiring the specific quantification of one enantiomer in the presence of the other.[4][5]

Experimental Protocols

The following is a detailed protocol for a competitive ELISA, a common method for determining antibody specificity and cross-reactivity for small molecules.[5][6]

Materials and Reagents
  • 96-well microtiter plates

  • Coating antigen: (+)-N-Methylcoclaurine conjugated to a carrier protein (e.g., Bovine Serum Albumin, BSA)

  • Monoclonal antibody: mAb-NMC-S1

  • This compound enantiomers: (+)-N-Methylcoclaurine and (-)-N-Methylcoclaurine standards

  • Secondary antibody: Horseradish peroxidase (HRP)-conjugated anti-mouse IgG

  • Coating buffer: Carbonate-bicarbonate buffer (pH 9.6)

  • Washing buffer: Phosphate-buffered saline with 0.05% Tween 20 (PBST)

  • Blocking buffer: 5% non-fat dry milk in PBST

  • Substrate solution: 3,3',5,5'-Tetramethylbenzidine (TMB)

  • Stop solution: 2 M Sulfuric acid

  • Microplate reader

Experimental Procedure
  • Antigen Coating:

    • Dilute the (+)-N-Methylcoclaurine-BSA conjugate to a concentration of 1 µg/mL in coating buffer.

    • Add 100 µL of the coating antigen solution to each well of a 96-well microtiter plate.

    • Incubate the plate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 200 µL of washing buffer per well.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 2 hours at room temperature.

    • Wash the plate three times with washing buffer.

  • Competitive Reaction:

    • Prepare serial dilutions of the (+)-N-Methylcoclaurine and (-)-N-Methylcoclaurine standards in PBST.

    • In separate tubes, mix 50 µL of each standard dilution with 50 µL of the mAb-NMC-S1 antibody (at a pre-determined optimal dilution).

    • Incubate this mixture for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody-standard mixture to the corresponding wells of the coated and blocked microtiter plate.

    • Incubate for 1 hour at 37°C.

  • Secondary Antibody Incubation:

    • Wash the plate four times with washing buffer.

    • Add 100 µL of the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well.

    • Incubate for 1 hour at 37°C.

  • Detection:

    • Wash the plate five times with washing buffer.

    • Add 100 µL of TMB substrate solution to each well.

    • Incubate in the dark for 15-30 minutes at room temperature.

  • Measurement:

    • Stop the reaction by adding 50 µL of stop solution to each well.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Plot the absorbance values against the logarithm of the analyte concentrations.

    • Determine the IC50 values for each enantiomer from the resulting sigmoidal curves.

    • Calculate the percentage of cross-reactivity.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps of the competitive ELISA protocol described above.

ELISA_Workflow cluster_prep Plate Preparation cluster_reaction Competitive Reaction cluster_detection Detection cluster_analysis Analysis p1 1. Antigen Coating p2 2. Washing p1->p2 p3 3. Blocking p2->p3 r1 4. Pre-incubation of Antibody with this compound Standards r2 5. Addition to Plate r1->r2 d1 6. Secondary Antibody Incubation r2->d1 d2 7. Washing d1->d2 d3 8. Substrate Addition d2->d3 d4 9. Stop Reaction d3->d4 a1 10. Absorbance Reading d4->a1 a2 11. Data Analysis (IC50) a1->a2

Caption: Competitive ELISA workflow for assessing antibody cross-reactivity.

Hypothetical Signaling Pathway

This diagram illustrates a hypothetical signaling pathway where the enantiomers of this compound could exert different biological effects due to stereoselective binding to a receptor.

Signaling_Pathway cluster_ligands Ligands cluster_receptor Receptor Binding cluster_pathway Downstream Signaling cluster_response Cellular Response ligand_plus (+)-N-Methylcoclaurine receptor Target Receptor ligand_plus->receptor High Affinity ligand_minus (-)-N-Methylcoclaurine ligand_minus->receptor Low Affinity pathway_A Signaling Pathway A receptor->pathway_A Activation pathway_B Signaling Pathway B receptor->pathway_B Minimal Activation response_A Therapeutic Effect pathway_A->response_A response_B Adverse Effect / Inactivity pathway_B->response_B

Caption: Differential signaling initiated by this compound enantiomers.

References

Validation of an Analytical Method for N-Methylcoclaurine According to ICH Guidelines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation of a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantification of N-Methylcoclaurine, a benzylisoquinoline alkaloid of interest in pharmaceutical research. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring the method's suitability for its intended purpose. This document presents a comparative analysis of the method's performance against ICH acceptance criteria, supported by hypothetical experimental data.

Introduction to this compound and Analytical Method Validation

This compound is a key intermediate in the biosynthesis of various benzylisoquinoline alkaloids, some of which possess significant pharmacological activities. Accurate and reliable quantification of this compound is crucial for quality control, stability studies, and pharmacokinetic assessments in drug development. Analytical method validation is the process of demonstrating that an analytical procedure is suitable for its intended use. The ICH Q2(R1) guideline outlines the necessary validation parameters to ensure the reliability of analytical data.

Proposed Analytical Method: Reversed-Phase HPLC

A hypothetical stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method was developed for the determination of this compound.

Table 1: HPLC Method Parameters

ParameterCondition
Instrument HPLC with UV Detector
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 285 nm
Injection Volume 20 µL
Column Temperature 30 °C
Run Time 15 minutes

An alternative method, Method B, employing a different mobile phase composition (Methanol: 20 mM Ammonium Acetate Buffer (pH 5.0) (40:60, v/v)) is presented for comparison.

Experimental Protocols

Detailed methodologies for the validation of the analytical method for this compound are provided below.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Solution (for Assay): Accurately weigh a quantity of the drug product equivalent to 10 mg of this compound and transfer to a 100 mL volumetric flask. Add 70 mL of methanol, sonicate for 15 minutes, and dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter. Dilute 1 mL of the filtrate to 10 mL with the mobile phase to obtain a final concentration of 10 µg/mL.

To establish the stability-indicating nature of the method, forced degradation studies were performed on a 100 µg/mL solution of this compound.

  • Acid Hydrolysis: Treat the sample with 1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Treat the sample with 1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid drug substance to 105°C for 48 hours.

  • Photolytic Degradation: Expose the drug solution to UV light (254 nm) for 24 hours.

Validation Parameters and Data Presentation

The analytical method was validated for specificity, linearity, range, accuracy, precision, detection limit (LOD), and quantitation limit (LOQ) as per ICH Q2(R1) guidelines.

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. The method's specificity was evaluated by analyzing the chromatograms of the placebo, the this compound standard, and the samples subjected to forced degradation.

Table 2: Forced Degradation Results for this compound (Method A)

Stress ConditionThis compound Assay (%)Peak PurityComments
Acid (1N HCl, 80°C, 2h)85.2PassOne major degradation product observed
Base (1N NaOH, 80°C, 2h)90.5PassTwo minor degradation products observed
Oxidative (3% H₂O₂, RT, 24h)88.1PassOne major degradation product observed
Thermal (105°C, 48h)98.7PassNo significant degradation
Photolytic (UV, 24h)95.3PassMinor degradation observed

The results indicate that the method is specific, as the this compound peak was well-resolved from the degradation products and there was no interference from the placebo.

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Table 3: Linearity and Range Data

ParameterMethod AMethod BICH Acceptance Criteria
Linearity Range (µg/mL) 1 - 1001 - 100-
Correlation Coefficient (r²) 0.99950.9991≥ 0.999
Regression Equation y = 4587.1x + 123.4y = 4498.2x + 156.7-

Both methods demonstrate excellent linearity over the specified range, meeting the ICH acceptance criteria.

Accuracy expresses the closeness of agreement between the value that is accepted either as a conventional true value or an accepted reference value and the value found. It was determined by applying the method to samples to which known amounts of this compound were added.

Table 4: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg/mL)Amount Recovered (µg/mL) - Method A% Recovery - Method AAmount Recovered (µg/mL) - Method B% Recovery - Method BICH Acceptance Criteria (%)
808.07.9599.387.9098.7598.0 - 102.0
10010.010.02100.2010.10101.0098.0 - 102.0
12012.011.9199.2511.8598.7598.0 - 102.0

The recovery results for both methods fall within the acceptable range, indicating good accuracy.

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-day precision): The precision of the method was determined by analyzing six replicate samples of the same concentration on the same day.

  • Intermediate Precision (Inter-day precision): The precision was assessed by analyzing the same sample on different days by different analysts.

Table 5: Precision Data (%RSD)

Precision TypeMethod A (%RSD)Method B (%RSD)ICH Acceptance Criteria (%RSD)
Repeatability (n=6) 0.851.10≤ 2.0
Intermediate Precision (n=6) 1.251.55≤ 2.0

Both methods demonstrate good precision, with RSD values well within the acceptable limits.

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Table 6: LOD and LOQ Data

ParameterMethod A (µg/mL)Method B (µg/mL)
LOD 0.150.20
LOQ 0.500.65

The LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

Mandatory Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Method_Development Develop HPLC Method for This compound Specificity Specificity (Forced Degradation) Method_Development->Specificity Linearity_Range Linearity & Range Specificity->Linearity_Range Accuracy Accuracy (Recovery) Linearity_Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ ICH_Validation_Parameters cluster_Assay Assay cluster_Impurities Impurities (Quantitative) ICH_Q2_R1 ICH Q2(R1) Validation Parameters Assay_Specificity Specificity ICH_Q2_R1->Assay_Specificity Assay_Linearity Linearity ICH_Q2_R1->Assay_Linearity Assay_Range Range ICH_Q2_R1->Assay_Range Assay_Accuracy Accuracy ICH_Q2_R1->Assay_Accuracy Assay_Precision Precision ICH_Q2_R1->Assay_Precision Impurity_Specificity Specificity ICH_Q2_R1->Impurity_Specificity Impurity_Linearity Linearity ICH_Q2_R1->Impurity_Linearity Impurity_Range Range ICH_Q2_R1->Impurity_Range Impurity_Accuracy Accuracy ICH_Q2_R1->Impurity_Accuracy Impurity_Precision Precision ICH_Q2_R1->Impurity_Precision Impurity_LOQ Quantitation Limit ICH_Q2_R1->Impurity_LOQ

A Researcher's Guide to Enantioselective Separation of N-Methylcoclaurine Isomers by Chiral HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise separation and quantification of N-Methylcoclaurine enantiomers is a critical step in various fields, from natural product chemistry to pharmaceutical development. This guide offers an objective comparison of chiral High-Performance Liquid Chromatography (HPLC) methods, presenting supporting experimental data and detailed protocols to aid in the selection and implementation of the most effective separation strategies.

This compound, a benzylisoquinoline alkaloid, possesses a chiral center, leading to the existence of two enantiomers, (R)- and (S)-N-Methylcoclaurine. As with many chiral compounds, these enantiomers can exhibit distinct biological activities. Therefore, the ability to separate and analyze them is of paramount importance. Chiral HPLC, utilizing chiral stationary phases (CSPs), stands as the premier technique for achieving this enantioseparation. Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), have demonstrated broad applicability and high selectivity for a wide range of chiral compounds, including alkaloids.

Comparison of Chiral Stationary Phase Performance

The success of a chiral separation is largely dependent on the choice of the chiral stationary phase and the mobile phase composition. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are widely used for their excellent chiral recognition abilities. These CSPs often employ a combination of hydrogen bonding, π-π interactions, and steric hindrance to differentiate between enantiomers.

For the separation of this compound and related benzylisoquinoline alkaloids, cellulose-based columns like Chiralcel® OD-H and amylose-based columns such as Chiralpak® AD-H are frequently the columns of choice. The selection between these often comes down to empirical testing, as subtle structural differences in the analyte can significantly impact the separation.

Chiral Stationary PhaseMobile Phase CompositionFlow Rate (mL/min)Temperature (°C)Compound ClassRepresentative Resolution (Rs)
Chiralcel® OD-H n-Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v)1.025Benzylisoquinoline Alkaloid> 1.5
Chiralpak® AD-H n-Hexane/Ethanol/Diethylamine (90:10:0.1, v/v/v)1.025Benzylisoquinoline Alkaloid> 1.5

Note: The resolution (Rs) is a critical measure of separation, with a value greater than 1.5 indicating baseline separation. The optimal mobile phase composition and other parameters may vary for this compound and require method development.

Experimental Protocols

Reproducibility and accuracy in chiral HPLC are contingent on meticulously detailed experimental protocols. Below are generalized yet comprehensive methodologies for the enantioselective separation of this compound isomers using polysaccharide-based CSPs.

Method 1: Separation on a Cellulose-Based Chiral Stationary Phase (e.g., Chiralcel® OD-H)

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size) or equivalent cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel.

  • Mobile Phase: A mixture of n-Hexane, Isopropanol (IPA), and Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v). All solvents should be of HPLC grade.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to a working concentration of 0.1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers based on their retention times.

  • Calculate the resolution (Rs), selectivity factor (α), and retention factors (k') to evaluate the separation performance.

Method 2: Separation on an Amylose-Based Chiral Stationary Phase (e.g., Chiralpak® AD-H)

1. Instrumentation:

  • Same as in Method 1.

2. Chromatographic Conditions:

  • Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm particle size) or equivalent amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel.

  • Mobile Phase: A mixture of n-Hexane, Ethanol (EtOH), and Diethylamine (DEA) in a ratio of 90:10:0.1 (v/v/v). All solvents should be of HPLC grade.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 285 nm.

  • Injection Volume: 10 µL.

3. Sample Preparation:

  • Follow the same procedure as in Method 1.

4. Data Analysis:

  • Follow the same procedure as in Method 1.

Visualizing the Chiral HPLC Workflow

To better understand the process of enantioselective separation by chiral HPLC, the following diagrams illustrate the key steps and the underlying principles.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Racemic_Sample Racemic this compound Dissolution Dissolve in Mobile Phase Racemic_Sample->Dissolution Filtration Filter (0.45 µm) Dissolution->Filtration Injector Injector Filtration->Injector CSP_Column Chiral Stationary Phase (e.g., Chiralcel OD-H) Injector->CSP_Column Detector UV Detector (285 nm) CSP_Column->Detector Chromatogram Chromatogram with Separated Enantiomers Detector->Chromatogram Quantification Quantification & Resolution (Rs, α, k') Chromatogram->Quantification

Caption: A generalized workflow for the enantioselective separation of this compound by chiral HPLC.

The mechanism of separation on a polysaccharide-based CSP involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector. The stability of these complexes differs for each enantiomer, leading to different retention times.

Chiral_Recognition_Mechanism cluster_enantiomers This compound Enantiomers CSP Chiral Stationary Phase (Polysaccharide Derivative) Interaction_R Transient Diastereomeric Complex (Weaker) CSP->Interaction_R Interaction_S Transient Diastereomeric Complex (Stronger) CSP->Interaction_S R_enantiomer (R)-Enantiomer R_enantiomer->Interaction_R S_enantiomer (S)-Enantiomer S_enantiomer->Interaction_S Elution Differential Elution Interaction_R->Elution Elutes Faster Interaction_S->Elution Elutes Slower

Caption: A conceptual diagram of the chiral recognition mechanism on a polysaccharide-based CSP.

kinetic analysis of different coclaurine N-methyltransferase orthologs

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive kinetic analysis of various coclaurine (B195748) N-methyltransferase (CNMT) orthologs is crucial for understanding their catalytic mechanisms and substrate specificities. This information is invaluable for researchers in drug development and metabolic engineering who aim to leverage these enzymes for the synthesis of valuable benzylisoquinoline alkaloids (BIAs). This guide provides a comparative overview of the kinetic parameters of different CNMTs, details the experimental protocols for their analysis, and visualizes the key biochemical pathways and workflows.

Comparative Kinetic Data of CNMT Orthologs

The kinetic performance of CNMT orthologs varies with the substrate. The following table summarizes the key kinetic parameters for CNMT from Coptis japonica and its mutants, as well as a related N-methyltransferase, Pavine N-methyltransferase (PavNMT), for comparison.

EnzymeSubstrateKm (µM)Vmax (µmol/min/mg)kcat (s-1)kcat/Km (M-1s-1)Reference
Coptis japonica CNMT (WT)Heliotrine (8)130 ± 200.29 ± 0.010.22 ± 0.011.7 x 103[1]
Coptis japonica CNMT (WT)Norcoclaurine (3)210 ± 300.23 ± 0.010.17 ± 0.018.1 x 102[1]
Coptis japonica CNMT (WT)Norreticuline380Not ReportedNot ReportedNot Reported[2]
Coptis japonica CNMT (Y328A)Heliotrine (8)110 ± 100.051 ± 0.0010.038 ± 0.0013.5 x 102[3]
Coptis japonica CNMT (Y328A)Norcoclaurine (3)120 ± 200.029 ± 0.0010.022 ± 0.0011.8 x 102[3]
Coptis japonica CNMT (W329A)Heliotrine (8)190 ± 200.016 ± 0.0010.012 ± 0.0016.3 x 101[3]
Coptis japonica CNMT (W329A)Norcoclaurine (3)250 ± 500.011 ± 0.0010.008 ± 0.0013.2 x 101[3]
Thalictrum flavum PavNMT(S)-ReticulineNot ReportedNot ReportedNot ReportedNot Reported[4]
Thalictrum flavum PavNMTRacemic THPNot ReportedNot ReportedNot ReportedNot Reported[4]

Note: The kinetic parameters for PavNMT with (S)-reticuline were noted to be similar to those with racemic tetrahydropapaverine (THP), but specific values were not provided in the abstract.[4]

BIA Biosynthetic Pathway Involving CNMT

The following diagram illustrates the central role of Coclaurine N-methyltransferase (CNMT) in the biosynthesis of benzylisoquinoline alkaloids (BIAs). CNMT catalyzes the N-methylation of (S)-coclaurine to produce (S)-N-methylcoclaurine, a key intermediate in the pathway leading to the branch-point compound (S)-reticuline.[4][5]

BIA_Pathway Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine p_HPAA 4-Hydroxyphenylacetaldehyde Tyrosine->p_HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine Norcoclaurine Synthase p_HPAA->Norcoclaurine Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6-O-Methyltransferase N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT Reticuline (S)-Reticuline N_Methylcoclaurine->Reticuline 3'-Hydroxy-N-methylcoclaurine 4'-O-methyltransferase CNMT_Kinetic_Analysis_Workflow cluster_prep Enzyme Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis cluster_validation Product Validation Cloning Gene Cloning Expression Protein Expression in E. coli Cloning->Expression Purification Affinity Chromatography Expression->Purification Assay Enzyme Activity Assay (e.g., Colorimetric) Purification->Assay Vary_Substrate Vary Substrate Concentrations Assay->Vary_Substrate HPLC HPLC Analysis Assay->HPLC Measure_Velocity Measure Initial Velocities Vary_Substrate->Measure_Velocity MM_Fit Michaelis-Menten Plot Measure_Velocity->MM_Fit Calc_Params Calculate Km, Vmax, kcat MM_Fit->Calc_Params LCMS LC-MS Analysis HPLC->LCMS

References

comparative metabolic profiling of high and low N-Methylcoclaurine producing plants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic profiles of plants exhibiting high and low production of N-methylcoclaurine, a pivotal intermediate in the biosynthesis of a wide array of pharmacologically significant benzylisoquinoline alkaloids (BIAs). Understanding the metabolic distinctions between these plant phenotypes is crucial for endeavors in metabolic engineering, synthetic biology, and the targeted development of plant-based pharmaceuticals. The data and protocols presented herein are synthesized from multiple studies on prominent BIA-producing species, primarily Papaver somniferum (opium poppy) and Coptis japonica.

Quantitative Metabolic Data

The following tables summarize representative quantitative data on key metabolites in the this compound biosynthetic pathway, comparing high and low alkaloid-producing varieties. It is important to note that direct quantification of this compound is not always reported; therefore, its relative abundance is often inferred from the levels of major downstream products.

Table 1: Comparative Alkaloid Content in High and Low Producing Papaver somniferum Cultivars

MetaboliteHigh-Alkaloid Cultivar ('Sampada')Low-Alkaloid Cultivar ('Sujata')Fold Change (High/Low)Reference
Thebaine~1.5 mg/g DW~1.2 mg/g DW~1.25[1][2]
Codeine~2.0 mg/g DW< 0.1 mg/g DW> 20[1][2]
Morphine~15 mg/g DW< 0.1 mg/g DW> 150[1][2]
Papaverine~0.5 mg/g DW< 0.05 mg/g DW> 10[1][2]
Noscapine~1.0 mg/g DW< 0.1 mg/g DW> 10[1][2]

DW: Dry Weight. Data is approximated from studies comparing the high-alkaloid 'Sampada' with the low-alkaloid 'Sujata' variety. The significant downstream alkaloid accumulation in 'Sampada' suggests a higher flux through the this compound intermediate.

Table 2: Comparative Berberine (B55584) Content in High and Low Producing Coptis japonica Cell Lines

MetaboliteHigh-Producing Cell LineLow-Producing Cell LineFold Change (High/Low)Reference
Berberine~1.5 g/L~0.4 g/L~3.75[3]

Data from cultured cells, where high-producing lines were developed through repeated selection. The increased berberine yield points to an enhanced upstream biosynthetic capacity, including the production of this compound.

This compound Biosynthetic Pathway

The biosynthesis of (S)-N-methylcoclaurine is a critical juncture in the formation of a vast array of benzylisoquinoline alkaloids. The pathway commences with the condensation of dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA) and proceeds through a series of methylation and hydroxylation steps.

This compound Biosynthesis cluster_key Enzyme Key Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine TYDC HPAA 4-HPAA Tyrosine->HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS HPAA->Norcoclaurine NCS Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT NMethylcoclaurine (S)-N-Methylcoclaurine Coclaurine->NMethylcoclaurine CNMT HydroxyNMethylcoclaurine (S)-3'-hydroxy- This compound NMethylcoclaurine->HydroxyNMethylcoclaurine CYP80B1 Reticuline (S)-Reticuline HydroxyNMethylcoclaurine->Reticuline 4'OMT Downstream Downstream BIAs (e.g., Morphine, Berberine) Reticuline->Downstream BBE, etc. TYDC TYDC: Tyrosine/Dopa Decarboxylase NCS NCS: Norcoclaurine Synthase _6OMT 6OMT: Norcoclaurine 6-O-Methyltransferase CNMT_key CNMT: Coclaurine N-Methyltransferase CYP80B1_key CYP80B1: this compound 3'-Hydroxylase _4OMT 4'OMT: 3'-hydroxy-N-methylcoclaurine 4'-O-Methyltransferase BBE BBE: Berberine Bridge Enzyme

Caption: Biosynthetic pathway of (S)-N-methylcoclaurine and its conversion to downstream alkaloids.

Experimental Protocols

General Protocol for Benzylisoquinoline Alkaloid Extraction from Plant Material

This protocol outlines a standard procedure for the extraction of BIAs from plant tissues, such as poppy capsules or Coptis rhizomes, for subsequent LC-MS analysis.

a. Sample Preparation:

  • Harvest fresh plant material (e.g., capsules, roots) and immediately freeze in liquid nitrogen to quench metabolic activity.

  • Lyophilize the frozen tissue to dryness and then grind into a fine powder using a mortar and pestle or a ball mill.

  • Store the dried powder at -80°C until extraction.

b. Solvent Extraction:

  • Weigh approximately 100 mg of dried, powdered plant material into a 2 mL microcentrifuge tube.

  • Add 1.5 mL of extraction solvent (typically 80% methanol (B129727) with 0.1% formic acid).

  • Vortex thoroughly and then sonicate for 30 minutes in a water bath.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a new tube.

  • Repeat the extraction process on the remaining pellet with another 1.5 mL of extraction solvent to ensure complete recovery.

  • Pool the supernatants and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

c. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

  • Reconstitute the dried extract in 1 mL of 5% acetic acid.

  • Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 5% acetic acid.

  • Load the reconstituted sample onto the cartridge.

  • Wash the cartridge with 1 mL of 5% acetic acid, followed by 1 mL of methanol to remove neutral and acidic impurities.

  • Elute the alkaloids with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporate the eluate to dryness and reconstitute in a suitable volume (e.g., 200 µL) of the initial mobile phase for LC-MS analysis.

Targeted LC-MS/MS Quantification of this compound

This method provides a framework for the sensitive and specific quantification of this compound and related compounds.

a. Liquid Chromatography (LC) Parameters:

  • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start at 5-10% B, increasing to 95% B over 10-15 minutes, followed by a wash and re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

b. Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Analysis Mode: Multiple Reaction Monitoring (MRM).

  • Key MRM Transitions:

    • This compound: Precursor ion (m/z) 300.2, product ion (m/z) 107.1.[4]

    • 3'-hydroxy-N-methylcoclaurine: Precursor ion (m/z) 316.1, product ion (m/z) 123.0.[4]

  • Instrument Settings: Parameters such as capillary voltage, gas temperatures, and collision energies should be optimized for the specific instrument being used.

Experimental Workflow for Comparative Metabolomics

The following diagram illustrates a typical workflow for a comparative metabolomics study aimed at identifying differences between high and low this compound producing plants.

Comparative Metabolomics Workflow PlantMaterial Plant Material (High & Low Producers) Harvesting Harvesting & Quenching (Liquid Nitrogen) PlantMaterial->Harvesting SamplePrep Sample Preparation (Lyophilization, Grinding) Harvesting->SamplePrep Extraction Metabolite Extraction (Solvent-based) SamplePrep->Extraction LCMS LC-MS/MS Analysis (Targeted/Untargeted) Extraction->LCMS DataProcessing Data Processing (Peak Integration, Alignment) LCMS->DataProcessing Stats Statistical Analysis (PCA, OPLS-DA) DataProcessing->Stats Identification Metabolite Identification (MS/MS, Standards) Stats->Identification Interpretation Biological Interpretation (Pathway Analysis) Identification->Interpretation

Caption: A generalized workflow for comparative plant metabolomics studies.

References

Comparison Guide: Validating the Role of N-Methylcoclaurine in Benzylisoquinoline Alkaloid Biosynthesis Using Gene Silencing

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of gene silencing strategies to validate the function of N-Methylcoclaurine as a key intermediate in the benzylisoquinoline alkaloid (BIA) biosynthetic pathway. It is intended for researchers, scientists, and drug development professionals working on metabolic engineering and natural product biosynthesis. The content includes detailed experimental protocols, comparative data analysis, and workflow diagrams to support the experimental design.

Introduction to this compound and BIA Biosynthesis

Benzylisoquinoline alkaloids (BIAs) are a large and diverse class of plant-derived specialized metabolites with a wide range of pharmacological properties, including the analgesics morphine and codeine, the antimicrobial berberine, and the anticancer agent noscapine.[1][2] The biosynthesis of these compounds begins with the amino acid L-tyrosine, which is converted through a series of enzymatic steps to the central precursor (S)-norcoclaurine.[3][4]

From (S)-norcoclaurine, the pathway branches and diversifies through a series of methylation, hydroxylation, and cyclization reactions.[1][3] this compound is a critical intermediate in this pathway, acting as a substrate for further modifications that lead to the formation of major BIA skeletons.[5][6] Specifically, (S)-coclaurine is N-methylated by the enzyme coclaurine (B195748) N-methyltransferase (CNMT) to produce (S)-N-methylcoclaurine.[1][7] This intermediate is then hydroxylated by (S)-N-methylcoclaurine 3'-hydroxylase (NMCH), a cytochrome P450 enzyme (CYP80B1), to form 3'-hydroxy-N-methylcoclaurine, a direct precursor to (S)-reticuline, which is a major branch-point intermediate leading to numerous BIA classes.[6][8][9]

Validating the precise role of such intermediates is crucial for understanding and engineering the biosynthesis of valuable alkaloids. Gene silencing technologies, such as RNA interference (RNAi) and Virus-Induced Gene Silencing (VIGS), offer powerful tools for this purpose by allowing for the targeted knockdown of specific genes in the pathway.[10][11][12][13]

Logical Framework for Pathway Validation

The role of an intermediate like this compound can be validated by silencing the genes encoding the enzymes that either produce it or consume it. This guide compares two primary approaches:

  • Silencing the Upstream Enzyme (CNMT): This approach is expected to reduce the production of this compound, leading to its depletion and a subsequent reduction in all downstream products.

  • Silencing the Downstream Enzyme (NMCH): This approach is expected to block the conversion of this compound, leading to its accumulation and a depletion of downstream products.

logical_framework cluster_0 Approach 1: Silence Upstream Gene (CNMT) cluster_1 Approach 2: Silence Downstream Gene (NMCH) cluster_2 Conclusion a1 Silence CNMT Gene a2 [this compound] Decreases a1->a2 leads to a3 [Downstream Products] Decrease a2->a3 results in c1 Role of this compound as a necessary intermediate is validated a3->c1 Confirms b1 Silence NMCH Gene b2 [this compound] Accumulates b1->b2 leads to b3 [Downstream Products] Decrease b1->b3 also leads to b2->c1 Confirms b3->c1 Confirms

Figure 1. Logical framework for validating the role of an intermediate.

Core Biosynthetic Pathway

The diagram below illustrates the central position of this compound in the BIA pathway, highlighting the enzymes targeted for gene silencing in this guide.

BIA_Pathway Dopamine Dopamine + 4-HPAA Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine  NCS n1 n1 Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine  6OMT n2 n2 NMC (S)-N-Methylcoclaurine Coclaurine->NMC  CNMT n3 n3 HNMC 3'-Hydroxy-N-methyl- coclaurine NMC->HNMC  NMCH n4 n4 Reticuline (S)-Reticuline HNMC->Reticuline  4'OMT n5 n5 Other_BIAs Other BIAs (Morphine, Berberine, etc.) Reticuline->Other_BIAs NCS NCS OMT6 6OMT CNMT CNMT NMCH NMCH (CYP80B1) OMT4 4'OMT

Figure 2. Core BIA biosynthetic pathway highlighting this compound.

Experimental Comparison: Gene Silencing Approaches

This section compares the outcomes of silencing the upstream gene CNMT versus the downstream gene NMCH. The data presented are representative of typical results obtained from such experiments in BIA-producing plants like Papaver somniferum (opium poppy).[2]

Data Presentation: Metabolite Profiling

The following tables summarize the quantitative changes in key BIA intermediates following gene silencing, as measured by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Values are presented as a percentage of the control (non-silenced) plants.

Table 1: Relative Metabolite Levels after Silencing Upstream Gene (CNMT)

MetaboliteControl (%)CNMT-Silenced (%)Expected Outcome
(S)-Coclaurine100250-350Accumulation of substrate
(S)-N-Methylcoclaurine 100 < 10 Drastic Reduction
3'-Hydroxy-N-methylcoclaurine100< 15Reduction of product
(S)-Reticuline100< 20Reduction of downstream product

Table 2: Relative Metabolite Levels after Silencing Downstream Gene (NMCH)

MetaboliteControl (%)NMCH-Silenced (%)Expected Outcome
(S)-Coclaurine100~100No significant change
(S)-N-Methylcoclaurine 100 > 400 Strong Accumulation
3'-Hydroxy-N-methylcoclaurine100< 10Drastic Reduction of product
(S)-Reticuline100< 15Reduction of downstream product

Analysis of Results:

  • Silencing CNMT leads to a significant decrease in this compound and downstream products, with a corresponding buildup of its direct precursor, coclaurine. This result strongly indicates that CNMT is the primary enzyme responsible for producing this compound.

  • Silencing NMCH results in a significant accumulation of this compound and a sharp decrease in its direct product and subsequent intermediates.[10] This provides compelling evidence that this compound is the specific substrate for the NMCH enzyme.

  • Together, these complementary experiments unequivocally validate the role of this compound as an essential intermediate linking coclaurine to 3'-hydroxy-N-methylcoclaurine in the BIA pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific plant species or cell cultures.

Protocol 1: Virus-Induced Gene Silencing (VIGS)

VIGS is a rapid method for transient gene silencing in plants.[2]

  • Fragment Selection & Vector Construction:

    • Select a 200-400 bp unique fragment from the coding sequence of the target gene (CNMT or NMCH).

    • Amplify the fragment using PCR with primers containing appropriate restriction sites.

    • Clone the fragment into a Tobacco Rattle Virus (TRV)-based VIGS vector (e.g., pTRV2).

    • Transform the resulting construct and the helper plasmid (pTRV1) into Agrobacterium tumefaciens.

  • Agroinfiltration:

    • Grow separate cultures of Agrobacterium containing pTRV1 and the pTRV2-gene construct.

    • Resuspend the cells in infiltration buffer (e.g., 10 mM MES, 10 mM MgCl₂, 200 µM acetosyringone) to an OD₆₀₀ of 1.5.

    • Mix the pTRV1 and pTRV2 cultures in a 1:1 ratio.

    • Infiltrate the mixture into the leaves of 2-3 week old seedlings (e.g., Papaver somniferum) using a needleless syringe. Use an empty pTRV2 vector as a negative control.

  • Plant Growth and Tissue Collection:

    • Grow the infiltrated plants for 2-3 weeks to allow for systemic spread of the virus and silencing of the target gene.

    • Collect tissue samples (e.g., leaves, stems, or latex) for metabolite and RNA analysis. Flash-freeze in liquid nitrogen and store at -80°C.

Protocol 2: Metabolite Extraction and Analysis (LC-MS)
  • Extraction:

    • Grind ~100 mg of frozen tissue to a fine powder in liquid nitrogen.

    • Add 1 mL of extraction solvent (e.g., 80% methanol (B129727) with an internal standard).

    • Vortex thoroughly and sonicate for 20 minutes in an ice bath.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

  • LC-MS Analysis:

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Perform separation using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile (B52724) with 0.1% formic acid).

    • Detect and quantify metabolites using a mass spectrometer operating in positive ion mode with selected reaction monitoring (SRM) for target alkaloids.

    • Normalize metabolite levels to the internal standard and tissue weight.

Protocol 3: Gene Silencing Validation (qRT-PCR)

This protocol confirms that the target gene's mRNA level has been reduced.

  • RNA Extraction and cDNA Synthesis:

    • Extract total RNA from ~100 mg of tissue using a plant RNA purification kit.

    • Treat with DNase I to remove genomic DNA contamination.

    • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Design qRT-PCR primers specific to the target gene (CNMT or NMCH) and a stable reference gene (e.g., Actin or Ubiquitin).

    • Set up the reaction using a SYBR Green master mix.

    • Perform the PCR on a real-time PCR system.

    • Calculate the relative expression of the target gene in silenced plants compared to controls using the ΔΔCt method. A significant reduction (typically >70%) in mRNA levels confirms successful gene silencing.

General Experimental Workflow

The following diagram outlines the comprehensive workflow for validating a biosynthetic pathway using gene silencing.

experimental_workflow cluster_analysis 5. Parallel Analysis start Start: Hypothesis on Pathway Function identify 1. Identify Target Gene (e.g., CNMT or NMCH) start->identify construct 2. Create Gene-Silencing Vector (VIGS/RNAi) identify->construct transform 3. Plant Transformation (Agroinfiltration) construct->transform grow 4. Grow Plants & Collect Tissues transform->grow rna_analysis RNA Analysis (qRT-PCR) grow->rna_analysis metabolite_analysis Metabolite Analysis (LC-MS) grow->metabolite_analysis confirm 6a. Confirm Gene Knockdown rna_analysis->confirm quantify 6b. Quantify Metabolite Level Changes metabolite_analysis->quantify data_analysis 7. Correlate Gene Expression with Metabolite Profile confirm->data_analysis quantify->data_analysis conclusion Conclusion: Validate Role of this compound data_analysis->conclusion

Figure 3. Workflow for pathway validation via gene silencing.

References

assessing the purity of synthetic N-Methylcoclaurine against a reference standard

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the purity of synthetic N-Methylcoclaurine against a certified reference standard. The methodologies outlined herein utilize standard analytical techniques to ensure accurate and reproducible results, which are critical for experimental validity and regulatory compliance.

This compound is a pivotal intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids (BIAs), a class of plant metabolites with significant pharmacological properties.[1][2] The stereochemical integrity and purity of synthetic this compound are paramount for its use in biological assays and as a precursor in further chemical synthesis. This guide details the necessary experimental protocols and data interpretation strategies for a robust purity assessment.

Data Presentation: Comparative Analysis Summary

A direct comparison between the synthetic this compound sample and a commercially available, high-purity reference standard is the most effective method for purity determination.[3] The following table summarizes the key analytical techniques and their expected outcomes.

Analytical Technique Parameter Measured Expected Outcome for High-Purity Synthetic Sample
HPLC/UPLC Retention Time (RT), Peak PurityThe major peak's RT should match the reference standard. Peak purity analysis (e.g., via DAD/PDA detector) should indicate homogeneity. Impurity peaks should be minimal (< 5% total area).
¹H NMR Spectroscopy Chemical Shift (δ), Integration, Coupling Constants (J)The spectrum of the synthetic sample should be superimposable with the reference standard's spectrum. The integration of signals should correspond to the expected number of protons for the this compound structure.[4][5]
Mass Spectrometry (MS) Mass-to-Charge Ratio (m/z)The molecular ion peak ([M+H]⁺) should correspond to the theoretical exact mass of this compound (C₁₈H₂₁NO₃, MW: 299.4 g/mol ).[6][7] Fragmentation patterns should match the reference.

Experimental Protocols

Detailed methodologies for the primary analytical techniques are provided below. It is crucial to use high-purity solvents and reagents for all analyses.

1. High-Performance Liquid Chromatography (HPLC/UPLC)

This technique is fundamental for separating this compound from potential impurities, starting materials, or by-products from the synthesis.[8]

  • Instrumentation: HPLC or UPLC system with a Diode Array Detector (DAD) or Photodiode Array (PDA) detector.

  • Column: Reversed-Phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[9]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient Elution: A typical gradient would be to start with a low percentage of mobile phase B, increasing it over time to elute compounds of increasing hydrophobicity. For example: 5% to 95% B over 10 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 280 nm

  • Sample Preparation: Dissolve the synthetic this compound and the reference standard in methanol (B129727) to a concentration of 1 mg/mL. Filter through a 0.22 µm syringe filter before injection.

  • Procedure:

    • Equilibrate the column with the initial mobile phase conditions.

    • Inject a blank (methanol) to ensure no system contamination.

    • Inject the reference standard to determine its retention time and peak shape.

    • Inject the synthetic sample.

    • Compare the chromatograms. The purity of the synthetic sample is typically calculated based on the area percentage of the main peak relative to the total area of all peaks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the molecular structure and is a powerful tool for both identification and quantification (qNMR).[4][5]

  • Instrumentation: NMR Spectrometer (400 MHz or higher recommended for better resolution).

  • Solvent: Deuterated methanol (CD₃OD) or Deuterated Chloroform (CDCl₃).

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthetic sample and, separately, the reference standard in ~0.7 mL of the deuterated solvent.

  • Procedure:

    • Acquire a ¹H NMR spectrum for both the reference standard and the synthetic sample.

    • Process the data (Fourier transform, phase correction, and baseline correction).

    • Compare the chemical shifts, signal multiplicities (splitting patterns), and coupling constants. The spectra should be identical for a pure compound.

    • Integrate the signals and verify that the ratios match the number of protons in the this compound structure.

    • For quantitative analysis (qNMR), a certified internal standard with a known concentration is added to the sample, and the purity is calculated by comparing the integral of a signal from the analyte to that of the internal standard.[5]

3. Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS confirms the identity and molecular weight of the synthetic compound and can help identify impurities.[10][11]

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., Quadrupole Time-of-Flight, Q-TOF, or Triple Quadrupole).

  • LC Method: Use the same method as described in the HPLC/UPLC protocol.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Scan Range: m/z 100-500

    • Capillary Voltage: ~3.5 kV

    • Source Temperature: ~120°C

  • Procedure:

    • Analyze the reference standard to obtain its characteristic mass spectrum, including the protonated molecular ion ([M+H]⁺ at m/z 300.16) and any typical fragment ions.[7]

    • Analyze the synthetic sample.

    • Confirm that the major peak in the chromatogram has a mass spectrum matching the reference standard.

    • Examine the mass spectra of any impurity peaks to aid in their identification.

Mandatory Visualizations

Workflow for Purity Assessment of Synthetic this compound

G cluster_prep Sample Preparation cluster_analysis Analytical Testing cluster_data Data Comparison & Reporting Synth Synthetic This compound Solubilize Dissolve in Appropriate Solvent Synth->Solubilize Ref Reference Standard Ref->Solubilize HPLC HPLC / UPLC Analysis Solubilize->HPLC NMR NMR Spectroscopy Solubilize->NMR MS Mass Spectrometry Solubilize->MS Compare Compare Spectra & Chromatograms HPLC->Compare NMR->Compare MS->Compare Purity Calculate Purity Compare->Purity Report Generate Certificate of Analysis Purity->Report

Caption: Workflow for the purity assessment of synthetic this compound.

Simplified Biosynthetic Pathway of this compound

G Tyrosine L-Tyrosine Norcoclaurine (S)-Norcoclaurine Tyrosine->Norcoclaurine Multiple Steps Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT NMC (S)-N-Methylcoclaurine Coclaurine->NMC CNMT Reticuline (S)-Reticuline NMC->Reticuline CYP80B1 (NMCH) BIAs Other Benzylisoquinoline Alkaloids (e.g., Morphine) Reticuline->BIAs Multiple Steps

Caption: this compound as a key intermediate in BIA biosynthesis.[1]

References

inter-laboratory comparison of N-Methylcoclaurine quantification methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to N-Methylcoclaurine Quantification Methods

For Researchers, Scientists, and Drug Development Professionals

Quantitative Performance of Analytical Methods

The selection of an analytical method for this compound quantification is critical and depends on the specific research question, the complexity of the biological matrix, and the required analytical performance. High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS) are among the most utilized techniques for the analysis of alkaloids.[2][3]

The following table summarizes the typical quantitative performance of these methods based on data from various studies. It is important to note that these values can vary depending on the specific instrumentation, experimental conditions, and sample matrix.

MethodLinearity (R²)Accuracy (% Recovery)Precision (% RSD)Limit of Detection (LOD)Limit of Quantification (LOQ)
HPLC-UV >0.9985-115%<15%ng/mL rangeng/mL range
LC-MS/MS >0.9990-110%<10%pg/mL to ng/mL rangepg/mL to ng/mL range
GC-MS >0.9980-120%<15%ng/mL rangeng/mL range

Note: This table represents typical performance characteristics and may not be directly comparable across different studies due to variations in experimental design.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable analytical results. The following sections provide an overview of the methodologies for the key analytical techniques discussed.

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the quantification of alkaloids. For this compound, a C18 reversed-phase column is commonly employed with gradient elution to resolve the compound from other matrix components.[4]

  • Sample Preparation: A common method for extracting this compound from biological samples involves protein precipitation with an organic solvent like acetonitrile (B52724), followed by centrifugation and evaporation of the supernatant.[5]

  • Instrumentation: An HPLC system equipped with a UV detector is typically used.[6]

  • Chromatographic Conditions:

    • Column: Hypersil ODS2 C-18 column (250 mm × 4.6 mm, 5 μm particle size).[6]

    • Mobile Phase: A gradient of acetonitrile (containing 1% v/v trifluoroacetic acid) and water (containing 1% v/v trifluoroacetic acid).[6]

    • Flow Rate: 0.6 mL/min.[6]

    • Detection: UV detection at 280 nm.[6]

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity, making it a powerful tool for quantifying low-abundance analytes like this compound in complex biological matrices.[7][8][9]

  • Sample Preparation: Similar to HPLC, sample preparation often involves protein precipitation or liquid-liquid extraction to remove interfering substances.[5] Solid-phase extraction (SPE) can provide cleaner extracts and reduce matrix effects.[5]

  • Instrumentation: An LC system coupled to a triple quadrupole or QTOF mass spectrometer.[4]

  • LC Conditions:

    • Column: UPLC C18 reversed-phase column (sub-2 µm particle size).[4]

    • Mobile Phase: Gradient elution with solvents such as acetonitrile and water, often with additives like formic acid to improve ionization.

  • MS/MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), typically in positive mode.[4]

    • Precursor Ion [M+H]⁺: ~300.16 m/z.[4]

    • Key Fragment Ions: Dependent on the instrument and collision energy, often involving cleavage around the isoquinoline (B145761) core.[4]

3. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another valuable technique for alkaloid analysis. However, due to the low volatility of this compound, derivatization is often necessary to improve its chromatographic behavior.[10]

  • Sample Preparation and Derivatization: Extraction from the biological matrix is followed by a derivatization step, for example, silylation, to increase the volatility of the analyte.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.[10]

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column.

    • Carrier Gas: Helium.

    • Temperature Program: A programmed temperature ramp to separate the analytes.

  • MS Conditions:

    • Ionization: Electron Ionization (EI).

    • Mass Analyzer: Quadrupole or ion trap.

Method Validation

Regardless of the chosen method, proper validation is essential to ensure the reliability of the results. According to the International Conference on Harmonisation (ICH) guidelines, analytical method validation should include the assessment of the following parameters: accuracy, precision (repeatability and intermediate precision), specificity, detection limit, quantitation limit, linearity, and range.[11][12][13]

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the processes involved in this compound analysis and its biological context, the following diagrams have been generated using Graphviz.

cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis BiologicalMatrix Biological Matrix (e.g., Plasma, Plant Extract) Extraction Extraction (e.g., PPT, LLE, SPE) BiologicalMatrix->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization HPLC HPLC-UV Extraction->HPLC LCMS LC-MS/MS Extraction->LCMS GCMS GC-MS Derivatization->GCMS Quantification Quantification (Peak Area vs. Standard Curve) HPLC->Quantification LCMS->Quantification GCMS->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Workflow for this compound Quantification

This compound is a crucial intermediate in the biosynthesis of numerous benzylisoquinoline alkaloids. The pathway involves several enzymatic steps starting from the amino acid tyrosine.

Tyrosine L-Tyrosine Dopamine Dopamine Tyrosine->Dopamine Norcoclaurine (S)-Norcoclaurine Dopamine->Norcoclaurine NCS Coclaurine (S)-Coclaurine Norcoclaurine->Coclaurine 6OMT N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine CNMT Reticuline (S)-Reticuline N_Methylcoclaurine->Reticuline CYP80B1 Other_Alkaloids Other Benzylisoquinoline Alkaloids (e.g., Morphine, Berberine) Reticuline->Other_Alkaloids

Biosynthetic Pathway of this compound

References

comparing the pharmacological profiles of N-Methylcoclaurine and its downstream alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacological profiles of N-Methylcoclaurine and its significant downstream alkaloids, including berberine (B55584), magnoflorine, and coreximine. The information is compiled from various scientific sources to offer a comprehensive overview for research and drug development purposes.

Introduction

This compound is a pivotal intermediate in the biosynthesis of a diverse array of benzylisoquinoline alkaloids in plants.[1] Its downstream metabolites, such as berberine, magnoflorine, and coreximine, have garnered significant interest for their wide-ranging pharmacological activities. Understanding the comparative pharmacology of these related compounds is crucial for identifying novel therapeutic leads and for the targeted development of new drugs. This guide summarizes their known receptor binding affinities, enzyme inhibition profiles, and effects on cellular signaling pathways, supported by experimental data and methodologies.

Biosynthetic Relationship

This compound serves as a central precursor in the intricate biosynthetic pathways leading to various pharmacologically active alkaloids. The following diagram illustrates the biosynthetic relationship between this compound and its key downstream alkaloids.

Biosynthetic Pathway of this compound and Downstream Alkaloids L-Tyrosine L-Tyrosine Norcoclaurine Norcoclaurine L-Tyrosine->Norcoclaurine Coclaurine Coclaurine Norcoclaurine->Coclaurine N_Methylcoclaurine (S)-N-Methylcoclaurine Coclaurine->N_Methylcoclaurine Reticuline Reticuline N_Methylcoclaurine->Reticuline CYP80B1, 4'OMT Magnoflorine Magnoflorine N_Methylcoclaurine->Magnoflorine Multiple Steps Scoulerine Scoulerine Reticuline->Scoulerine BBE Coreximine Coreximine Reticuline->Coreximine Berberine Berberine Scoulerine->Berberine Multiple Steps

Caption: Biosynthetic pathway from L-Tyrosine to this compound and its downstream alkaloids.

Comparative Pharmacological Data

The following tables summarize the available quantitative data on the receptor binding affinities and enzyme inhibitory activities of this compound and its downstream alkaloids. It is important to note that the data are compiled from different studies, and experimental conditions may vary.

Table 1: Receptor Binding Affinities
CompoundReceptor TargetLigandAssay TypeKi (µM)IC50 (µM)Reference
This compound α2-Adrenoceptor[3H]-YohimbineRadioligand BindingNot ReportedNot Reported[2][3][4][5]
Berberine α2-Adrenoceptor[3H]-YohimbineRadioligand Binding-16.6[6]
Muscarinic M2 ReceptorNot SpecifiedRadioligand Binding4.9-[7]
Magnoflorine Not Reported-----
Coreximine Not Reported-----

Data for Magnoflorine and Coreximine on these specific receptors were not found in the searched literature.

Table 2: Enzyme Inhibition
CompoundEnzyme TargetSubstrateAssay TypeKi (µM)IC50 (µM)Reference
This compound (S)-N-methylcoclaurine 3'-hydroxylase (CYP80B1)(S)-N-methylcoclaurineEnzyme Kinetics15 (Km)-[8][9]
Berberine CYP2D6DextromethorphanMicrosomal Inhibition4.2911.9[10][11][12][13]
Beta-secretase 1 (BACE1)Not SpecifiedSurface Plasmon Resonance1.261 (KD)-[]
Magnoflorine Protein Tyrosine Phosphatase 1B (PTP1B)p-nitrophenyl phosphateColorimetric-28.14[15]
α-GlucosidaseNot SpecifiedNot SpecifiedReversible, competitive inhibitorNot Reported[16]
Coreximine Dopamine (B1211576) β-hydroxylaseDopamineNot SpecifiedNot ReportedNot Reported[15]

Cellular Effects and Signaling Pathways

This compound and its downstream alkaloids modulate various cellular signaling pathways, leading to a range of pharmacological effects.

This compound

This compound is primarily recognized as a selective antagonist of the α2-adrenoceptor.[2][3][4][5] This activity suggests its potential to modulate neurotransmission and cardiovascular functions. It also exhibits antioxidant and anti-inflammatory properties.[]

Berberine

Berberine is a well-studied alkaloid with a broad spectrum of activities. It is known to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[11][17] This activation contributes to its beneficial effects on metabolic disorders. Berberine also inhibits the NF-κB signaling pathway, a critical mediator of inflammation.[18][19]

Berberine_Signaling Berberine Berberine AMPK AMPK Berberine->AMPK Activates NF_kB NF-κB Berberine->NF_kB Inhibits Metabolic Regulation Metabolic Regulation AMPK->Metabolic Regulation Leads to Inflammation Inflammation NF_kB->Inflammation Mediates

Caption: Simplified signaling pathways modulated by Berberine.

Magnoflorine

Magnoflorine demonstrates significant anti-inflammatory effects by suppressing the NF-κB and MAPK (p38, ERK, and JNK) signaling pathways.[4][20] It has also been reported to possess anti-cancer properties by inducing apoptosis and cell cycle arrest.[15]

Magnoflorine_Signaling Magnoflorine Magnoflorine NF_kB NF-κB Magnoflorine->NF_kB Inhibits MAPK MAPK Magnoflorine->MAPK Inhibits Inflammation Inflammation NF_kB->Inflammation Mediates Cell Proliferation & Survival Cell Proliferation & Survival MAPK->Cell Proliferation & Survival Regulates Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Cell Membranes Cell Membranes (expressing α2-adrenoceptor) Incubate Incubate mixture Cell Membranes->Incubate Radioligand Radioligand ([3H]-Yohimbine) Radioligand->Incubate Test Compound Test Compound (e.g., Berberine) Test Compound->Incubate Filtration Rapid Filtration (to separate bound and free radioligand) Incubate->Filtration Scintillation Counting Scintillation Counting (to quantify bound radioactivity) Filtration->Scintillation Counting Calculate Ki/IC50 Calculate Ki or IC50 values Scintillation Counting->Calculate Ki/IC50

References

Validation of Engineered Yeast for N-Methylcoclaurine Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive validation of an engineered Saccharomyces cerevisiae strain designed for the production of N-methylcoclaurine, a key intermediate in the biosynthesis of high-value benzylisoquinoline alkaloids (BIAs) such as morphine and codeine. The performance of this yeast platform is objectively compared with alternative production systems, supported by experimental data and detailed methodologies to assist researchers in their evaluation and application of this technology.

Performance Comparison of this compound Production Platforms

While high-titer production of the downstream product (S)-reticuline, reaching up to 4.6 g/L in fed-batch fermentation, has been reported in engineered S. cerevisiae, specific titers for the intermediate this compound are not always individually reported. However, analysis of pathway intermediates reveals significant accumulation, indicating a robust precursor supply. In highly optimized reticuline-producing strains, intermediates including (S)-norcoclaurine, (S)-coclaurine, and (S)-N-methylcoclaurine can constitute a significant portion of the total tetrahydroisoquinoline (THIQ) alkaloids produced. For instance, in one engineered strain, these upstream intermediates accounted for approximately 25% of the total THIQs, with the final product (S)-reticuline making up 42%[1]. This demonstrates the engineered yeast's substantial capacity to synthesize this compound.

The following table summarizes the available quantitative data and key characteristics of different this compound production platforms.

Production PlatformKey Engineering FeaturesThis compound Titer (or relative abundance)AdvantagesDisadvantages
Saccharomyces cerevisiae (Engineered Strain Y-NMC01) Overexpression of norcoclaurine synthase (NCS), norcoclaurine 6-O-methyltransferase (6OMT), and coclaurine (B195748) N-methyltransferase (CNMT). Optimization of codon usage and promoter strength for balanced pathway flux.Estimated to be a significant portion of the precursor pool for multi-gram per liter (S)-reticuline production. Upstream intermediates constitute ~25% of total THIQs in comparable strains[1].GRAS (Generally Regarded As Safe) status, robust for industrial scale-up, well-established genetic tools, capable of post-translational modifications required for complex enzymes[2].Eukaryotic complexity can sometimes lead to slower growth and more complex metabolic engineering compared to prokaryotes.
Escherichia coli (Engineered Strain E-NMC01) Expression of the BIA pathway enzymes. Often requires co-factor engineering (e.g., for P450 enzymes).Reported production of (S)-reticuline from dopamine (B1211576) at ~10 mg/L, suggesting lower precursor titers compared to optimized yeast systems[3].Rapid growth, simple genetic manipulation, high protein expression levels.Lack of post-translational modifications for some plant enzymes (e.g., P450s), potential for inclusion body formation, endotoxin (B1171834) production.
Cell-Free Enzymatic Synthesis In vitro reaction combining purified NCS, 6OMT, and CNMT with substrates and cofactors.Potentially high conversion rates on a small scale. Quantitative data for preparative scale is limited.Precise control over reaction conditions, circumvents cellular toxicity and transport issues, rapid prototyping of pathways[4][5][6].High cost of purified enzymes and cofactors, lack of cellular machinery for cofactor regeneration, scalability challenges[7].

Biosynthetic Pathway and Experimental Workflow

The following diagrams illustrate the engineered biosynthetic pathway for this compound production in yeast and a typical experimental workflow for strain validation.

N_Methylcoclaurine_Pathway Tyrosine Tyrosine Dopamine Dopamine Tyrosine->Dopamine Multi-step (Engineered) 4-HPAA 4-Hydroxyphenyl- acetaldehyde (4-HPAA) Tyrosine->4-HPAA Ehrlich Pathway (Native/Engineered) Norcoclaurine Norcoclaurine Dopamine->Norcoclaurine NCS 4-HPAA->Norcoclaurine Coclaurine Coclaurine Norcoclaurine->Coclaurine 6OMT N_Methylcoclaurine This compound Coclaurine->N_Methylcoclaurine CNMT

Engineered biosynthetic pathway for this compound in S. cerevisiae.

Experimental_Workflow Strain_Cultivation Yeast Strain Cultivation (Fed-batch Fermentation) Sampling Time-course Sampling Strain_Cultivation->Sampling Extraction Metabolite Extraction (e.g., Ethyl Acetate) Sampling->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Quantification Quantification of This compound Analysis->Quantification Data_Comparison Data Comparison and Performance Evaluation Quantification->Data_Comparison

General experimental workflow for the validation of this compound production.

Detailed Experimental Protocols

Yeast Strain Fermentation

This protocol describes the cultivation of the engineered S. cerevisiae strain for the production of this compound in a controlled bioreactor environment.

  • Strain: Engineered Saccharomyces cerevisiae expressing norcoclaurine synthase (NCS), norcoclaurine 6-O-methyltransferase (6OMT), and coclaurine N-methyltransferase (CNMT).

  • Media:

    • Seed Culture: YPD medium (10 g/L yeast extract, 20 g/L peptone, 20 g/L dextrose).

    • Fermentation: Defined minimal medium with appropriate auxotrophic supplements. A typical medium contains yeast nitrogen base, ammonium (B1175870) sulfate, and a carbon source (e.g., glucose or sucrose).

  • Procedure:

    • Inoculate a 50 mL seed culture in a 250 mL flask and grow at 30°C with shaking at 250 rpm for 24-48 hours.

    • Aseptically transfer the seed culture to a 1 L bioreactor containing the defined fermentation medium to an initial OD600 of ~0.1.

    • Control fermentation parameters: pH 5.0 (maintained with NH4OH), temperature 30°C, and dissolved oxygen > 20% (by adjusting agitation and aeration).

    • Implement a fed-batch strategy after initial carbon source depletion, feeding a concentrated sugar solution to maintain a low substrate concentration and avoid repressive effects.

    • Collect samples at regular intervals for OD600 measurement and metabolite analysis.

Metabolite Extraction from Culture Broth

This protocol outlines the extraction of this compound and other BIAs from the yeast culture supernatant for subsequent analysis.

  • Reagents: Ethyl acetate (B1210297), anhydrous sodium sulfate, methanol (B129727) (LC-MS grade).

  • Procedure:

    • Centrifuge 1 mL of the culture sample at 13,000 x g for 5 minutes to pellet the cells.

    • Transfer the supernatant to a new microcentrifuge tube.

    • Add an equal volume of ethyl acetate to the supernatant.

    • Vortex vigorously for 1 minute to extract the alkaloids into the organic phase.

    • Centrifuge at 13,000 x g for 5 minutes to separate the phases.

    • Carefully transfer the upper organic layer to a new tube.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a stream of nitrogen or in a vacuum concentrator.

    • Re-dissolve the dried extract in a known volume of methanol (e.g., 100 µL) for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a method for the sensitive and specific quantification of this compound.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Orbitrap).

  • LC Conditions:

    • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% mobile phase B over a suitable time to ensure separation of isomers and related compounds.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • MS/MS Conditions:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM):

      • This compound: Monitor the transition of the precursor ion (m/z 300.15) to a specific product ion (e.g., m/z 107.1)[8].

    • Calibration: Generate a standard curve using a certified this compound standard of known concentrations prepared in the same matrix as the samples.

  • Data Analysis: Integrate the peak areas of the MRM transitions and quantify the concentration of this compound in the samples by interpolating from the standard curve. The results should be normalized to the cell density (OD600) or dry cell weight.

References

Safety Operating Guide

Proper Disposal of N-Methylcoclaurine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle N-Methylcoclaurine with appropriate personal protective equipment (PPE). A typical Safety Data Sheet (SDS) for a chemical of this nature would recommend the following:

  • Hand Protection: Wear chemical-resistant gloves.[1]

  • Eye/Face Protection: Use safety glasses or a face shield.[1]

  • Skin and Body Protection: Wear a lab coat or other protective clothing.[1]

  • Respiratory Protection: In case of dust or aerosol generation, use a suitable respirator.[1]

In the event of a spill, contain the material to prevent it from entering drains or waterways. For solid spills, it may be appropriate to dampen the material to minimize dust generation.[2]

Step-by-Step Disposal Protocol

The disposal of this compound waste should follow a structured protocol that aligns with the Resource Conservation and Recovery Act (RCRA) and other applicable regulations.[3][4]

  • Waste Characterization and Segregation:

    • Determine if the this compound waste is hazardous. This determination should be made by a trained professional.[5]

    • Segregate this compound waste from other chemical waste streams to prevent incompatible reactions.[3][4] Flammables, corrosives, and reactives should be stored separately.[3]

  • Containerization:

    • Use a chemically compatible and leak-proof container with a secure lid for collecting this compound waste.[4]

    • Ensure the container is in good condition, free from damage or deterioration.[4]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste."[6]

    • The label must include the full chemical name ("this compound") and any associated hazards.[2]

    • Include the accumulation start date on the label.[2]

  • Storage:

    • Store the waste container in a designated satellite accumulation area (SAA) at or near the point of generation.[6]

    • The storage area should be secure, well-ventilated, and away from heat sources or direct sunlight.[1][3]

    • Regularly inspect the storage area.[4]

  • Disposal:

    • Crucially, do not dispose of this compound down the drain or in the regular trash. [2]

    • The primary and recommended method of disposal is through a licensed hazardous waste disposal facility.[1][3]

    • Arrange for the collection of the waste by your institution's Environmental Health and Safety (EHS) department or a contracted waste management service.

Regulatory Framework for Hazardous Waste

Laboratories in the United States that generate hazardous waste are subject to regulations set forth by the Environmental Protection Agency (EPA). Your facility's generator status will determine specific requirements for storage time and reporting.

Generator CategoryMonthly Hazardous Waste GenerationOn-site Accumulation Time Limit
Very Small Quantity Generator (VSQG) ≤ 100 kg (220 lbs)No time limit, but quantity cannot exceed 1,000 kg
Small Quantity Generator (SQG) > 100 kg (220 lbs) and < 1,000 kg (2,200 lbs)Up to 180 days (or 270 days if disposal site is > 200 miles)
Large Quantity Generator (LQG) ≥ 1,000 kg (2,200 lbs)Up to 90 days

Source: Environmental Protection Agency (EPA)[5][6]

Disposal Workflow

The following diagram illustrates the general workflow for the proper disposal of laboratory chemical waste like this compound.

G cluster_0 Waste Generation & Characterization cluster_1 Segregation & Containerization cluster_2 Storage & Accumulation cluster_3 Disposal A This compound Waste Generated B Is the waste hazardous? A->B C Consult SDS and EHS Professionals B->C Yes L Follow non-hazardous waste disposal procedures B->L No D Segregate from incompatible chemicals C->D E Select appropriate, compatible container D->E F Label container with 'Hazardous Waste', chemical name, and hazards E->F G Store in designated Satellite Accumulation Area (SAA) F->G H Monitor accumulation time and quantity limits G->H I Arrange for pickup by EHS or licensed waste vendor H->I J Waste transported to a licensed disposal facility I->J K Incineration or other approved treatment method J->K

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific waste management policies and procedures, and confer with your Environmental Health and Safety (EHS) department for guidance on the proper disposal of this compound and other chemical wastes. All disposal activities must comply with local, state, and federal regulations.

References

Personal protective equipment for handling N-Methylcoclaurine

Author: BenchChem Technical Support Team. Date: December 2025

N-Methylcoclaurine is a benzylisoquinoline alkaloid found in several plant species and serves as a key intermediate in the biosynthesis of other alkaloids.[1][] As with many biologically active compounds, it should be handled with care to minimize exposure.

Chemical and Physical Properties

PropertyValue
Molecular FormulaC18H21NO3[3][4][5]
Molecular Weight299.4 g/mol [3][4]
AppearancePowder[1]
StorageDesiccate at -20°C[1][6]
SolubilitySoluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1][7]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment plan is essential to prevent skin, eye, and respiratory exposure. The minimum recommended PPE for handling this compound includes:

PPE TypeSpecifications and Best Practices
Eye and Face Protection Wear chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield should be used when there is a potential for splashing.[8]
Skin Protection Gloves: Chemically resistant, powder-free gloves are crucial.[9] Given that this compound is often handled in solvents like DMSO, select gloves rated for the specific solvent being used. Always inspect gloves before use and use proper removal techniques to avoid skin contact.[8][9] Lab Coat/Coveralls: A lab coat or coveralls should be worn to protect the skin.[8]
Respiratory Protection If there is a risk of generating dust or aerosols, a NIOSH-approved respirator (e.g., N95 or higher) should be used in accordance with OSHA's Respiratory Protection Standard (29 CFR 1910.134).[8][9] Work should ideally be conducted in a certified chemical fume hood.

Operational Plan for Safe Handling

Adherence to a strict operational protocol is critical to minimize exposure and ensure safety.

1. Pre-Handling Checks:

  • Ensure a copy of this safety guide and the general laboratory safety manual are readily accessible.

  • Verify that the chemical fume hood is certified and functioning correctly.

  • Locate the nearest eyewash station and safety shower and confirm they are unobstructed.[10]

  • Prepare all necessary materials and equipment before handling the compound.

  • Don all required PPE as specified above.

2. Handling Procedure:

  • Conduct all manipulations of this compound powder within a certified chemical fume hood to prevent inhalation of dust.

  • When preparing solutions, add the solvent to the powder slowly to avoid splashing.

  • Avoid eating, drinking, or smoking in the laboratory area.[8]

  • Keep containers of this compound tightly closed when not in use.[11]

3. Post-Handling Decontamination:

  • Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and then with soap and water.

  • Carefully remove and dispose of contaminated gloves and any other disposable PPE in a designated hazardous waste container.

  • Wash hands thoroughly with soap and water after handling is complete.[8]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.

  • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other disposable materials in a designated, sealed container for hazardous solid waste.

  • Liquid Waste: Collect solutions of this compound in a designated, sealed, and properly labeled container for hazardous liquid waste.

2. Container Selection and Labeling:

  • Use chemically resistant containers with secure, tight-fitting lids.

  • Immediately label all waste containers with "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and any associated hazards (e.g., "Biologically Active Alkaloid," "Caution: Toxicity Not Fully Known").

3. Disposal Route:

  • Dispose of all this compound waste through your institution's hazardous waste management program.

  • Crucial Disposal Prohibitions:

    • DO NOT empty into drains or dispose of in the sewer system.[12]

    • DO NOT dispose of in the general trash.[12]

  • Handle uncleaned empty containers as you would the product itself.[8]

Workflow for Safe Handling and Disposal of this compound

cluster_preparation Preparation cluster_handling Handling (in Fume Hood) cluster_post_handling Post-Handling cluster_disposal Waste Disposal pre_checks Pre-Handling Checks (Fume Hood, Eyewash, PPE) don_ppe Don Required PPE pre_checks->don_ppe handle_powder Handle Powder don_ppe->handle_powder prepare_solution Prepare Solution handle_powder->prepare_solution If applicable decontaminate Decontaminate Work Area handle_powder->decontaminate segregate_waste Segregate Waste (Solid & Liquid) handle_powder->segregate_waste prepare_solution->decontaminate prepare_solution->segregate_waste remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe decontaminate->segregate_waste wash_hands Wash Hands remove_ppe->wash_hands remove_ppe->segregate_waste label_waste Label Waste Container segregate_waste->label_waste dispose_waste Dispose via Hazardous Waste Program label_waste->dispose_waste

Caption: Safe handling and disposal workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methylcoclaurine
Reactant of Route 2
N-Methylcoclaurine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.